molecular formula C4H12O6P2 B1668083 1,4-Butylenediphosphonic Acid CAS No. 4671-77-6

1,4-Butylenediphosphonic Acid

Número de catálogo: B1668083
Número CAS: 4671-77-6
Peso molecular: 218.08 g/mol
Clave InChI: JKTORXLUQLQJCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butane-1,4-diyldiphosphonic acid is a crosslinker.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-phosphonobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTORXLUQLQJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331305
Record name 1,4-butanediphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4671-77-6
Record name 1,4-butanediphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butylenediphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,4-Butylenediphosphonic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Butylenediphosphonic Acid: Structure, Properties, and Applications

Abstract

This compound, also known as butane-1,4-diphosphonic acid, is a linear α,ω-diphosphonic acid with significant industrial and research applications. Its structure, featuring two phosphonic acid groups separated by a flexible four-carbon alkyl chain, imparts a combination of strong metal chelation capabilities, surface adsorption properties, and high thermal and chemical stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers, chemists, and material scientists working in fields ranging from corrosion inhibition and water treatment to materials science and nanotechnology.

Introduction and Molecular Structure

This compound (CAS: 4671-77-6) is an organophosphorus compound belonging to the class of bisphosphonic acids.[1][2] Unlike many biologically active bisphosphonates, it does not feature a hydroxyl group on the central carbon atom, which influences its chelating geometry and applications. The molecule consists of a butane backbone with a phosphonic acid group, -P(O)(OH)₂, at the 1 and 4 positions.[3] This symmetrical structure allows it to act as a bidentate or bridging ligand.

The phosphonic acid functional group is characterized by a distorted tetrahedral phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH).[4] This arrangement is key to its acidic nature and its strong interaction with metal ions and metal oxide surfaces.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[3] It is non-volatile, odorless, non-flammable, and exhibits good thermal stability.[5] It is soluble in water and various organic solvents.[5]

Acidity
Crystallography

The solid-state structure of this compound has been determined by X-ray diffraction. At least two polymorphs are known to exist.[1][5] The crystal structure is characterized by an extensive network of strong hydrogen bonds between the phosphonic acid groups of adjacent molecules, forming pillared-layered structures. These layers are covalently bridged by the flexible alkylene chains.[5] The specific arrangement of the hydrogen bonding network and the conformation of the butane chain differ between polymorphs, leading to variations in crystal packing and physical properties.[5]

PropertyValue
Molecular Formula C₄H₁₂O₆P₂
Molecular Weight 218.08 g/mol
CAS Number 4671-77-6
Appearance White to off-white crystalline solid
Melting Point 218-223 °C
Purity (by NMR) >97.0%

Synthesis Protocols

The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of a tetraalkyl 1,4-butanediphosphonate ester via the Michaelis-Arbuzov reaction. The second step is the hydrolysis of the ester to the final phosphonic acid, typically achieved under mild conditions using the McKenna reaction.

Step 1: Synthesis of Tetraethyl 1,4-Butanediphosphonate

The Michaelis-Arbuzov reaction provides a classic method for forming carbon-phosphorus bonds. In this protocol, 1,4-dibromobutane is reacted with an excess of triethyl phosphite.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: McKenna Hydrolysis reagents 1,4-Dibromobutane + Triethyl Phosphite (Excess) conditions Heat (e.g., 150-160 °C) Inert Atmosphere (N₂ or Ar) reagents->conditions Reaction product1 Tetraethyl 1,4-Butanediphosphonate conditions->product1 Formation product1_input Tetraethyl 1,4-Butanediphosphonate product1->product1_input Purify & Proceed reagents2 Bromotrimethylsilane (BTMS) in Aprotic Solvent (e.g., CH₂Cl₂) product1_input->reagents2 Silylation intermediate Silylated Intermediate reagents2->intermediate reagents3 Methanol (MeOH) or Water intermediate->reagents3 Solvolysis final_product This compound reagents3->final_product

Figure 2: General two-step synthesis workflow for this compound.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (approx. 3.0 equivalents).

  • Heat the triethyl phosphite to 150-160 °C under a nitrogen atmosphere.

  • Add 1,4-dibromobutane (1.0 equivalent) dropwise to the heated triethyl phosphite over 1-2 hours. Bromoethane will distill from the reaction mixture.

  • After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • The resulting crude tetraethyl 1,4-butanediphosphonate can be purified by further vacuum distillation or used directly in the next step.

Step 2: Hydrolysis via McKenna Reaction

The McKenna reaction utilizes bromotrimethylsilane (BTMS) for the mild and efficient cleavage of the phosphonate esters.

Experimental Protocol:

  • Dissolve the tetraethyl 1,4-butanediphosphonate (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add bromotrimethylsilane (BTMS, >4.0 equivalents) dropwise to the cooled solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR.

  • After the reaction is complete, carefully add methanol or water to the reaction mixture to hydrolyze the intermediate silyl esters. This step is exothermic.

  • Remove all volatile components under reduced pressure.

  • The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

While specific spectra are not widely published, the expected spectral characteristics can be deduced from the molecular structure and data from related compounds. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • δ ≈ 1.5-1.9 ppm (multiplet, 8H): The eight protons on the four-carbon chain (-P-CH₂-CH₂-CH₂-CH₂-P-). The two inner methylene groups (C2, C3) and the two outer methylene groups (C1, C4) will have slightly different chemical shifts and will show complex coupling to each other and to the phosphorus atoms.

  • δ ≈ 10-12 ppm (broad singlet, 4H): The four acidic protons of the two phosphonic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also be simple due to symmetry.

  • δ ≈ 20-30 ppm (triplet, C2/C3): The two equivalent inner carbon atoms (-CH₂-CH₂ -CH₂ -CH₂-). The signal may appear as a triplet due to coupling with the two adjacent phosphorus atoms (³Jcp).

  • δ ≈ 25-35 ppm (triplet, C1/C4): The two equivalent outer carbon atoms (CH₂ -CH₂-CH₂-CH₂ -). This signal will be a triplet due to the large one-bond coupling to the directly attached phosphorus atom (¹Jcp).

³¹P NMR Spectroscopy

The proton-decoupled ³¹P NMR spectrum provides a definitive confirmation of the structure.

  • δ ≈ 25-35 ppm (singlet): A single resonance is expected due to the chemical equivalence of the two phosphorus atoms. The chemical shift is typical for alkylphosphonic acids.[2] In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical of phosphonic acids.

  • 2500-3300 cm⁻¹ (very broad): Strong and very broad absorption due to the O-H stretching of the hydrogen-bonded phosphonic acid groups.

  • ~1200 cm⁻¹ (strong): The characteristic P=O (phosphoryl) stretching vibration.

  • 950-1100 cm⁻¹ (strong, complex): A series of strong bands corresponding to the P-O-(H) stretching vibrations.

Applications

The unique properties of this compound make it a valuable compound in several industrial applications, primarily related to its interaction with metal surfaces and ions.

Corrosion and Scale Inhibition

One of the primary uses of this compound is as a corrosion and scale inhibitor in water treatment systems and protective coatings.[5]

  • Mechanism of Action: As a corrosion inhibitor, the phosphonic acid groups strongly adsorb onto metal oxide surfaces (e.g., on steel). This forms a densely packed, self-assembled monolayer. The hydrophobic butyl chains then orient away from the surface, creating a protective barrier that repels water and corrosive ions.

  • As a scale inhibitor, it functions by chelating divalent and trivalent metal cations such as Ca²⁺, Mg²⁺, and Fe³⁺ that are responsible for the formation of insoluble mineral scales. This sequestration prevents the precipitation and buildup of scale on surfaces.[5]

Materials Science and Nanotechnology

The strong binding affinity of the phosphonate group for metal oxide surfaces makes it an excellent surface modifier and linker molecule in materials science.

  • Surface Functionalization: It can be used to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) to improve their dispersion in various solvents or polymer matrices.

  • Self-Assembled Monolayers (SAMs): It can form well-ordered SAMs on various substrates, which can be used to tailor surface properties like wettability and adhesion.

  • Capping Agent: In the synthesis of colloidal quantum dots, it can act as a capping agent to control particle growth and provide surface passivation, which is crucial for achieving high quantum yields.[1]

Potential in Drug Development

While no specific biological activity has been reported for this compound itself, the broader class of bisphosphonates is of significant interest in medicine. They are known pyrophosphate analogs and can act as inhibitors for enzymes that process phosphate-containing substrates. For instance, nitrogen-containing bisphosphonates are potent drugs for treating bone disorders like osteoporosis. Although this compound lacks the typical pharmacophore for anti-resorptive activity (e.g., a hydroxyl group at C1 or a basic nitrogen in a side chain), its structure could serve as a scaffold for the design of new enzyme inhibitors.[6]

Safety and Handling

This compound is classified as a corrosive substance.[1]

  • Hazards: Causes severe skin burns and eye damage. May be corrosive to metals.[1]

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). Avoid breathing dust.[1]

  • Storage: Store in a cool, dry, and locked place in a tightly closed, corrosion-resistant container.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical advice.[1]

Conclusion

This compound is a versatile and functionally important molecule. Its well-defined structure, characterized by two terminal phosphonic acid groups on a flexible butyl chain, underpins its utility as a powerful chelating agent, surface modifier, and corrosion inhibitor. The established synthetic routes, primarily through the Michaelis-Arbuzov and McKenna reactions, allow for its efficient preparation. While its direct biological applications have not been extensively explored, its role in materials science and industrial processes is well-documented and continues to be an area of active interest. This guide has provided the core technical information necessary for researchers and professionals to understand and effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis of 1,4-Butanediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 1,4-Butanediphosphonic Acid

1,4-Butanediphosphonic acid is a member of the bisphosphonate family, a class of compounds of significant interest in medicinal chemistry and materials science. Structurally analogous to pyrophosphate, bisphosphonates are characterized by a P-C-P backbone, which imparts high resistance to enzymatic hydrolysis compared to the P-O-P bond in their inorganic counterparts.[1][2] This stability is crucial for their application as therapeutic agents, particularly in bone-related disorders like osteoporosis, where they inhibit bone resorption.[3][4][5] Beyond medicine, their strong chelating properties make them valuable as scale and corrosion inhibitors and as building blocks for inorganic frameworks.[6][7] A thorough understanding of the synthetic mechanisms leading to 1,4-butanediphosphonic acid is therefore paramount for researchers aiming to innovate in these fields, enabling the design of novel analogues and the optimization of production processes. This guide provides a detailed exploration of the core synthetic pathways, focusing on the mechanistic underpinnings and practical considerations that govern experimental success.

Part 1: The Michaelis-Arbuzov Reaction: The Cornerstone of C-P Bond Formation

The most reliable and widely employed route to 1,4-butanediphosphonic acid relies on the venerable Michaelis-Arbuzov reaction. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is the quintessential method for forming carbon-phosphorus bonds.[8][9][10] The overall strategy involves a two-stage process: first, the formation of a tetraalkyl 1,4-butanediphosphonate ester via the Michaelis-Arbuzov reaction, followed by the hydrolysis of the ester groups to yield the final diacid.

Core Mechanism: A Double SN2 Cascade

The synthesis begins with the reaction of a 1,4-dihalobutane with a trialkyl phosphite. The mechanism is a sequence of two bimolecular nucleophilic substitution (SN2) reactions for each phosphonate group formed.[8][11]

  • Step 1: Phosphonium Salt Formation. The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite onto one of the electrophilic terminal carbons of the 1,4-dihalobutane. This SN2 displacement of a halide ion generates a quasi-phosphonium salt intermediate.[12][13]

  • Step 2: Dealkylation. The displaced halide anion, now a potent nucleophile, attacks one of the electrophilic carbons of the phosphite's ester groups. In a second SN2 reaction, this leads to the cleavage of a C-O bond, forming the stable pentavalent phosphonate ester and a new alkyl halide byproduct.[8][9]

This entire sequence occurs at both ends of the butane chain to yield the target tetraalkyl 1,4-butanediphosphonate.

G cluster_0 Michaelis-Arbuzov Synthesis of Tetraalkyl 1,4-Butanediphosphonate Reactants 1,4-Dihalobutane (X-(CH₂)₄-X) + 2x Trialkyl Phosphite (P(OR)₃) Intermediate Quasi-phosphonium Salt Intermediate [X⁻] [(RO)₃P⁺-(CH₂)₄-P⁺(OR)₃] [X⁻] Reactants->Intermediate Step 1: Double SN2 Attack (P attacks C-X) Product Tetraalkyl 1,4-Butanediphosphonate ((RO)₂P(O)-(CH₂)₄-P(O)(OR)₂) Intermediate->Product Step 2: Double Dealkylation (X⁻ attacks C-O) Byproduct 2x Alkyl Halide (R-X) Intermediate->Byproduct

Caption: Michaelis-Arbuzov reaction pathway for diphosphonate synthesis.

Causality Behind Experimental Choices

The efficiency and yield of the Michaelis-Arbuzov reaction are highly dependent on the judicious selection of reactants and conditions.

  • Choice of Halide (X): The reactivity of the 1,4-dihalobutane follows the established SN2 trend for leaving groups: I > Br > Cl.[9] While 1,4-diiodobutane is the most reactive, its cost and instability often make 1,4-dibromobutane the preferred substrate for laboratory and industrial synthesis, offering a good balance of reactivity and stability. 1,4-dichlorobutane can be used but typically requires harsher conditions (higher temperatures or longer reaction times) to achieve comparable yields.[14]

  • Choice of Phosphite Ester (R): The choice of trialkyl phosphite impacts both reactivity and purification. Triethyl phosphite is commonly used because the resulting ethyl halide byproduct (e.g., bromoethane) is volatile and can be easily removed from the reaction mixture by distillation, driving the equilibrium toward the products.[11][15] Trimethyl phosphite is also effective. Using phosphites with bulky alkyl groups can sterically hinder the reaction, while triaryl phosphites form stable phosphonium salts that may not undergo the dealkylation step without extreme thermal forcing.[8][9]

  • Reaction Temperature: The reaction typically requires heating, often in the range of 120-160 °C.[8] This thermal energy is necessary to overcome the activation energy for both SN2 steps and to facilitate the distillation of the alkyl halide byproduct. Modern variations may employ Lewis acid catalysts (e.g., ZnI₂, ZnBr₂) to enable the reaction at lower temperatures, which can be advantageous for substrates with heat-sensitive functional groups.[12][16]

SubstratePhosphiteTemperature (°C)Typical OutcomeReference
1,4-DibromobutaneTriethyl phosphite150-160Good to excellent yield[17]
1,4-DichlorobutaneTriethyl phosphite>160 or catalyzedSlower reaction, requires forcing[9][14]
1,4-DibromobutaneTrimethyl phosphite140-150Good yield, volatile byproduct[11]

Table 1: Comparison of Reactants and Conditions for the Michaelis-Arbuzov Synthesis.

Experimental Protocol: Synthesis of Tetraethyl 1,4-Butanediphosphonate

This protocol describes a representative procedure for the synthesis of the diphosphonate ester intermediate.

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to exclude moisture.

  • Reagents: Charge the flask with 1,4-dibromobutane (1.0 eq). Add triethyl phosphite (2.2 eq) to the dropping funnel. A slight excess of the phosphite ensures complete reaction of the dihalide.

  • Reaction: Heat the 1,4-dibromobutane to 150-155 °C using an oil bath. Add the triethyl phosphite dropwise to the stirred, hot dihalide over a period of 1-2 hours. The bromoethane byproduct will begin to distill off.

  • Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 155-160 °C) for an additional 2-3 hours to ensure the reaction goes to completion.

  • Purification: Cool the reaction mixture to room temperature. The crude product, tetraethyl 1,4-butanediphosphonate, is purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities.

Part 2: The Final Transformation: Ester Hydrolysis to Diphosphonic Acid

The tetraalkyl 1,4-butanediphosphonate is a stable intermediate. To obtain the biologically active 1,4-butanediphosphonic acid, the four ester groups must be cleaved. This hydrolysis is a challenging but critical step.[18][19] Two primary methods are employed: harsh acid hydrolysis and the milder, more versatile McKenna reaction.[2]

G cluster_0 Method 1: Acid Hydrolysis cluster_1 Method 2: McKenna Reaction Start Tetraalkyl 1,4-Butanediphosphonate Acid_Step Reflux with concentrated HCl Start->Acid_Step TMSBr_Step 1. React with TMSBr Start->TMSBr_Step Final 1,4-Butanediphosphonic Acid Acid_Step->Final Silyl_Intermediate Silyl Ester Intermediate TMSBr_Step->Silyl_Intermediate Methanolysis_Step 2. Methanolysis/Hydrolysis Silyl_Intermediate->Methanolysis_Step Methanolysis_Step->Final

Caption: Key hydrolysis pathways from phosphonate ester to phosphonic acid.

Method 1: Acid Hydrolysis

The most direct method involves refluxing the phosphonate ester with a concentrated strong acid, typically hydrochloric acid (HCl).[18] The mechanism proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water, followed by cleavage of the alkyl-oxygen bond. This process is repeated until all four ester groups are removed.

Causality: This method is operationally simple but its harshness (prolonged heating in strong acid) can degrade sensitive molecules.[18] It is best suited for simple, robust alkylphosphonates. The high concentration of water and acid drives the equilibrium towards the final product.

Experimental Protocol: Acid Hydrolysis

  • Place the purified tetraethyl 1,4-butanediphosphonate (1.0 eq) in a round-bottom flask.

  • Add concentrated hydrochloric acid (37%, ~12 M) in large excess.

  • Heat the mixture to reflux (approx. 110 °C) with stirring for 12-24 hours.

  • After cooling, remove the water and excess HCl under reduced pressure (rotary evaporation).

  • The resulting crude solid or oil is often recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-butanediphosphonic acid.

Method 2: The McKenna Reaction (Dealkylation via Silyl Esters)

A significantly milder and often preferred alternative is the McKenna reaction, which uses bromotrimethylsilane (TMSBr).[1][2]

  • Silylation: TMSBr reacts with the phosphonate ester. The silicon atom is attacked by the phosphoryl oxygen, while the bromide ion attacks the ester's alkyl carbon in an SN2 fashion. This forms a volatile alkyl bromide and a bis(trimethylsilyl) phosphonate intermediate.

  • Hydrolysis/Methanolysis: This silyl ester intermediate is highly susceptible to hydrolysis. Simple addition of methanol or water rapidly cleaves the O-Si bond to yield the phosphonic acid and a volatile siloxane byproduct.

Causality: The high affinity of silicon for oxygen is the driving force for the initial cleavage. The reaction proceeds under neutral, often room-temperature conditions, making it ideal for substrates with acid-labile functional groups.[1]

Experimental Protocol: McKenna Dealkylation

  • Dissolve tetraethyl 1,4-butanediphosphonate (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., Argon).

  • Cool the solution in an ice bath (0 °C).

  • Add bromotrimethylsilane (TMSBr) (at least 4.4 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent and excess TMSBr under vacuum.

  • To the residue, carefully add methanol. An exothermic reaction will occur. Stir for 1-2 hours to complete the hydrolysis.

  • Remove the methanol under vacuum to yield the crude 1,4-butanediphosphonic acid, which can then be purified by recrystallization.

Part 3: An Alternative Pathway: Free-Radical Hydrophosphonylation

While the Michaelis-Arbuzov reaction is dominant, an alternative approach for forming C-P bonds is the free-radical addition of a dialkyl phosphite (also known as a dialkyl H-phosphonate) across a carbon-carbon double bond.[20][21] This route could potentially synthesize 1,4-butanediphosphonic acid derivatives starting from an unsaturated precursor like 1,3-butadiene.

Mechanism: A Radical Chain Reaction

The reaction proceeds via a classic radical chain mechanism.[22][23]

  • Initiation: A radical initiator (e.g., benzoyl peroxide, AIBN, or UV light) abstracts the hydrogen atom from the dialkyl H-phosphonate, generating a phosphonyl radical ( (RO)₂P•=O ).[20][21]

  • Propagation: The electrophilic phosphonyl radical adds to one of the double bonds of the alkene. For terminal alkenes, this addition occurs at the terminal carbon, following an anti-Markovnikov selectivity, to produce the more stable secondary carbon-centered radical.[22][24]

  • Chain Transfer: The resulting carbon radical abstracts a hydrogen atom from another molecule of dialkyl H-phosphonate, yielding the final alkylphosphonate product and propagating the chain by generating a new phosphonyl radical.

G cluster_0 Free-Radical Hydrophosphonylation Initiator Radical Initiator (I•) H_Phosphonate Dialkyl H-Phosphonate ((RO)₂P(O)H) Initiator->H_Phosphonate H-Abstraction Phosphonyl_Radical Phosphonyl Radical ((RO)₂P•(O)) H_Phosphonate->Phosphonyl_Radical Initiation H_Phosphonate->Phosphonyl_Radical Product Alkylphosphonate Ester H_Phosphonate->Product Alkene Unsaturated Precursor (e.g., 1,3-Butadiene) Phosphonyl_Radical->Alkene Propagation: Radical Addition Carbon_Radical Carbon-Centered Radical Intermediate Alkene->Carbon_Radical Carbon_Radical->H_Phosphonate Propagation: Chain Transfer

Caption: General mechanism for free-radical hydrophosphonylation.

Applicability: While powerful, this method is less direct for synthesizing 1,4-butanediphosphonic acid compared to the Arbuzov approach. It would require a precursor like 1,3-butadiene, and controlling the double addition to yield the 1,4-disubstituted product over polymerization or mono-addition could be challenging.[23] However, it offers a complementary strategy for creating phosphonates where suitable alkene starting materials are more readily available than their dihalide counterparts.

Conclusion

The synthesis of 1,4-butanediphosphonic acid is a well-established process, primarily achieved through a robust two-stage sequence: a Michaelis-Arbuzov reaction to form a tetraalkyl diphosphonate ester, followed by ester hydrolysis. The choice between classic acid hydrolysis and the milder McKenna dealkylation for the final step is dictated by the overall chemical sensitivity of the molecule. Understanding the nuances of these mechanisms—from the SN2 cascade of the Arbuzov reaction to the radical chain of hydrophosphonylation—provides researchers with the essential knowledge to troubleshoot, optimize, and adapt these synthetic routes. This foundational expertise is critical for advancing the development of next-generation bisphosphonate drugs and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Butylenediphosphonic acid is an organophosphorus compound featuring a four-carbon aliphatic chain flanked by two phosphonic acid groups[1]. Its structure lends itself to applications in coordination chemistry as a bridging or crosslinking agent, in materials science for the formation of self-assembled monolayers, and as a precursor in the synthesis of more complex molecules[2]. For researchers in materials science and drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques required for the comprehensive characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Interrogation

The key to a thorough spectroscopic analysis lies in understanding how each technique interacts with different parts of the molecule. The diagram below illustrates the primary structural features of this compound and the corresponding spectroscopic methods used to probe them.

References

Theoretical properties of 1,4-Butylenediphosphonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Properties of 1,4-Butylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organophosphorus chemistry, diphosphonic acids represent a class of compounds with remarkable versatility. Their ability to chelate metals, interact with mineral surfaces, and mimic biological phosphates has carved out significant roles in fields ranging from industrial water treatment to medicine. This guide focuses on a foundational member of this family: this compound. While simpler in structure than many of its nitrogen-containing bisphosphonate cousins used in blockbuster drugs, its theoretical properties provide a crucial framework for understanding the fundamental principles of bone targeting and phosphonate chemistry. This document serves as a technical primer, synthesizing core chemical principles with potential biomedical applications to inform and guide professionals in research and drug development.

Molecular Profile and Physicochemical Characteristics

This compound, also referred to as 1,4-butanediphosphonic acid, is an organic compound with the chemical formula C₄H₁₂O₆P₂[1][2]. Its structure is defined by a four-carbon (butane) backbone flanked at either end by a phosphonic acid group [-P(O)(OH)₂]. This seemingly simple arrangement is key to its functionality.

The molecule is typically a white to off-white crystalline solid, soluble in water and other organic solvents[2][3]. Its high water solubility is conferred by the four acidic protons of the two phosphonate groups, which can readily engage in hydrogen bonding.

Table 1: Core Physicochemical Properties

PropertyDataSource(s)
IUPAC Name Butane-1,4-diylbis(phosphonic acid)[1]
CAS Number 4671-77-6[3][4]
Molecular Formula C₄H₁₂O₆P₂[1][2]
Molecular Weight 218.08 g/mol [1]
Physical Form White to Almost white powder/crystalline solid[3]
Melting Point 218.0 to 223.0 °C[3]
Solubility Soluble in water[2]

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved through a variation of the Michaelis-Arbuzov reaction, a classic and robust method for forming carbon-phosphorus bonds. The process generally involves two main stages: the formation of a phosphonate ester followed by its hydrolysis to the free acid.

A common approach involves reacting a 1,4-dihaloalkane, such as 1,4-dibromobutane, with a trialkyl phosphite. The resulting tetra-alkyl phosphonate ester is then hydrolyzed under acidic conditions to yield the final product. An alternative synthesis route involves the reaction of dimethyl phosphonic acid with 1,4-butanediol, followed by acid hydrolysis[2].

Below is a generalized workflow for the synthesis of this compound.

synthesis_workflow cluster_step1 Step 1: C-P Bond Formation (Michaelis-Arbuzov) cluster_step2 Step 2: Hydrolysis reagents1 1,4-Dibromobutane + Triethyl Phosphite product1 Tetraethyl 1,4-butylenediphosphonate (Ester Intermediate) reagents1->product1 Heat (Reflux) reagents2 Ester Intermediate + Concentrated HCl (aq) product2 This compound (Final Product) reagents2->product2 Heat (Reflux)

Caption: Generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic synthesis principles for this class of compound.

  • Reaction Setup: A round-bottom flask is charged with 1,4-dibromobutane (1.0 eq) and an excess of triethyl phosphite (approx. 2.2 eq). The flask is fitted with a reflux condenser and placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Michaelis-Arbuzov Reaction: The mixture is heated to reflux (typically >150°C) with vigorous stirring. The reaction is monitored for completion (e.g., by TLC or ³¹P NMR analysis of an aliquot) over several hours.

  • Intermediate Isolation: Upon completion, the reaction is cooled to room temperature. Excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure (vacuum distillation). The remaining crude oil is the tetraethyl 1,4-butylenediphosphonate intermediate.

  • Acid Hydrolysis: The crude ester is transferred to a new flask, and concentrated hydrochloric acid is added.

  • Hydrolysis Reaction: The mixture is heated to reflux for an extended period (typically 8-16 hours) to ensure complete cleavage of the four ethyl ester groups.

  • Product Isolation and Purification: The solution is cooled, and the solvent (water and excess HCl) is removed by rotary evaporation. The resulting crude solid is triturated with a solvent in which the product is insoluble (e.g., cold acetone) to remove organic impurities. The solid is collected by filtration, washed, and dried.

  • Final Purification (Optional): For high-purity material, the product can be recrystallized from hot water.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical methods (see Section 4.0).

Core Mechanism of Action and Applications in Drug Development

The primary interest in this compound for drug development stems from its identity as a simple bisphosphonate. Bisphosphonates are stable analogs of inorganic pyrophosphate and are renowned for their exceptionally high affinity for the bone mineral, hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂][5].

Bone Targeting and Anti-Resorptive Activity

The mechanism is twofold: physicochemical targeting and subsequent cellular effects.

  • Physicochemical Targeting: The two phosphonate groups on the molecule act as powerful bidentate ligands for the calcium ions on the surface of hydroxyapatite crystals. This strong binding anchors the molecule to the bone matrix with high selectivity[5]. The P-C-P backbone is resistant to enzymatic hydrolysis, unlike the P-O-P bond of pyrophosphate, ensuring a long residence time in the bone.

  • Cellular Mechanism: During bone remodeling, osteoclasts (the cells responsible for bone resorption) acidify the bone surface and break down the mineral matrix. As they do so, they endocytose the attached bisphosphonate molecules. For simple, non-nitrogenous bisphosphonates like this compound, the proposed intracellular mechanism involves metabolic disruption. They are metabolized into non-hydrolyzable ATP analogs that accumulate within the osteoclast, interfering with energy-dependent cellular processes and ultimately leading to osteoclast apoptosis. This reduces the rate of bone resorption.

It is critical to note that the potency of non-nitrogenous bisphosphonates is significantly lower than that of nitrogen-containing bisphosphonates (e.g., Alendronate, Zoledronic acid), which act by inhibiting the farnesyl pyrophosphate synthase enzyme in the mevalonate pathway.

mechanism_of_action cluster_systemic Systemic Circulation cluster_bone Bone Microenvironment BPA This compound (BPA) Hydroxyapatite Hydroxyapatite [Ca²⁺ rich] BPA->Hydroxyapatite High-Affinity Binding (Chelation of Ca²⁺) Osteoclast Osteoclast Cell Hydroxyapatite->Osteoclast Bone Resorption (Endocytosis of BPA) Apoptosis Osteoclast Apoptosis & Inhibition of Bone Resorption Osteoclast->Apoptosis Metabolic Disruption (ATP Analog Formation)

Caption: Proposed mechanism of action for this compound in bone.

Applications as a Research Tool and Scaffolding
  • Scaffold for Drug Conjugates: The remarkable selectivity of bisphosphonates for bone can be exploited to deliver other therapeutic agents directly to the skeleton. This compound can serve as a simple, non-potent "bone hook" or scaffold to which other drugs (e.g., anti-inflammatory agents, chemotherapy drugs) can be attached, potentially reducing systemic toxicity and increasing local efficacy[5].

  • Coordination Chemistry: Its use as a bridging or crosslinking ligand in coordination chemistry is also noted, which can be applied in the development of novel materials or metal-based therapeutics[6].

Recommended Analytical Methods for Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized this compound. A multi-technique approach is recommended.

Table 2: Key Analytical & Spectroscopic Techniques

TechniquePurposeExpected Outcome for this compound
³¹P NMR Confirms the presence and chemical environment of the phosphorus atoms. Provides information on C-P bond formation.A single signal (or simple multiplet) in the phosphonate region of the spectrum, confirming a symmetric molecule.
¹H NMR Elucidates the structure of the butyl carbon backbone.Two distinct multiplets corresponding to the α- and β-methylene protons relative to the phosphorus atoms.
¹³C NMR Confirms the carbon skeleton of the molecule.Two signals corresponding to the two unique carbons in the symmetric butane chain.
Mass Spectrometry (MS) Determines the exact molecular weight and provides fragmentation data to confirm the structure.A molecular ion peak corresponding to the calculated mass of C₄H₁₂O₆P₂.
FTIR Spectroscopy Identifies key functional groups present in the molecule.Broad O-H stretch from the phosphonic acid groups, a strong P=O stretch, and C-H stretching and bending vibrations.

Conclusion and Future Outlook

This compound represents a foundational molecule for exploring the chemistry and biology of phosphonates. Its straightforward synthesis and inherent bone-seeking properties make it an invaluable tool for fundamental research. While its low anti-resorptive potency precludes its direct use as a primary therapeutic for osteoporosis, its true value in modern drug development lies in its potential as a minimalistic, yet effective, bone-targeting vector. Future research will likely focus on leveraging this simple scaffold to create sophisticated bone-targeted drug conjugates, thereby delivering potent therapeutic payloads with high precision and minimal off-target effects. Its theoretical properties provide a clear and robust starting point for these innovative endeavors.

References

An In-Depth Technical Guide to 1,4-Butylenediphosphonic Acid: Synthesis, Characterization, and Applications in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Workhorse of Industrial Water Systems

In the intricate network of industrial processes, the silent battle against corrosion and scale formation is relentless. The economic and operational ramifications of unchecked mineral deposition and metallic degradation are substantial, necessitating robust and efficient chemical interventions. Among the arsenal of molecules deployed in this ongoing struggle, phosphonates have carved out a significant niche. This technical guide delves into the core scientific principles of a particularly effective, yet often overlooked, member of this class: 1,4-Butylenediphosphonic acid.

This document is intended for researchers, chemists, and professionals in the fields of drug development, materials science, and industrial water treatment. It aims to provide a comprehensive understanding of this compound, from its molecular architecture to its practical applications, grounded in established scientific principles and field-proven insights. We will explore its synthesis, delve into its analytical characterization, and elucidate its mechanisms of action as a potent corrosion and scale inhibitor.

Molecular Profile of this compound

This compound is an organophosphorus compound characterized by a four-carbon (butylene) backbone flanked by two phosphonic acid groups. This seemingly simple structure belies a unique combination of properties that make it highly effective in various industrial applications.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is encapsulated in its formula and molecular weight. For this compound, these are:

PropertyValueSource
Chemical Formula C4H12O6P2--INVALID-LINK--[1]
Molecular Weight 218.08 g/mol --INVALID-LINK--[1]

These basic parameters are the foundation for all stoichiometric calculations in its synthesis and application.

Structural Representation

The arrangement of atoms within the molecule dictates its chemical behavior. The two phosphonic acid groups provide strong metal-chelating properties, while the flexible butyl chain allows for effective surface adsorption.

Caption: 2D Structure of this compound.

Synthesis of this compound: A Mechanistic Approach

The industrial production of this compound is typically achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by acid hydrolysis. This approach offers a reliable and scalable route to the target molecule.

Step 1: The Michaelis-Arbuzov Reaction

The cornerstone of carbon-phosphorus bond formation, the Michaelis-Arbuzov reaction, is employed to create the phosphonate ester precursor. In this reaction, a trialkyl phosphite, such as triethyl phosphite, is reacted with a 1,4-dihaloalkane, typically 1,4-dibromobutane.

The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the trialkyl phosphite attacks one of the electrophilic carbon atoms of the 1,4-dihaloalkane. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion to yield the tetraalkyl 1,4-butanediylbis(phosphonate).

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of Tetraethyl 1,4-butanediylbis(phosphonate)

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere.

  • Reagents: Triethyl phosphite is added to the flask. 1,4-dibromobutane is charged into the dropping funnel.

  • Reaction Execution: The triethyl phosphite is heated. 1,4-dibromobutane is added dropwise to the heated triethyl phosphite with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of ethyl bromide evolution.

  • Workup and Purification: After the reaction is complete, the excess triethyl phosphite is removed under reduced pressure. The resulting crude tetraethyl 1,4-butanediylbis(phosphonate) is then purified by vacuum distillation.

Step 2: Acid Hydrolysis

The phosphonate ester is then hydrolyzed to the final phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.[2][3] The acid catalyzes the cleavage of the ethyl-oxygen bond, liberating ethanol and yielding the desired this compound.

Experimental Protocol: Hydrolysis of Tetraethyl 1,4-butanediylbis(phosphonate)

  • Reaction Setup: The purified tetraethyl 1,4-butanediylbis(phosphonate) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reagents: Concentrated hydrochloric acid is added to the flask.

  • Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours.

  • Workup and Isolation: After cooling, the solvent and volatile byproducts are removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent system, such as a water/ethanol mixture, to yield pure this compound as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the butyl chain. The protons adjacent to the phosphorus atoms will exhibit coupling to the ³¹P nuclei, resulting in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two chemically distinct types of carbon atoms in the butyl chain. The carbons directly bonded to phosphorus will show coupling to ³¹P.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected for the two equivalent phosphorus atoms in this compound, with its chemical shift being indicative of the phosphonic acid group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

Wavenumber (cm⁻¹)Vibration
~2900-3000C-H stretching
~2500-3000 (broad)O-H stretching (of the P-OH groups)
~1200P=O stretching
~900-1000P-O-H bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions resulting from the cleavage of the butyl chain and the loss of hydroxyl groups.

Applications in Industrial Water Treatment

The primary industrial application of this compound is as a corrosion and scale inhibitor in cooling water systems, boilers, and oilfield water injection systems.[4] Its efficacy stems from its ability to interact with both metal surfaces and mineral scale precursors.

Corrosion Inhibition

This compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Mechanism of Action:

  • Adsorption: The phosphonic acid groups have a strong affinity for metal surfaces, particularly iron oxides. The molecule adsorbs onto the metal surface, forming a protective film.

  • Film Formation: This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive aqueous environment.

  • Chelation: The phosphonate groups can chelate metal ions on the surface, forming a stable, insoluble complex that further reinforces the protective layer.

References

Solubility of 1,4-Butylenediphosphonic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,4-Butanediphosphonic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 1,4-Butanediphosphonic Acid: A Molecule of Interest

1,4-Butanediphosphonic acid (also known as tetramethylene-1,4-bis(phosphonic acid)) is an organophosphorus compound with the chemical formula C4H12O6P2.[1] It features two highly polar phosphonic acid groups at either end of a four-carbon alkyl chain. This bifunctional nature makes it a subject of interest in various applications, including as a scale and corrosion inhibitor in water treatment, an electroplating additive, and a bridging ligand in the formation of inorganic frameworks.[1] In the realm of drug development, understanding the solubility of such molecules is paramount, as it directly impacts formulation, bioavailability, and efficacy.

This guide provides a deep dive into the solubility characteristics of 1,4-butanediphosphonic acid. We will first explore the theoretical underpinnings of its solubility based on its molecular structure. Subsequently, a detailed, step-by-step experimental protocol for determining its solubility in various solvents is provided, enabling researchers to generate their own high-quality data.

Theoretical Framework for the Solubility of 1,4-Butanediphosphonic Acid

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent molecules. For 1,4-butanediphosphonic acid, its solubility profile is primarily dictated by the strong polarity of the phosphonic acid groups and the non-polar nature of the butyl backbone.

The Role of the Phosphonic Acid Groups:

The phosphonic acid moiety (-PO(OH)2) is highly polar and capable of acting as both a hydrogen bond donor (from the P-OH groups) and a hydrogen bond acceptor (at the phosphoryl oxygen).[2][3] The presence of two such groups at either end of the molecule dominates its character, making it a highly polar compound. Due to this high polarity, phosphonic acids are generally difficult to purify by conventional chromatography on silica gel and often require highly polar eluents.[2][3] This inherent polarity suggests a strong affinity for polar solvents.

The Influence of the Butyl Chain:

The four-carbon chain connecting the two phosphonic acid groups is a non-polar, hydrophobic segment. In general, for a homologous series of compounds, increasing the length of the alkyl chain leads to a decrease in water solubility due to the larger hydrophobic portion.[4][5] While the butyl chain in 1,4-butanediphosphonic acid is relatively short, it will still contribute to some hydrophobic character, potentially influencing its solubility in highly polar versus moderately polar solvents.

Expected Solubility Profile (Qualitative):

Based on the molecular structure, we can predict the following general solubility trends for 1,4-butanediphosphonic acid:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be excellent solvents for 1,4-butanediphosphonic acid. These solvents can engage in extensive hydrogen bonding with the phosphonic acid groups, effectively solvating the molecule. It is qualitatively described as being soluble in water.[1][6]

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are polar but lack the ability to donate hydrogen bonds. While they can act as hydrogen bond acceptors, the solvation of the acidic protons of the phosphonic acid groups will be less effective than in protic solvents.

  • Very Low to Insoluble in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for 1,4-butanediphosphonic acid. The energy required to break the strong intermolecular hydrogen bonds between the phosphonic acid molecules would not be compensated by the weak van der Waals interactions with the non-polar solvent molecules.

Standardized Experimental Protocol for Solubility Determination: The Gravimetric Shake-Flask Method

The "gold-standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[7] This method involves creating a saturated solution of the compound in the solvent of interest and then accurately measuring the concentration of the dissolved solute. The following protocol is a detailed, step-by-step guide for determining the solubility of 1,4-butanediphosphonic acid using a gravimetric approach.

Principle of the Method

A saturated solution is prepared by agitating an excess of the solid solute (1,4-butanediphosphonic acid) in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. A known volume or mass of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid solute allows for the calculation of the solubility.

Materials and Apparatus
  • 1,4-Butanediphosphonic acid (high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Conical flasks or vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Pre-weighed evaporating dishes or vials

  • Drying oven

  • Desiccator

Step-by-Step Experimental Procedure
  • Preparation of the Slurry:

    • Add an excess amount of 1,4-butanediphosphonic acid to a conical flask or vial. The excess solid is crucial to ensure that the solution remains saturated throughout the experiment.

    • Add a known volume or mass of the desired solvent to the flask.

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature.

    • Agitate the slurry for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the measured solubility remains constant.

  • Sample Collection and Phase Separation:

    • Once equilibrium is reached, allow the flask to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the flask.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any fine, suspended solid particles.

  • Gravimetric Analysis:

    • Immediately weigh the evaporating dish containing the known volume of the saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 1,4-butanediphosphonic acid (a temperature below its melting point of 219-221 °C is recommended, for example, 80-100 °C).

    • Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling to room temperature in a desiccator, and weighing. The process is complete when two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).

  • Calculation of Solubility:

    • The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.

    • Mass of dissolved solute: (Weight of dish + dry solid) - (Weight of empty dish)

    • Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solid)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following practices are essential:

  • Purity of Materials: The purity of both the 1,4-butanediphosphonic acid and the solvents should be high, as impurities can significantly affect solubility.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration and sampling process, as solubility is highly temperature-dependent.

  • Equilibrium Confirmation: As mentioned, perform kinetic studies to confirm that equilibrium has been reached.

  • Replicates: Conduct each solubility measurement in triplicate to assess the precision of the results and identify any outliers.

  • Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to ensure that no phase transition or solvate formation has occurred during the equilibration process.

Data Presentation

The experimentally determined solubility data for 1,4-butanediphosphonic acid should be presented in a clear and organized manner. The following table provides a template for recording your results.

SolventTemperature (°C)Solubility ( g/100 g solvent) ± SDSolubility ( g/100 mL solvent) ± SDMolar Solubility (mol/L) ± SD
Water25Experimental ValueExperimental ValueExperimental Value
Methanol25Experimental ValueExperimental ValueExperimental Value
Ethanol25Experimental ValueExperimental ValueExperimental Value
Acetone25Experimental ValueExperimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental ValueExperimental Value
Hexane25Experimental ValueExperimental ValueExperimental Value

SD: Standard Deviation from replicate measurements.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of 1,4-butanediphosphonic acid.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Gravimetric Analysis A Add excess 1,4-Butanediphosphonic Acid to flask B Add known volume/mass of solvent A->B Creation of slurry C Seal flask and place in thermostatic shaker bath B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.45 µm filter into a pre-weighed dish F->G H Weigh dish with saturated solution G->H I Evaporate solvent in oven H->I J Dry to constant weight in desiccator I->J K Final weighing of dish + dry solute J->K L Solubility Data K->L Calculation of Solubility

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

A Technical Guide to the Thermal Stability and Decomposition of 1,4-Butylenediphosphonic Acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butylenediphosphonic acid is a molecule of significant interest in coordination chemistry and materials science, where it serves as a versatile bridging or crosslinking agent.[1] Its thermal stability is a critical parameter influencing its application in high-temperature processes and the long-term stability of the resulting materials. This in-depth technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound. In the absence of extensive specific literature on this compound, this guide establishes a predictive framework based on the known thermal decomposition of analogous phosphonic acids. It details the essential analytical techniques for characterization, proposes a hypothetical decomposition pathway, and offers robust experimental protocols for researchers.

Introduction: The Significance of Thermal Stability in Phosphonic Acids

Phosphonic acids and their derivatives are a cornerstone in various scientific and industrial domains, including pharmaceuticals, water treatment, and materials science. Their ability to form stable complexes with metal ions and their strong adsorption onto surfaces are pivotal to their functionality. The thermal stability of these compounds is a crucial determinant of their processing conditions and the operational limits of the materials into which they are incorporated. Understanding the thermal decomposition of this compound is therefore essential for predicting its behavior in applications such as the synthesis of metal-organic frameworks (MOFs), surface modification of nanoparticles, and the development of flame-retardant materials.

This guide will navigate the current understanding of phosphonic acid thermal decomposition and provide a practical, methodological approach for the detailed characterization of this compound.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is imperative for a thorough understanding of the thermal decomposition of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides a comprehensive picture of the decomposition process.

Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides critical information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC/MS

Identifying the volatile products evolved during decomposition is key to elucidating the decomposition mechanism.

  • TGA-FTIR: This hyphenated technique involves passing the gaseous decomposition products from the TGA furnace into an FTIR spectrometer. The real-time infrared spectra of the evolved gases allow for the identification of functional groups and, in many cases, the specific chemical compounds being released.[2][3][4]

  • Pyrolysis-GC/MS: In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[1][5][6][7][8] This technique is particularly powerful for identifying complex mixtures of decomposition products.

Experimental Protocols

The following protocols provide a standardized approach for the thermal analysis of this compound.

TGA/DSC Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards. Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a clean, tared TGA/DSC pan (e.g., alumina or platinum).

  • Atmosphere: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of mass loss at each step. For DSC, identify the peak temperatures of endothermic and exothermic events.

TGA-FTIR Protocol
  • Instrument Setup: Couple the gas outlet of the TGA to the gas cell of the FTIR spectrometer using a heated transfer line (maintained at ~250 °C to prevent condensation of evolved products).

  • TGA Method: Follow the TGA protocol outlined in section 3.1.

  • FTIR Data Collection: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.

  • Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data.

Pyrolysis-GC/MS Protocol
  • Sample Preparation: Place a small amount (~0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point within the main decomposition region identified by TGA (e.g., 600 °C).

    • Use a rapid heating rate.

  • GC Separation:

    • Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to separate the volatile products.

  • MS Detection:

    • Ionization Mode: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Thermal Decomposition of Structurally Related Phosphonic Acids: A Comparative Analysis

While specific data for this compound is scarce, the thermal behavior of other phosphonic acids provides valuable insights. The decomposition of phosphonic acids generally proceeds through dehydration and the cleavage of C-P bonds.

For instance, the thermal decomposition of amino trimethylene phosphonic acid (ATMP) and 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) has been studied, revealing that their decomposition pathways are related to their synthesis mechanisms.[9] These studies utilized techniques such as TGA-FTIR and pyrolysis-GC/MS to identify decomposition products.[9] The decomposition of organophosphorus esters often initiates with the elimination of a phosphorus acid.[10]

Proposed Hypothetical Decomposition Pathway for this compound

Based on the fundamental principles of phosphonic acid chemistry and the decomposition mechanisms of analogous compounds, a hypothetical decomposition pathway for this compound is proposed below. This pathway should be considered a theoretical framework to guide the interpretation of experimental data.

The decomposition is likely to proceed in a multi-step process:

Step 1: Intermolecular Dehydration (Anhydride Formation)

At elevated temperatures, the initial step is expected to be the intermolecular dehydration of the phosphonic acid groups to form pyrophosphonic acid linkages. This process would result in the release of water molecules.

Step 2: C-P Bond Cleavage and Rearrangement

Further heating is anticipated to induce the cleavage of the carbon-phosphorus bonds. This homolytic or heterolytic cleavage would likely lead to the formation of various phosphorus-containing species and organic fragments. The butane backbone could undergo rearrangements, cyclization, or fragmentation.

Step 3: Formation of Volatile Products and Polyphosphoric Acid Residue

The organic fragments generated in Step 2 would likely be volatile hydrocarbons, such as butene or butadiene, which could be detected by EGA techniques. The phosphorus-containing moieties are expected to condense into a non-volatile residue of polyphosphoric acids.

The following table summarizes the anticipated decomposition products:

Anticipated Decomposition Product Analytical Technique for Detection
Water (H₂O)TGA-FTIR
Butene (C₄H₈) / Butadiene (C₄H₆)Pyrolysis-GC/MS, TGA-FTIR
Phosphorous Acid (H₃PO₃)Evolved gas analysis (as degradation products)
Polyphosphoric Acid ResidueTGA (as final mass), XPS/Solid-State NMR of residue

Data Visualization

Experimental Workflow

experimental_workflow cluster_sample Sample: this compound cluster_analysis Thermal Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC TGA_FTIR TGA-FTIR Sample->TGA_FTIR Py_GCMS Py-GC/MS Sample->Py_GCMS Mass_Loss Mass Loss vs. Temp TGA->Mass_Loss Heat_Flow Heat Flow vs. Temp DSC->Heat_Flow Evolved_Gases IR Spectra of Evolved Gases TGA_FTIR->Evolved_Gases Fragments Mass Spectra of Fragments Py_GCMS->Fragments Stability Thermal Stability Mass_Loss->Stability Heat_Flow->Stability Mechanism Decomposition Mechanism Evolved_Gases->Mechanism Fragments->Mechanism

Caption: Workflow for the comprehensive thermal analysis of this compound.

Hypothetical Decomposition Pathway

decomposition_pathway cluster_reactants Initial Compound cluster_step1 Step 1: Dehydration cluster_step2 Step 2: C-P Cleavage cluster_step3 Step 3: Final Products BDPA This compound Anhydride Pyrophosphonic Anhydride Intermediate BDPA->Anhydride Heat (-H₂O) Water H₂O Anhydride->Water Organic_Fragments Organic Fragments (e.g., Butene, Butadiene) Anhydride->Organic_Fragments Heat Phosphorus_Species Phosphorus-containing Species Anhydride->Phosphorus_Species Heat Volatiles Volatile Hydrocarbons Organic_Fragments->Volatiles Residue Polyphosphoric Acid Residue Phosphorus_Species->Residue

Caption: A proposed hypothetical thermal decomposition pathway for this compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound are critical parameters for its effective application. While direct experimental data in the public domain is limited, a robust understanding can be built through a systematic analytical approach. This guide has outlined the essential techniques, provided detailed experimental protocols, and proposed a hypothetical decomposition pathway based on the known chemistry of related phosphonic acids.

Future research should focus on executing these experimental protocols to generate concrete data for this compound. The elucidation of its precise decomposition mechanism and the identification of its decomposition products will enable the optimization of its use in various high-temperature applications and contribute to the rational design of new materials with enhanced thermal stability.

References

An In-depth Technical Guide to the Acidity and pKa Values of 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ functional group. Their structural analogy to carboxylic acids, but with distinct physicochemical properties, has made them invaluable in medicinal chemistry and materials science.[1] Notably, phosphonic acids are typically more acidic than their carboxylic acid counterparts, a property that influences their interaction with biological targets and materials.[1] This guide provides a detailed exploration of the acidity and pKa values of a specific member of this class, 1,4-butylenediphosphonic acid, a molecule with two phosphonic acid groups separated by a flexible four-carbon chain. Understanding its ionization behavior is crucial for its application in areas such as drug delivery, bone targeting, and the formation of self-assembled monolayers.

The Structure of this compound

This compound (PubChem CID: 437082) possesses the chemical formula C₄H₁₂O₆P₂.[2] Its structure consists of a central butane chain with a phosphonic acid group at each terminus. The flexible nature of the butyl linker allows for a range of conformations in solution, which can influence the intramolecular interactions between the two acidic moieties.

The key structural features relevant to its acidity are the two phosphonic acid groups. Each group contains two acidic protons, making this compound a tetraprotic acid. The deprotonation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa).

Acidity and pKa Values of this compound

Phosphonic acids are known to be significantly more acidic in their first dissociation than carboxylic acids. The pKa1 values for heterocyclic phosphonic acids are generally 2 to 3 log units lower than for the corresponding carboxylic acids.[1]

Estimated pKa Values:

Based on data for similar short-chain alkane-diphosphonic acids, the pKa values for this compound can be approximated as follows:

Dissociation StepEstimated pKaDescription
pKa1~2-3First deprotonation of one phosphonic acid group
pKa2~3-4Second deprotonation of the other phosphonic acid group
pKa3~7-8Third deprotonation, forming the dianion
pKa4~8-9Fourth deprotonation, forming the tetraanion

These are estimated values and should be confirmed by experimental determination.

The first two deprotonations (pKa1 and pKa2) are expected to be relatively strong due to the electron-withdrawing nature of the phosphonic acid group. The subsequent deprotonations (pKa3 and pKa4) are significantly weaker as they involve the removal of a proton from an already negatively charged species. The proximity of the two phosphonic acid groups, mediated by the flexible butyl chain, will also influence the pKa values through electrostatic interactions.

Stepwise Deprotonation Pathway

The following diagram illustrates the sequential loss of protons from this compound.

G H4L H₄L H3L_minus H₃L⁻ H4L->H3L_minus pKa1 H2L_2minus H₂L²⁻ H3L_minus->H2L_2minus pKa2 HL_3minus HL³⁻ H2L_2minus->HL_3minus pKa3 L_4minus L⁴⁻ HL_3minus->L_4minus pKa4

Caption: Stepwise deprotonation of this compound (H₄L).

Experimental Determination of pKa Values

The pKa values of this compound can be accurately determined using several analytical techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining the pKa values of acids and bases. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Standardization of the Titrant: Prepare a standard solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M). Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup:

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to accurately dispense the standardized NaOH solution into the beaker.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the NaOH solution (e.g., 0.1 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence points, where the moles of added base equal the moles of acidic protons, will appear as inflection points on the curve. For a tetraprotic acid, four equivalence points are expected.

    • The pKa values can be determined from the half-equivalence points. For example, pKa1 is the pH at which half of the first mole of protons has been neutralized.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare Analyte Solution C Setup Titration Apparatus A->C B Standardize Titrant (NaOH) B->C D Add Titrant in Increments & Record pH C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points E->F G Calculate pKa Values from Half-Equivalence Points F->G

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a tetraprotic acid whose ionization behavior is central to its functionality in various scientific and industrial applications. While specific experimental pKa values are not widely published, estimations based on related compounds suggest a stepwise deprotonation with two relatively strong and two weaker acidic dissociations. The detailed experimental protocol for potentiometric titration provided in this guide offers a robust method for the precise determination of these crucial physicochemical parameters. Accurate knowledge of the pKa values of this compound is essential for researchers and professionals seeking to harness its unique properties in drug development and materials science.

References

Methodological & Application

Synthesis of 1,4-Butylenediphosphonic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Butylenediphosphonic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable compound in materials science and as a chelation agent.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a methodology, but the underlying scientific principles that govern the experimental choices.

The synthesis is a robust two-step process. The first stage involves the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction to create a phosphonate ester intermediate.[3][4][5] The second stage is the acidic hydrolysis of this ester to yield the final phosphonic acid.[6][7][8] This guide will elaborate on both procedures, emphasizing safety, efficiency, and product purity.

Overall Reaction Scheme

Step 1: Michaelis-Arbuzov Reaction

1,4-Dibromobutane + Triethyl phosphite → Tetraethyl 1,4-butanediphosphonate + Bromoethane

Step 2: Acid Hydrolysis

Tetraethyl 1,4-butanediphosphonate + H₂O (in excess HCl) → this compound + Ethanol

PART 1: Synthesis of Tetraethyl 1,4-butanediphosphonate

This initial step employs the classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming a C-P bond.[3][5] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5][9]

Causality and Mechanistic Insight

The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of triethyl phosphite attacks one of the electrophilic primary carbons of 1,4-dibromobutane in a classic Sₙ2 reaction. This forms a quaternary phosphonium salt intermediate. Subsequently, the displaced bromide ion performs a second Sₙ2 attack on one of the ethyl groups of the phosphonium salt, leading to dealkylation and the formation of the stable pentavalent phosphonate ester, with bromoethane as a volatile byproduct.[4][5][9]

To favor the desired di-substituted product (diphosphonate) and avoid complex mixtures, this protocol reacts both ends of the 1,4-dibromobutane. An alternative approach, aiming for a mono-substituted product, would necessitate using a large excess of the dibromoalkane.[10][11]

Experimental Workflow: Michaelis-Arbuzov Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_setup Assemble dry two-neck RBF with reflux condenser & addition funnel under Nitrogen atmosphere charge_reagents Charge RBF with 1,4-Dibromobutane prep_setup->charge_reagents heat Heat to 150-160°C charge_reagents->heat add_phosphite Add Triethyl Phosphite dropwise heat->add_phosphite reflux Reflux for 4-6 hours add_phosphite->reflux monitor Monitor reaction via ³¹P NMR or TLC reflux->monitor cool Cool reaction to room temperature monitor->cool distill Remove volatile byproducts and excess reagents via vacuum distillation cool->distill product Isolate Tetraethyl 1,4-butanediphosphonate as a high-boiling liquid distill->product

Caption: Workflow for Tetraethyl 1,4-butanediphosphonate Synthesis.
Detailed Protocol: Step 1

Materials:

  • 1,4-Dibromobutane (C₄H₈Br₂)

  • Triethyl phosphite (P(OEt)₃)

  • Two-neck round-bottom flask (RBF), appropriately sized

  • Reflux condenser

  • Addition funnel

  • Heating mantle with magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

  • Vacuum distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent side reactions with the phosphite reagent. Maintain the system under a positive pressure of an inert gas like Nitrogen or Argon throughout the reaction.[10]

  • Reagent Charging: Charge the RBF with 1,4-dibromobutane (1.0 equivalent).

  • Initiation: Begin stirring and heat the 1,4-dibromobutane to 150-160°C using a heating mantle.[10][12]

  • Phosphite Addition: Add triethyl phosphite (2.1 equivalents) to the addition funnel. Add the phosphite dropwise to the heated dibromobutane over a period of 1-2 hours. The reaction is exothermic; controlling the addition rate is crucial to maintain the reaction temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (150-160°C) for an additional 4-6 hours.[12] The volatile byproduct, bromoethane, will distill off, helping to drive the reaction to completion.[10]

  • Monitoring: The reaction's progress can be monitored by taking small aliquots and analyzing them via ³¹P NMR spectroscopy. A shift from ~139 ppm (triethyl phosphite) to ~25-30 ppm indicates the formation of the phosphonate ester.

  • Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and lower-boiling impurities. Tetraethyl 1,4-butanediphosphonate is a high-boiling liquid.

PART 2: Hydrolysis of Tetraethyl 1,4-butanediphosphonate

The second and final step is the conversion of the phosphonate diester to the corresponding phosphonic acid. This is most effectively achieved through acid-catalyzed hydrolysis.

Causality and Mechanistic Insight

Phosphonate esters are susceptible to hydrolysis under strong acidic conditions.[8] The most common and effective method involves refluxing with concentrated hydrochloric acid.[6][13][14] The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. This is followed by the elimination of ethanol. The process is repeated for all four ester groups to yield the final diphosphonic acid. Using concentrated HCl and heat ensures the complete hydrolysis of the stable P-O-C bond.[6]

Experimental Workflow: Acid Hydrolysis

cluster_prep Preparation cluster_reaction Hydrolysis cluster_workup Isolation prep_setup Place phosphonate ester in RBF add_hcl Add excess concentrated HCl prep_setup->add_hcl reflux Heat to reflux (approx. 110°C) for 8-12 hours add_hcl->reflux cool Cool solution to room temperature reflux->cool concentrate Remove water and excess HCl via rotary evaporation cool->concentrate crystallize Recrystallize solid residue from water/ethanol concentrate->crystallize dry Dry the final product under vacuum crystallize->dry product Obtain this compound as a white crystalline solid dry->product

Caption: Workflow for the Hydrolysis to this compound.
Detailed Protocol: Step 2

Materials:

  • Tetraethyl 1,4-butanediphosphonate (from Step 1)

  • Concentrated Hydrochloric Acid (~37%, 12 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

  • Vacuum oven or desiccator

Procedure:

  • Setup: Place the tetraethyl 1,4-butanediphosphonate (1.0 equivalent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: In a well-ventilated fume hood, carefully add an excess of concentrated hydrochloric acid to the flask. A significant excess is required to provide sufficient water for the hydrolysis and to act as the catalyst.

  • Hydrolysis: Heat the mixture to reflux (approximately 110°C) and maintain for 8-12 hours.[6] This extended reflux is necessary for the complete cleavage of all four ethyl ester groups.

  • Isolation: After the reflux period, allow the solution to cool to room temperature.

  • Concentration: Remove the water and excess HCl using a rotary evaporator. This may require heating the water bath to 60-70°C under a strong vacuum. The process will yield a crude solid or a viscous oil.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water and then add ethanol until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Quantitative Data Summary

Parameter Step 1: Michaelis-Arbuzov Step 2: Hydrolysis
Primary Reactant 1,4-DibromobutaneTetraethyl 1,4-butanediphosphonate
Molecular Weight 215.91 g/mol 330.29 g/mol
Secondary Reactant Triethyl phosphiteConc. Hydrochloric Acid
Equivalents 1.01.0
Equivalents (Secondary) 2.1Large Excess
Temperature 150-160°C~110°C (Reflux)
Reaction Time 4-6 hours8-12 hours
Product Tetraethyl 1,4-butanediphosphonateThis compound
Product MW 330.29 g/mol 218.08 g/mol
Expected Yield 75-85%80-95%

Safety and Handling

Personal Protective Equipment (PPE): At all stages, wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[15][16] All operations, especially those involving heating and concentrated acid, must be performed in a certified chemical fume hood.[16][17]

  • 1,4-Dibromobutane: Toxic if swallowed and causes serious eye damage and skin irritation.[18][19][20] It is a lachrymator.[18] Avoid inhalation of vapors and contact with skin and eyes.[20]

  • Triethyl phosphite: Harmful if swallowed and combustible.[17] It is sensitive to moisture and air.[17][21] Handle under an inert atmosphere. Keep away from heat, sparks, and open flames.[22][23]

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.[24][25] The vapor is a respiratory irritant.[24][25] Always add acid to water, never the other way around.[15] Work in a well-ventilated fume hood is mandatory.[15][26] Emergency eye-wash stations and safety showers should be readily accessible.[16][26]

References

Application Notes & Protocols: Leveraging 1,4-Butylenediphosphonic Acid for Advanced Surface Modification of Metal Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Engineering in Material Science

In the realms of advanced materials, nanotechnology, and drug development, the surface of a material is not merely a boundary but an active interface that dictates its interaction with the external environment. The ability to precisely engineer the surface properties of metal oxides—such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (Fe₂O₃/Fe₃O₄)—is paramount for their application in diverse fields.[1][2] Unmodified metal oxide surfaces often exhibit properties that can be suboptimal for specific applications, such as high surface energy leading to nanoparticle aggregation, non-specific protein adsorption in biological media, or unfavorable electronic properties.

Surface modification with organic molecules provides a powerful strategy to tailor these properties. Among the various classes of organic modifiers, phosphonic acids have emerged as a superior choice for metal oxides due to their ability to form strong, stable, and well-ordered self-assembled monolayers (SAMs).[3][4][5][6] The phosphonic acid headgroup forms robust covalent bonds (M-O-P) with the metal oxide surface by reacting with surface hydroxyl groups.[1][7] This guide focuses on a particularly interesting molecule in this class: 1,4-butylenediphosphonic acid . With its two phosphonic acid groups separated by a flexible butyl chain, this molecule offers unique possibilities for creating densely packed, potentially cross-linked, and highly stable surface modifications.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful surface modification of metal oxides using this compound.

The Science of Interaction: Why Phosphonic Acids Excel

The exceptional affinity of phosphonic acids for metal oxide surfaces is the cornerstone of their utility. The interaction is a chemisorption process, primarily involving the condensation reaction between the P-OH groups of the phosphonic acid and the M-OH (hydroxyl) groups present on the hydrated metal oxide surface.[7][8]

This binding can occur in several modes, as illustrated below:

  • Monodentate: One oxygen atom from the phosphonic acid group binds to a metal center on the surface.

  • Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two metal centers.

  • Tridentate: All three oxygen atoms of the deprotonated phosphonic acid group coordinate with the surface.[9]

The tridentate binding mode is often favored as it leads to the most stable and well-ordered monolayers.[9] The stability of these phosphonate-metal oxide bonds is a significant advantage over other common surface modifiers like carboxylic acids or thiols (on noble metals), especially in aqueous or physiological environments.[3][10]

Unique Advantages of this compound

This compound (C₄H₁₂O₆P₂) is a linear diphosphonic acid.[11][12] Its structure presents two key features:

  • Dual Anchoring Points: The presence of two phosphonic acid groups allows for strong, bidentate anchoring to the surface, potentially bridging adjacent metal sites and enhancing monolayer stability.

  • Cross-linking Potential: In nanoparticle systems, one molecule can potentially bridge two different nanoparticles, offering a method for controlled aggregation or the formation of stable nanoparticle networks.

Below is a diagram illustrating the binding mechanism of a phosphonic acid to a metal oxide surface.

G cluster_surface Metal Oxide Surface cluster_molecule This compound cluster_reaction cluster_modified Modified Surface M1 M-OH M2 M-OH M3 M-OH P1 P O1 O P1->O1 O2 O P1->O2 OH1 OH P1->OH1 C_chain -(CH₂)₄- P1->C_chain P2 P C_chain->P2 O3 O P2->O3 O4 O P2->O4 OH2 OH P2->OH2 plus + cluster_surface cluster_surface arrow - 2H₂O cluster_modified cluster_modified M_bound1 M-O P_bound P M_bound1->P_bound M_bound2 M-O M_bound2->P_bound O_double =O P_bound->O_double C_chain_bound -(CH₂)₄- P_bound->C_chain_bound P2_unbound P(O)(OH)₂ C_chain_bound->P2_unbound cluster_molecule cluster_molecule

Caption: Binding of this compound to a metal oxide.

Experimental Guide: Protocols for Surface Modification

This section provides detailed, step-by-step protocols for the surface modification of metal oxide substrates. The success of the modification is highly dependent on the cleanliness of the substrate and the precise execution of each step.

PART 1: Substrate Preparation (Critical First Step)

Rationale: The density and order of the self-assembled monolayer are critically dependent on the cleanliness of the metal oxide surface and the availability of surface hydroxyl groups. Organic contaminants will inhibit the binding of the phosphonic acid, and an insufficient number of hydroxyl groups will lead to a sparse and poorly ordered monolayer.

Protocol for Planar Substrates (e.g., TiO₂, ZnO wafers):

  • Initial Cleaning: Sonicate the substrate in a sequence of solvents to remove organic residues. A typical sequence is:

    • Acetone (15 minutes)

    • Isopropanol (15 minutes)

    • Deionized (DI) water (15 minutes)

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Hydroxylation): This step is crucial to generate a high density of surface hydroxyl groups.

    • Recommended Method: Expose the substrate to an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes.[9] This method is highly effective and reproducible.

    • Alternative (Wet Chemical): Immerse the substrate in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED. Piranha solution is a powerful oxidant and is highly corrosive. Always add the peroxide to the acid slowly, and never store it in a sealed container. Handle only in a fume hood with appropriate personal protective equipment (PPE). Immerse for 15-20 minutes, then rinse copiously with DI water.

  • Final Drying: Dry the activated substrate again with nitrogen or argon and use it immediately for the modification step to prevent re-contamination.

PART 2: Solution Preparation and Surface Modification

Rationale: The concentration of the phosphonic acid solution and the immersion time are key parameters that control the formation of the monolayer. While a saturated monolayer can form relatively quickly, longer immersion times can help to improve the order and packing of the molecules on the surface.

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent. Ethanol or isopropanol are common choices.[3][6] Sonication may be required to fully dissolve the acid.

  • Dip-Coating Method:

    • Place the freshly cleaned and activated substrate in the phosphonic acid solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the substrate to immerse for 12-24 hours at room temperature. This extended time allows for the monolayer to reach a state of thermodynamic equilibrium, resulting in a more ordered film.

  • Spray-Coating Method (Rapid Alternative):

    • For applications where speed is critical, spray coating can be an effective alternative to dip-coating.[13][14]

    • Heat the substrate to a temperature between 75-150°C.[14]

    • Spray the phosphonic acid solution onto the heated substrate for a short duration (e.g., 60 seconds).[14]

    • The elevated temperature can accelerate the binding kinetics.[14]

  • Post-Modification Rinsing:

    • After immersion or spraying, remove the substrate and rinse it thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed (non-covalently bound) molecules.

    • Sonicate briefly (1-2 minutes) in the pure solvent for a more rigorous cleaning.

  • Final Drying: Dry the modified substrate under a stream of nitrogen or argon. The sample is now ready for characterization or further use.

The entire workflow can be visualized as follows:

G start Start: Metal Oxide Substrate cleaning Solvent Cleaning (Acetone, IPA, DI Water) start->cleaning activation Surface Activation (O₂ Plasma / UV-Ozone) cleaning->activation deposition Deposition (Dip-coating or Spray-coating) activation->deposition solution Prepare 1-5 mM Solution of this compound solution->deposition rinsing Rinsing with Pure Solvent (Remove physisorbed molecules) deposition->rinsing drying Final Drying (Nitrogen/Argon Stream) rinsing->drying end Modified Substrate Ready drying->end

Caption: Experimental workflow for surface modification.

Validation and Characterization: Confirming Successful Modification

It is essential to verify the presence and quality of the this compound monolayer. A combination of surface-sensitive techniques should be employed for a comprehensive analysis.

Technique Purpose Expected Result for Successful Modification
Contact Angle Goniometry To measure the change in surface wettability.A significant change in the water contact angle. The direction of change (more or less hydrophilic) will depend on the terminal group of the modifying layer. For this compound, a more hydrophilic surface is expected due to the exposed phosphonic acid group.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.[9][15]The appearance of a Phosphorus (P 2p) peak at ~133-135 eV, confirming the presence of the phosphonate layer.[10][15] A corresponding decrease in the substrate's metal signal intensity will also be observed due to attenuation by the organic overlayer.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical bonds present and confirm the binding mode.The disappearance or significant broadening of the P-OH stretching bands and the appearance of new bands corresponding to the M-O-P linkage and the P=O bond of the phosphonate group.[16][17]
Atomic Force Microscopy (AFM) To visualize the surface topography and measure the monolayer thickness.[3][6]A smooth, uniform surface morphology is indicative of a well-formed monolayer. The thickness of the layer can be measured by scratching the film and imaging the height difference, which should correspond to the length of the molecule.

Applications in Research and Drug Development

The ability to create stable, functionalized metal oxide surfaces with this compound opens up numerous application possibilities:

  • Improving Nanoparticle Stability: In the context of drug delivery, modifying iron oxide or titanium dioxide nanoparticles with this compound can prevent their aggregation in physiological buffers, enhancing their colloidal stability.[1][2]

  • Biocompatibilization: The modified surface can serve as a platform for the further attachment of biocompatible polymers like polyethylene glycol (PEG), reducing non-specific protein adsorption and improving in vivo circulation times.

  • Targeted Drug Delivery: The exposed phosphonic acid group can be used as a chemical handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or drug molecules, enabling the development of sophisticated drug delivery systems.[1]

  • Biosensors: The robustly anchored monolayer can be used to immobilize enzymes or antibodies onto metal oxide-based biosensor platforms, enhancing the stability and sensitivity of the device.[1]

References

Application Notes and Protocols for 1,4-Butylenediphosphonic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of 1,4-Butylenediphosphonic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While carboxylate-based linkers have been extensively studied, phosphonate-based linkers are gaining attention for their potential to create MOFs with enhanced thermal and chemical stability. This compound, with its flexible aliphatic chain and strong phosphonate coordinating groups, offers a unique building block for designing novel MOFs with potential applications in catalysis, gas separation, and, notably, drug delivery. The P-C bond's resistance to hydrolysis and the strong coordination of phosphonates to metal centers can lead to robust frameworks capable of withstanding harsh conditions.

This guide provides detailed protocols for the synthesis, characterization, and a primary application of MOFs using this compound as a linker. The methodologies are presented with an emphasis on the rationale behind the experimental choices to empower researchers to adapt and innovate.

Synthesis of a Copper-Based MOF with this compound (Cu-BDPA-MOF)

This protocol describes the hydrothermal synthesis of a representative copper-based MOF using this compound. Hydrothermal synthesis is a common method for MOF crystallization, promoting the formation of stable, crystalline structures.[1][2]

Experimental Workflow

cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_workup Product Work-up & Activation prep_metal Dissolve Copper(II) Acetate in DMF/Ethanol/Water mix Combine Solutions & Stir prep_metal->mix prep_linker Dissolve this compound in DMF/Ethanol/Water prep_linker->mix synth Seal in Teflon-lined Autoclave Heat at 120°C for 48h mix->synth cool Cool to Room Temperature synth->cool wash Wash with DMF & Methanol cool->wash activate Solvent Exchange & Dry under Vacuum wash->activate characterize Characterization activate->characterize

Caption: Hydrothermal synthesis workflow for Cu-BDPA-MOF.

Materials and Reagents
ReagentFormulaPuritySupplier
Copper(II) acetate monohydrateCu(CH₃COO)₂·H₂O≥98%Sigma-Aldrich
This compound (BDPA)C₄H₁₂O₆P₂≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousSigma-Aldrich
Ethanol (EtOH)C₂H₅OH≥99.5%Sigma-Aldrich
Deionized WaterH₂O-In-house
Step-by-Step Protocol
  • Solution A (Metal Precursor): In a 20 mL glass vial, dissolve 0.1 mmol of Copper(II) acetate monohydrate in a solvent mixture of 4 mL DMF, 1 mL Ethanol, and 1 mL deionized water. Sonicate for 5 minutes to ensure complete dissolution.

  • Solution B (Linker Precursor): In a separate 20 mL glass vial, dissolve 0.1 mmol of this compound in the same solvent mixture (4 mL DMF, 1 mL Ethanol, 1 mL deionized water). Gentle heating (up to 40°C) may be required to fully dissolve the linker.

  • Mixing: Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave. Stir the resulting mixture for 15 minutes at room temperature.

  • Hydrothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 48 hours. The slow heating and sustained pressure facilitate the growth of well-defined crystals.

  • Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. A crystalline precipitate should be observed. Isolate the solid product by centrifugation or filtration.

  • Washing: To remove unreacted precursors and solvent molecules trapped within the pores, wash the product three times with fresh DMF (10 mL each), followed by three washes with methanol (10 mL each). After each wash, separate the solid by centrifugation.

  • Activation: To activate the MOF (i.e., remove the solvent from the pores), immerse the washed product in a volatile solvent like acetone for 24 hours. Decant the acetone and dry the solid under a dynamic vacuum at 100°C for 12 hours. The final product should be a fine, crystalline powder.

Characterization of Cu-BDPA-MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome for Cu-BDPA-MOF
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to a simulated pattern if a single crystal structure is known.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the removal of guest/solvent molecules.A multi-step weight loss profile: an initial loss corresponding to guest/solvent molecules, a plateau indicating the stable framework, and a final drop at higher temperatures due to framework decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the phosphonate groups to the metal centers.Disappearance of the P=O stretching band of the free acid and the appearance of new bands corresponding to the coordinated P-O groups.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing the shape (e.g., needles, plates, blocks) and size distribution of the synthesized crystals.
N₂ Sorption Analysis To determine the porosity, surface area (BET), and pore size distribution.A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively. This confirms the permanent porosity of the activated MOF.

Application Protocol: Drug Loading and In Vitro Release

The inherent biocompatibility of some copper-based MOFs and the stability of the phosphonate linkage make Cu-BDPA-MOF a promising candidate for drug delivery.[3] This protocol outlines the loading and release of a model anti-inflammatory drug, ibuprofen.

Conceptual Diagram of Drug Loading

MOF Activated Cu-BDPA-MOF (Porous) Loaded_MOF Ibuprofen-Loaded MOF MOF->Loaded_MOF Immersion & Stirring Drug Ibuprofen Solution Drug->Loaded_MOF Release Drug Release in PBS (pH 7.4) Loaded_MOF->Release Simulated Body Fluid

Caption: Process of ibuprofen loading into and release from Cu-BDPA-MOF.

Drug Loading Protocol
  • Preparation: Prepare a 10 mg/mL solution of ibuprofen in ethanol.

  • Loading: Disperse 50 mg of activated Cu-BDPA-MOF in 10 mL of the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 24 hours in a sealed container to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Centrifuge the suspension to separate the drug-loaded MOF.

  • Washing: Briefly wash the collected solid with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under a gentle vacuum at 40°C for 4 hours.

  • Quantification of Loading: The amount of loaded ibuprofen can be determined by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength for ibuprofen (around 222 nm). The loading capacity and encapsulation efficiency can be calculated as follows:

    • Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Drug Release Protocol
  • Release Medium: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Setup: Disperse 20 mg of the ibuprofen-loaded MOF in 50 mL of the PBS solution in a beaker. Place the beaker in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Replenishment: Immediately after each sampling, add 2 mL of fresh, pre-warmed PBS solution to maintain a constant volume.

  • Analysis: Filter the collected aliquots and measure the concentration of released ibuprofen using UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release profile can be plotted to study the kinetics of drug release from the MOF.

References

Application of 1,4-Butanediphosphonic Acid in Quantum Dot Passivation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Passivation in Quantum Dot Performance

Colloidal quantum dots (QDs) have emerged as revolutionary materials in fields ranging from bioimaging and diagnostics to optoelectronics and catalysis. Their unique size-tunable optical and electronic properties, such as high photoluminescence quantum yield (PLQY) and narrow emission spectra, are at the heart of their transformative potential. However, the performance of QDs is intrinsically linked to the chemistry of their surface. Surface atoms on a nanocrystal are under-coordinated, creating "dangling bonds" that act as trap states for charge carriers. These surface defects are a primary source of non-radiative recombination, which quenches photoluminescence, reduces stability, and hinders efficient charge transport.

Effective surface passivation is therefore paramount to unlocking the full potential of QDs. This process involves the coordination of ligand molecules to the QD surface, which electronically passivates the trap states and provides colloidal stability. Among the various classes of ligands, phosphonic acids have demonstrated exceptional efficacy due to their strong binding to metal-rich QD surfaces.[1][2]

This application note provides a comprehensive guide to the use of 1,4-butanediphosphonic acid as a passivating ligand for quantum dots. Its bifunctional nature, with two phosphonic acid groups separated by a short alkyl chain, makes it an excellent candidate for creating robust, water-soluble, and highly luminescent QDs. We will delve into the underlying mechanism of passivation, provide a detailed experimental protocol for a ligand exchange procedure, and outline the necessary characterization techniques to validate successful surface modification.

Mechanism of Passivation: The Bidentate Advantage of 1,4-Butanediphosphonic Acid

The strong interaction between phosphonic acids and the surface of semiconductor QDs, such as cadmium selenide (CdSe), is the cornerstone of their passivating capabilities. It is generally accepted that the phosphonic acid moiety binds to the metal cations (e.g., Cd²⁺) on the QD surface.[1] The exact binding mode can be complex, but it is often depicted as a hydrogen phosphonate binding to the surface metal atoms.[1]

1,4-Butanediphosphonic acid offers a significant advantage over its monofunctional counterparts due to its bidentate nature. The two phosphonic acid groups can chelate surface metal atoms or bridge adjacent metal atoms, leading to a more stable and robust ligand shell. This multidentate binding enhances the ligand's resistance to desorption, thereby improving the long-term stability of the passivated QDs, especially in biological media.

Furthermore, the hydrophilic nature of the phosphonic acid groups, combined with the short butane chain, renders the QDs highly soluble in aqueous solutions. This is a critical feature for applications in biology and medicine, where dispersibility in physiological buffers is essential.

Diagram of Passivation Mechanism

G Mechanism of QD Passivation with 1,4-Butanediphosphonic Acid cluster_0 Quantum Dot Surface cluster_1 Ligand cluster_2 Passivated Quantum Dot QD_Surface CdSe Quantum Dot Surface Cd²⁺ Ions Passivated_QD Passivated CdSe QD Bidentate Ligand Binding Enhanced Aqueous Solubility Ligand 1,4-Butanediphosphonic Acid P(=O)(OH)₂ (CH₂)₄ P(=O)(OH)₂ Ligand:f1->QD_Surface:f1 Coordination Ligand:f3->QD_Surface:f1 Chelation G Ligand Exchange Workflow A Prepare Ligand Solution (1,4-Butanediphosphonic Acid in Methanol + Base) C Ligand Exchange Reaction (Mix QD and Ligand Solutions, React for >4h) A->C B Purify Hydrophobic QDs (Precipitate with Methanol, Re-disperse in Chloroform) B->C D Phase Transfer (Add DI Water, Vortex) C->D E Purification (Collect Aqueous Phase, Remove Excess Ligand) D->E F Final Product (Water-Soluble, Passivated QDs) E->F

References

Application Notes & Protocols: 1,4-Butylenediphosphonic Acid for Corrosion Inhibition of Magnesium Alloys

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, materials scientists, and chemical engineering professionals.

Abstract: Magnesium (Mg) and its alloys are highly sought after for lightweight structural applications in the aerospace, automotive, and biomedical fields due to their low density and high strength-to-weight ratio.[1] However, their widespread use is hindered by extremely poor corrosion resistance stemming from high chemical reactivity.[1][2] This guide details the application of 1,4-Butylenediphosphonic Acid (BDP) as an effective organic corrosion inhibitor. We provide the scientific rationale for its mechanism of action, which involves the formation of a dense, hydrophobic, self-assembled monolayer (SAM). Detailed, field-proven protocols for surface preparation, inhibitor application, and electrochemical evaluation are presented to enable researchers to reliably implement and validate this corrosion mitigation strategy.

The Challenge: Intrinsic Corrosivity of Magnesium Alloys

Magnesium possesses a very low standard electrode potential (−2.37 V vs. SHE), making it highly susceptible to galvanic corrosion when in contact with other metals or even with secondary phases within its own microstructure.[2] When exposed to aqueous environments, Mg rapidly oxidizes:

Anodic Reaction: Mg → Mg²⁺ + 2e⁻ Cathodic Reaction: 2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

The resulting magnesium hydroxide (Mg(OH)₂) layer is porous and only partially protective, offering a poor barrier against the ingress of corrosive ions like chlorides (Cl⁻).[3] This leads to rapid degradation, limiting the material's service life. Effective corrosion inhibition strategies must therefore create a more stable and robust barrier between the alloy surface and the environment.

The Inhibitor: A Profile of this compound (BDP)

This compound is a linear organophosphorus compound featuring a four-carbon (butyl) backbone terminated at both ends by a phosphonic acid group (-PO(OH)₂). This bifunctional structure is key to its efficacy as a corrosion inhibitor for reactive metals.

Chemical Structure of BDP

The structure allows for strong surface binding via the two phosphonate headgroups while the central alkyl chain contributes to forming a dense barrier layer.

BDP_Structure P1 P O1 O P1->O1 O OH1 OH P1->OH1 OH2 OH P1->OH2 C1 CH₂ P1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 P2 P C4->P2 O2 O P2->O2 O OH3 OH P2->OH3 OH4 OH P2->OH4 Inhibition_Mechanism cluster_surface Magnesium Alloy Surface cluster_solution Inhibitor Solution cluster_film Protective Film Formation Mg_Surface Bare Mg Alloy (e.g., AZ31) Hydroxylated_Surface Hydroxylated Surface (Mg-OH groups) Mg_Surface->Hydroxylated_Surface Exposure to moisture/air Adsorption Step 1: Chemisorption (P-O-Mg Bond Formation) Hydroxylated_Surface->Adsorption Immersion BDP_Molecule BDP Molecules in Solvent BDP_Molecule->Adsorption Crosslinking Step 2: Cross-linking (Bridging between sites) Adsorption->Crosslinking Barrier Step 3: Hydrophobic Barrier (Repels H₂O and Cl⁻) Crosslinking->Barrier Result Corrosion Inhibited Surface Barrier->Result Experimental_Workflow Start Start Prep_Substrate Prepare Mg Alloy Substrate (Protocol 3.2) Start->Prep_Substrate Prep_Solution Prepare BDP Solution (Protocol 3.1) Start->Prep_Solution Treat_Sample Apply BDP Coating (Protocol 3.3) Prep_Substrate->Treat_Sample Control_Sample Untreated (Control) Sample Prep_Substrate->Control_Sample Prep_Solution->Treat_Sample Setup_Cell Assemble 3-Electrode Cell (WE, RE, CE in 3.5% NaCl) Treat_Sample->Setup_Cell Control_Sample->Setup_Cell Measure_OCP Stabilize at Open Circuit Potential (OCP) for 30-60 min Setup_Cell->Measure_OCP Measure_EIS Perform EIS Measurement Measure_OCP->Measure_EIS Measure_PDP Perform PDP Measurement Measure_EIS->Measure_PDP Analyze Analyze Data: - Compare i_corr, E_corr, R_p - Evaluate Inhibition Efficiency Measure_PDP->Analyze End End Analyze->End

References

Protocol for forming 1,4-Butylenediphosphonic acid SAMs on silicon oxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Formation of Robust 1,4-Butylenediphosphonic Acid Self-Assembled Monolayers on Silicon Oxide Surfaces

Introduction: The Need for Stable Surface Functionalization

The ability to precisely control the surface properties of materials is fundamental to advancements in fields ranging from molecular electronics and biosensors to drug delivery and biocompatible coatings. Self-assembled monolayers (SAMs) offer a powerful molecular-level approach to tailor surface chemistry. While alkanethiols on gold have been a workhorse system, their limited long-term stability due to oxidation and desorption of the thiol group is a significant drawback for many real-world applications[1].

Organophosphonic acids have emerged as a superior alternative for the functionalization of metal oxide surfaces, such as the native silicon oxide (SiO₂) layer on silicon wafers. The formation of direct, covalent phosphorus-oxygen-silicon (P-O-Si) bonds provides exceptional thermal and chemical stability, creating a robust platform for further device fabrication or biological functionalization[2][3].

This application note provides a detailed protocol for the formation of self-assembled monolayers of this compound (BDP) on silicon oxide. BDP is a bifunctional molecule with phosphonic acid groups at both ends of a butyl chain. This structure allows for the potential formation of highly cross-linked and stable layers, making it an excellent candidate for creating durable, functional surfaces. We will detail the "Tethering by Aggregation and Growth" (T-BAG) method, a reliable technique for depositing high-quality phosphonic acid SAMs on silicon oxide, followed by a thermal annealing step to ensure covalent attachment[1][4][5].

The Chemistry of Attachment: Phosphonate Binding to Silicon Oxide

The stability of phosphonic acid SAMs on silicon oxide is rooted in the formation of strong covalent bonds between the phosphonic acid headgroup and the hydroxylated oxide surface. The native oxide layer on a silicon wafer, when properly cleaned, presents a high density of surface hydroxyl (-OH) groups. The phosphonic acid molecule, R-PO(OH)₂, reacts with these surface groups in a condensation reaction, eliminating water and forming one or more P-O-Si linkages.

The phosphonic acid headgroup can adopt several binding configurations:

  • Monodentate: One oxygen atom from the phosphonate group binds to a silicon atom.

  • Bidentate: Two oxygen atoms from the phosphonate group bind to two different silicon atoms.

  • Tridentate: Three oxygen atoms from the phosphonate group bind to the surface.

The bidentate and tridentate modes are believed to contribute most significantly to the high stability of the resulting monolayer. The thermal annealing step described in the protocol is crucial as it provides the necessary energy to drive the reaction from a weakly physisorbed state to a strongly chemisorbed, covalently bonded phosphonate monolayer[4].

cluster_surface Silicon Oxide Surface cluster_molecule BDP Molecule cluster_bound Covalently Bound Monolayer Si1 Si O1 O Si1->O1 H1 H O1->H1 Si2 Si O2 O Si2->O2 H2 H O2->H2 P1 P Butyl (CH₂)₄ P1->Butyl OH1 OH P1->OH1 OH2 OH P1->OH2 O3 O P1->O3 P2 P Butyl->P2 plus + arrow Heat (Δ) - 2 H₂O Si3 Si O4 O Si3->O4 P3 P O4->P3 Si4 Si O5 O Si4->O5 O5->P3 Butyl2 (CH₂)₄ P3->Butyl2 O6 O P3->O6 P4 P Butyl2->P4 cluster_surface cluster_surface cluster_molecule cluster_molecule cluster_bound cluster_bound

Figure 1: Bidentate binding of a phosphonic acid headgroup to a hydroxylated silicon oxide surface.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful completion of each stage, from substrate cleaning (verified by hydrophilicity) to final SAM characterization (verified by contact angle and spectroscopy), ensures the integrity of the final monolayer.

Materials and Reagents
  • Molecule: this compound (BDP)

  • Substrates: Single-side polished silicon wafers (100) with native oxide layer.

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethanol (200 proof), Acetone (ACS grade or higher).

  • Acids/Bases: Sulfuric Acid (H₂SO₄, 98%), Hydrogen Peroxide (H₂O₂, 30%), Ammonium Hydroxide (NH₄OH, 28-30%).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment: Glass beakers, wafer tweezers (Teflon®), graduated cylinders, sonicator, nitrogen gas line, programmable oven or hot plate in a controlled atmosphere.

Step 1: Substrate Cleaning and Hydroxylation (Critical)

The goal of this step is to remove all organic and particulate contamination and to generate a uniform, hydrophilic layer of silicon oxide rich in hydroxyl groups. The RCA-1 clean is a standard and effective method.

Safety Note: Piranha solution (a mixture of H₂SO₄ and H₂O₂) is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield) and work in a certified fume hood. Always add the peroxide to the acid slowly.

  • Degreasing: Place silicon wafer pieces in a beaker. Add acetone and sonicate for 10 minutes. Decant the acetone, replace with ethanol, and sonicate for another 10 minutes. Rinse thoroughly with ultrapure water.

  • RCA-1 Clean:

    • Prepare the RCA-1 solution in a glass beaker by mixing ultrapure water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio.

    • Heat the solution to 75-80°C on a hot plate.

    • Immerse the cleaned wafers in the hot solution for 15 minutes. This step removes organic residues.

    • Remove the wafers and rinse copiously with ultrapure water.

  • Drying and Verification: Dry the wafers under a stream of dry nitrogen gas.

    • Verification: A properly cleaned wafer should be extremely hydrophilic. A drop of ultrapure water should spread completely across the surface, exhibiting a contact angle of <10°. If it does not, repeat the cleaning procedure.

Step 2: SAM Deposition via the T-BAG Method

The "Tethering by Aggregation and Growth" (T-BAG) method is a simple yet highly effective technique for forming an initial, well-ordered physisorbed layer of phosphonic acid on the substrate[4]. Standard immersion techniques are often ineffective for this chemistry on SiO₂[4].

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous THF.

  • Deposition:

    • Place a freshly cleaned silicon substrate vertically in a clean glass vial or beaker using tweezers.

    • Add enough of the 1 mM BDP solution to submerge at least two-thirds of the substrate.

    • Loosely cover the container (e.g., with aluminum foil) and allow the solvent to evaporate slowly and completely at room temperature. This process can take several hours. The slow receding meniscus is thought to aid in the organized deposition of the BDP molecules onto the surface[4].

Step 3: Thermal Annealing for Covalent Attachment

This is the most critical step for converting the weakly adsorbed molecules into a robust, covalently bound monolayer.

  • Heating: Carefully place the BDP-coated substrates into an oven.

  • Anneal: Heat the substrates at 140-150°C for 24-48 hours [1]. This provides the thermal energy required to drive the condensation reaction between the phosphonic acid and the surface hydroxyl groups, forming stable P-O-Si bonds.

Step 4: Post-Anneal Rinsing

The final step is to remove any molecules that are not covalently bound to the surface, ensuring a true monolayer.

  • Solvent Rinse: After cooling to room temperature, place the annealed substrates in a beaker with fresh THF.

  • Sonication: Sonicate the beaker for 10-15 minutes. This provides the energy to remove any physisorbed multilayers.

  • Final Rinse and Dry: Decant the THF, rinse the substrates with fresh ethanol, and dry them under a stream of dry nitrogen. The BDP SAM-coated silicon substrate is now ready for characterization or further use.

A Start: Silicon Wafer B Step 1: Substrate Cleaning - Acetone/Ethanol Sonication - RCA-1 Clean (H₂O:NH₄OH:H₂O₂) A->B C Verification: Hydrophilic Surface? (Water Contact Angle < 10°) B->C C->B No, Reclean D Step 2: T-BAG Deposition - Immerse in 1 mM BDP/THF - Slow Solvent Evaporation C->D Yes E Step 3: Thermal Annealing (140°C, 24-48h) Forms covalent P-O-Si bonds D->E F Step 4: Post-Anneal Rinse - THF Sonication (10 min) - Ethanol Rinse E->F G End: BDP SAM on SiO₂ F->G

Figure 2: Workflow for the formation of a BDP SAM on a silicon oxide surface.

Characterization and Expected Results

Verifying the successful formation of a high-quality SAM is essential. The following table summarizes key parameters and expected outcomes for BDP SAMs.

ParameterValue / MethodExpected Result / Rationale
BDP Solution 1 mM in anhydrous THFA dilute solution prevents the formation of thick, aggregated multilayers during the T-BAG deposition.
Annealing Temp. 140 - 150 °CSufficient thermal energy to drive the condensation reaction and form covalent P-O-Si bonds[1].
Annealing Time 24 - 48 hoursEnsures the reaction proceeds to completion for a densely packed monolayer.
Water Contact Angle GoniometryShould increase significantly from <10° (clean SiO₂) to ~60-70°, indicating the presence of the more hydrophobic butyl chains on the surface.
Film Thickness Ellipsometry / AFMExpected thickness of ~0.7 - 1.0 nm, consistent with a monolayer of BDP molecules.
Chemical Composition XPSDetection of P 2s (~191 eV) or P 2p (~134 eV) and C 1s peaks, confirming the presence of the BDP molecule on the surface[1]. The underlying Si 2p peak from the substrate will be attenuated.

Concluding Remarks

The protocol described provides a reliable and field-proven method for creating highly stable this compound SAMs on silicon oxide. The robustness of the resulting P-O-Si linkage makes these monolayers an excellent platform for applications requiring long-term stability in challenging environments[2]. By carefully following the substrate preparation and thermal annealing steps, researchers can create well-defined, reproducible surfaces for advanced applications in materials science and biotechnology.

References

Application Note: Unambiguous Characterization of 1,4-Butylenediphosphonic Acid using ¹H and ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Butylenediphosphonic acid is a bifunctional organophosphorus compound with significant potential in materials science, coordination chemistry, and as a precursor in the synthesis of novel bisphosphonate drugs. Its symmetrical structure, featuring a flexible four-carbon chain flanked by two phosphonic acid groups, imparts unique chelating and surface-binding properties. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its behavior in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of proton (¹H) and phosphorus-31 (³¹P) NMR, provides a powerful, non-destructive method for the definitive structural elucidation and purity assessment of this compound.

This application note provides a detailed guide for the characterization of this compound. It outlines the principles behind the NMR analysis, offers step-by-step protocols for sample preparation and data acquisition, and discusses the interpretation of the resulting spectra. The methodologies described herein are designed to be robust and reproducible for researchers in academic and industrial settings.

Scientific Principles: The Synergy of ¹H and ³¹P NMR

The structural characterization of this compound by NMR relies on the interplay between the magnetic properties of the ¹H and ³¹P nuclei.

  • ¹H NMR Spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the butyl chain. The chemical shift (δ) of these protons is influenced by their proximity to the electron-withdrawing phosphonic acid groups. Furthermore, the spin-spin coupling (J-coupling) between adjacent protons and between protons and the phosphorus nuclei leads to characteristic splitting patterns in the spectrum, which are invaluable for confirming the connectivity of the molecule.[1]

  • ³¹P NMR Spectroscopy offers a direct and highly sensitive window into the phosphorus environment.[2] Since ³¹P has a natural abundance of 100% and a spin of ½, it yields sharp and readily interpretable signals.[3] The chemical shift of the phosphorus nucleus in this compound is indicative of its oxidation state and bonding environment. The choice of proton decoupling is crucial in ³¹P NMR; a proton-decoupled spectrum shows a single sharp peak, confirming the presence of a single phosphorus environment, while a proton-coupled spectrum reveals splitting due to coupling with adjacent protons, providing further structural confirmation.[4] The chemical shifts of phosphonic acids are also notably influenced by the pH of the solution due to the protonation state of the acidic groups.[5][6]

Experimental Workflow

The overall process for the NMR characterization of this compound is outlined below. This workflow ensures high-quality, reproducible data for accurate structural analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep_start Weigh 10-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL D₂O prep_start->dissolve ph_adjust Adjust pH with NaOD/DCl (optional but recommended) dissolve->ph_adjust transfer Transfer to 5 mm NMR Tube ph_adjust->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr Insert Sample into Spectrometer p31_decoupled Acquire ¹H-decoupled ³¹P NMR Spectrum h1_nmr->p31_decoupled p31_coupled Acquire ¹H-coupled ³¹P NMR Spectrum (Optional) p31_decoupled->p31_coupled process Process Spectra (FT, Phasing, Baseline Correction) p31_coupled->process reference Reference Spectra (Residual H₂O for ¹H, External H₃PO₄ for ³¹P) process->reference assign Assign Signals & Measure Chemical Shifts (δ) reference->assign coupling Analyze Coupling Patterns & Measure Coupling Constants (J) assign->coupling structure Confirm Molecular Structure coupling->structure

Figure 1: Experimental workflow for the NMR characterization of this compound.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR spectra is highly dependent on proper sample preparation. Phosphonic acids can have limited solubility in some organic solvents, and their chemical shifts are pH-dependent. Deuterium oxide (D₂O) is the recommended solvent.[7]

Materials:

  • This compound (10-20 mg)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes[8]

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial. For ¹H NMR, 5-10 mg is often sufficient, while for ³¹P NMR, a slightly higher concentration can be beneficial.[9]

  • Dissolution: Add 0.6-0.7 mL of D₂O to the vial.[8]

  • Solubilization and pH Adjustment: Tightly cap the vial and vortex thoroughly. Phosphonic acids are more soluble in their deprotonated form.[7] If the sample does not fully dissolve, a small amount of a non-interfering base, such as sodium deuteroxide (NaOD) in D₂O, can be added dropwise to aid dissolution and to ensure a consistent pH for reproducible chemical shifts. Conversely, deuterium chloride (DCl) can be used for studies in acidic conditions.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.[8][9] Avoid introducing any solid particles into the tube, which can degrade the spectral quality. If necessary, filter the solution through a small plug of glass wool in the pipette.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)

  • Receiver Gain (RG): Autoadjust

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): 10-12 ppm

  • Temperature: 298 K

³¹P NMR Spectroscopy (¹H Decoupled):

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Decoupling: Power-gated decoupling during acquisition

  • Number of Scans (NS): 64-256

  • Receiver Gain (RG): Autoadjust

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 5-10 seconds (Phosphorus nuclei can have long relaxation times)[4]

  • Spectral Width (SW): 100-150 ppm

  • Referencing: Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm).

Data Interpretation and Expected Spectra

The symmetrical nature of this compound simplifies its NMR spectra.

¹H NMR Spectrum Analysis

The butyl chain contains two sets of chemically equivalent protons:

  • Hα: The two methylene groups adjacent to the phosphorus atoms (-CH₂-P).

  • Hβ: The two central methylene groups (-CH₂-CH₂-).

The spectrum is expected to show two multiplets.

  • Hα Signal: These protons are deshielded by the adjacent electron-withdrawing phosphonic acid group and will appear further downfield.[11] The signal will be split by the adjacent Hβ protons (a triplet) and also by the two equivalent ³¹P nuclei (a triplet, due to coupling to two P atoms, assuming free rotation). This results in a complex multiplet, often described as a triplet of triplets.

  • Hβ Signal: These protons are in a more shielded environment and will appear upfield relative to the Hα protons.[11] This signal will be split by the adjacent Hα protons, resulting in a multiplet.

³¹P NMR Spectrum Analysis
  • ¹H-Decoupled Spectrum: A single sharp peak is expected, confirming the chemical equivalence of the two phosphorus atoms. The chemical shift will be in the typical range for alkylphosphonic acids.[12]

  • ¹H-Coupled Spectrum: This spectrum provides valuable confirmation of the structure. The phosphorus signal will be split by the two adjacent Hα protons, resulting in a triplet.

Summary of Expected Spectral Data

The following table summarizes the anticipated chemical shifts and coupling constants for this compound. These values are estimates based on data for similar alkylphosphonic acids and general NMR principles. Actual values may vary depending on solvent, pH, and temperature.

NucleusProton LabelExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
¹H Hα (-CH₂-P)1.8 - 2.2Multiplet (dt or tt)²J(P,H) ≈ 15-25 Hz, ³J(H,H) ≈ 6-8 Hz
¹H Hβ (-CH₂-CH₂-)1.5 - 1.9Multiplet³J(H,H) ≈ 6-8 Hz
³¹P -P(O)(OH)₂25 - 35Singlet (¹H decoupled)-
³¹P -P(O)(OH)₂25 - 35Triplet (¹H coupled)²J(P,H) ≈ 15-25 Hz

Note: The multiplicity of the Hα signal can be complex. The observed pattern will depend on the relative magnitudes of the ²J(P,H) and ³J(H,H) coupling constants.

Conclusion

The combined application of ¹H and ³¹P NMR spectroscopy provides a definitive and efficient method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers to obtain high-quality, unambiguous data, ensuring the identity and purity of this important chemical building block. Careful sample preparation, particularly the choice of solvent and control of pH, is critical for achieving reproducible and accurate results.

References

Application Notes and Protocols: 1,4-Butylenediphosphonic Acid as a Capping Agent for Colloial Quantum Dots

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surface Chemistry in Quantum Dot Applications

Colloidal quantum dots (QDs), semiconductor nanocrystals with size-tunable optical properties, have emerged as powerful tools in biomedical imaging, diagnostics, and targeted drug delivery.[1][2][3] Their high photostability, broad absorption spectra, and narrow, symmetric emission profiles offer significant advantages over traditional organic fluorophores.[4] However, the translation of these unique properties into robust biological applications is critically dependent on the surface chemistry of the QDs. As-synthesized QDs are typically capped with hydrophobic ligands, rendering them insoluble in aqueous environments and incompatible with biological systems.[5] Therefore, surface modification to impart water solubility and biocompatibility is a crucial step.[4][6]

This application note details the use of 1,4-butylenediphosphonic acid as a capping agent for colloidal quantum dots, providing a comprehensive guide for researchers. We will delve into the rationale behind its selection, provide detailed protocols for synthesis and characterization, and present application-specific methodologies for bioimaging and drug delivery.

Why this compound? A Bifunctional Ligand for Enhanced Stability

This compound is a bifunctional ligand featuring two phosphonic acid groups separated by a four-carbon alkyl chain. This structure offers several advantages for capping quantum dots:

  • Strong Anchoring: Phosphonic acids are known to bind strongly to the surface of metal-chalcogenide quantum dots, such as CdSe/ZnS, offering greater stability compared to carboxylic acids.[7][8][9] This strong binding is crucial for preventing ligand desorption and maintaining the quantum yield of the QDs in complex biological media.[10]

  • Bidentate Chelation: The presence of two phosphonic acid groups allows for a chelating effect on the QD surface, further enhancing the stability of the ligand shell. This multidentate binding can lead to a more robust and complete surface coverage.

  • Hydrophilicity and Biocompatibility: The phosphonic acid moieties impart excellent water solubility to the quantum dots.[6] Moreover, phosphonate-capped surfaces have been shown to exhibit good biocompatibility.

  • Controlled Inter-Dot Spacing: The butyl chain provides a defined spacer between the quantum dot surface and the aqueous environment, which can be important for preventing aggregation and controlling interactions with biological molecules.

Synthesis of this compound-Capped Quantum Dots: A Step-by-Step Protocol

This protocol is divided into two main stages: the synthesis of hydrophobic core/shell quantum dots (e.g., CdSe/ZnS) and the subsequent ligand exchange to introduce the this compound cap.

Part 1: Synthesis of Hydrophobic CdSe/ZnS Core/Shell Quantum Dots

This procedure is adapted from established hot-injection methods. All manipulations should be performed using standard air-free techniques (Schlenk line or glovebox).

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Sulfur (S) powder

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Trioctylphosphine (TOP)

  • Trioctylphosphine oxide (TOPO)

  • Methanol

  • Toluene

  • Acetone

Protocol:

  • Preparation of Precursors:

    • Cd-oleate stock solution: Dissolve CdO in oleic acid and 1-octadecene at elevated temperature under vacuum until the solution becomes clear.

    • Se precursor (TOPSe): Dissolve selenium powder in trioctylphosphine in an inert atmosphere.

    • Zn-oleate stock solution: Dissolve ZnO in oleic acid and 1-octadecene at elevated temperature under vacuum.

    • S precursor (TOPS): Dissolve sulfur powder in trioctylphosphine in an inert atmosphere.

  • CdSe Core Synthesis:

    • Heat a mixture of 1-octadecene and oleic acid in a three-neck flask under vacuum for 1 hour at 120 °C.

    • Switch to an inert atmosphere (e.g., argon) and increase the temperature to 300 °C.

    • Swiftly inject the TOPSe solution into the hot reaction mixture.

    • Allow the reaction to proceed for a specific time to achieve the desired core size (monitor via UV-Vis absorption).

    • Cool the reaction to room temperature.

  • ZnS Shell Growth:

    • To the crude CdSe core solution, add the Zn-oleate stock solution.

    • Heat the mixture to 220 °C under an inert atmosphere.

    • Slowly inject the TOPS solution dropwise over a period of 10-20 minutes.

    • Let the reaction proceed for 1-2 hours to allow for shell growth.

    • Cool the reaction to room temperature.

  • Purification of Hydrophobic QDs:

    • Add a non-solvent (e.g., a mixture of butanol and methanol) to the crude solution to precipitate the QDs.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the QD pellet in a minimal amount of toluene.

    • Repeat the precipitation and re-dispersion steps two more times to remove excess ligands and unreacted precursors.

    • Finally, disperse the purified hydrophobic CdSe/ZnS QDs in an organic solvent like toluene or chloroform for storage.

Part 2: Ligand Exchange with this compound

This procedure transfers the hydrophobic QDs into an aqueous phase by replacing the native oleic acid ligands.

Materials:

  • Purified hydrophobic CdSe/ZnS QDs in toluene

  • This compound

  • Tetrabutylammonium hydroxide (TBAH) solution in methanol

  • Dimethylformamide (DMF)

  • Chloroform

  • Deionized water

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Protocol:

  • Preparation of the Ligand Exchange Solution:

    • Dissolve this compound in a mixture of DMF and deionized water.

    • Add TBAH solution dropwise while stirring until the this compound is fully dissolved and the pH is adjusted to ~10-11. The basic pH deprotonates the phosphonic acid groups, facilitating their binding to the QD surface.

  • Ligand Exchange Reaction:

    • In a vial, mix a solution of the hydrophobic QDs in chloroform with the this compound solution.

    • The ratio of capping ligand to QDs is critical and may require optimization. A molar excess of the phosphonic acid is typically used.

    • Vigorously stir the biphasic mixture at room temperature for 12-24 hours. As the ligand exchange proceeds, the QDs will transfer from the organic phase to the aqueous phase.

  • Purification of Water-Soluble QDs:

    • After the phase transfer is complete, carefully remove the organic layer.

    • Wash the aqueous phase containing the QDs with fresh chloroform two to three times to remove any remaining hydrophobic ligands and organic solvent.

    • Purify the aqueous QD solution using centrifugal filter units. This step is crucial to remove excess this compound and other small molecule impurities.

    • Wash the QDs in the filter unit with deionized water several times.

    • Resuspend the purified this compound-capped QDs in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS) or borate buffer) for storage.

Characterization of this compound-Capped Quantum Dots

Thorough characterization is essential to validate the success of the synthesis and to understand the properties of the final product.

Parameter Technique Expected Outcome
Optical Properties UV-Vis SpectroscopySharp first excitonic absorption peak, indicating a narrow size distribution.
Photoluminescence SpectroscopyNarrow and symmetric emission peak. The quantum yield should be measured relative to a standard dye (e.g., Rhodamine 6G).
Size and Morphology Transmission Electron Microscopy (TEM)Spherical, monodisperse nanoparticles. Size can be determined from the images.
Hydrodynamic Diameter & Zeta Potential Dynamic Light Scattering (DLS)Provides the size of the QDs in solution, including the ligand shell. The zeta potential should be negative due to the deprotonated phosphonic acid groups.
Surface Chemistry Fourier-Transform Infrared (FTIR) SpectroscopyDisappearance of C-H stretching vibrations from oleic acid and appearance of P-O and P=O stretching bands from the phosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy1H and 31P NMR can confirm the presence of the this compound on the QD surface and the removal of oleic acid.[2][8][11][12][13][14][15]

Application Protocols

Application 1: In Vitro Cellular Imaging

This protocol describes the use of this compound-capped QDs for labeling and imaging live cells.

Materials:

  • Purified this compound-capped QDs in a biocompatible buffer (e.g., PBS).

  • Cell culture medium appropriate for the cell line of interest.

  • Cell line of interest (e.g., HeLa, MCF-7).

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • Cell Culture: Plate the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in a CO2 incubator.

  • QD Incubation:

    • Dilute the stock solution of this compound-capped QDs in pre-warmed cell culture medium to the desired final concentration (typically in the range of 5-20 nM).

    • Remove the old medium from the cells and replace it with the QD-containing medium.

    • Incubate the cells with the QDs for a specific period (e.g., 2-24 hours) in the CO2 incubator. The optimal incubation time and QD concentration should be determined empirically for each cell line.

  • Washing:

    • After incubation, gently remove the QD-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove any unbound QDs.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength that is well below the emission wavelength of the QDs to take advantage of their large Stokes shift.

Diagram of Cellular Uptake Workflow

G cluster_0 Preparation cluster_1 Incubation & Washing cluster_2 Imaging prep1 Plate cells in imaging dish prep2 Dilute QDs in cell culture medium prep1->prep2 Allow to adhere inc1 Incubate cells with QDs prep2->inc1 wash1 Wash cells with PBS inc1->wash1 Remove unbound QDs img1 Add fresh medium wash1->img1 img2 Image with fluorescence microscope img1->img2

Caption: Workflow for in vitro cellular imaging with quantum dots.

Application 2: Covalent Conjugation of a Targeting Ligand for Drug Delivery

This protocol outlines the covalent attachment of a targeting molecule (e.g., an antibody or peptide) to the this compound-capped QDs for targeted drug delivery applications. This is achieved through carbodiimide chemistry, which couples the phosphonic acid groups on the QD surface to primary amines on the targeting ligand.

Materials:

  • Purified this compound-capped QDs.

  • Targeting ligand with a primary amine group (e.g., antibody, peptide).

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Activation buffer (e.g., MES buffer, pH 6.0).

  • Coupling buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., hydroxylamine).

  • Size exclusion chromatography (SEC) column for purification.

Protocol:

  • Activation of QD Surface:

    • Transfer the QDs into the activation buffer (MES, pH 6.0) using a centrifugal filter unit.

    • Add a molar excess of EDC and NHS to the QD solution. The NHS stabilizes the active intermediate, improving coupling efficiency.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the phosphonic acid groups.

  • Conjugation to the Targeting Ligand:

    • Immediately after activation, add the targeting ligand dissolved in the coupling buffer (PBS, pH 7.4) to the activated QD solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to deactivate any remaining active esters. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the QD-ligand conjugate from unreacted ligand and coupling reagents using size exclusion chromatography.

    • Collect the fractions containing the purified conjugate, which will elute first.

    • Characterize the conjugate to confirm successful coupling (e.g., via gel electrophoresis or dynamic light scattering).

Diagram of Covalent Conjugation Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification act1 QDs in MES buffer act2 Add EDC and NHS act1->act2 act3 Activated QDs act2->act3 conj1 Add targeting ligand in PBS act3->conj1 conj2 Incubate conj1->conj2 conj3 QD-Ligand Conjugate conj2->conj3 pur1 Quench reaction conj3->pur1 pur2 Size Exclusion Chromatography pur1->pur2 pur3 Purified Conjugate pur2->pur3

Caption: Workflow for covalent conjugation of a targeting ligand to quantum dots.

Conclusion

This compound serves as a robust and versatile capping agent for colloidal quantum dots, enabling their transfer into aqueous media and subsequent use in biological applications. The strong, bidentate binding of the phosphonic acid groups provides enhanced stability, which is crucial for maintaining the unique optical properties of the QDs in complex biological environments. The detailed protocols provided in this application note offer a comprehensive guide for researchers to synthesize, characterize, and utilize this compound-capped quantum dots for cellular imaging and as a platform for targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,4-butylenediphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and procedural guidance for refining this important compound. Given its high polarity and tendency to be hygroscopic, purifying this compound can be challenging.[1][2][3] This guide offers practical, in-depth solutions to common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. If prepared via the Michaelis-Arbuzov reaction followed by hydrolysis, impurities can include:

  • Incompletely hydrolyzed phosphonate esters: Monoesters or even unreacted diesters can persist if hydrolysis is not driven to completion.[4]

  • Phosphorous acid (H₃PO₃): A potential starting material or byproduct.

  • Unreacted starting materials: Such as 1,4-dihalobutane.

  • Side-reaction products: Depending on the reaction conditions, side products can form, lowering the overall yield.[5]

Q2: My purified this compound is a sticky goo instead of a crystalline solid. What's happening?

A2: This is a common issue with many phosphonic acids due to their hygroscopic nature.[1] The presence of residual water or certain solvents can prevent crystallization. Lyophilization from a solvent like tert-butanol has been reported to yield a more manageable fluffy foam instead of a sticky solid.[1] Additionally, converting the phosphonic acid to a salt, such as a sodium or dicyclohexylammonium salt, can significantly reduce hygroscopicity and facilitate handling and crystallization.[1]

Q3: Why is purification by standard silica gel chromatography so difficult for this compound?

A3: The high polarity of the phosphonic acid functional groups leads to very strong interactions with the silica stationary phase.[2][3] This results in poor elution and significant tailing with common solvent systems. While it is possible, it often requires highly polar and complex eluents (e.g., a mixture of chloroform, methanol, and water), and even then, may not provide adequate separation.[2][3] For this reason, methods like recrystallization and ion-exchange chromatography are generally preferred.[1][3]

Q4: Can I use ¹H NMR to assess the purity of my final product?

A4: While ¹H NMR is useful, ³¹P NMR spectroscopy is a more direct and powerful tool for assessing the purity of phosphonic acids.[4] It provides clear signals for the desired diphosphonic acid and can easily detect phosphorus-containing impurities like phosphonate esters or phosphorous acid, which may be difficult to distinguish in a complex ¹H NMR spectrum.

Troubleshooting Guide: From Synthesis to Pure Product

This section addresses specific problems that can arise during the synthesis and purification workflow.

Issue 1: Low Yield After Hydrolysis of the Tetraalkyl 1,4-Butylenediphosphonate Precursor
  • Problem: After performing the hydrolysis step (e.g., with concentrated HCl), the yield of the desired this compound is significantly lower than expected.

  • Potential Cause & Scientific Explanation: The hydrolysis of phosphonate esters, while common, can be a challenging reaction to drive to completion.[6][7] The stability of the P-O-C bond can be influenced by steric hindrance around the phosphorus atom and the nature of the alkyl groups.[6] Incomplete hydrolysis leads to a mixture of the desired product, the monoester, and unreacted diester, complicating the purification and lowering the yield of the final product.[4]

  • Suggested Solution:

    • Increase Reaction Time and/or Temperature: Ensure the hydrolysis is conducted for a sufficient duration at reflux. Monitoring the reaction by ³¹P NMR is the most effective way to confirm the disappearance of the starting phosphonate ester signals.[5]

    • Use a More Rigorous Hydrolysis Agent: While concentrated HCl is standard, the McKenna reaction, which utilizes bromotrimethylsilane (BTMS) followed by methanolysis, is an excellent alternative for cleaving phosphonate esters under milder conditions and can often provide higher yields.[2]

    • Ensure Adequate Water Content: For acidic hydrolysis, a sufficient excess of water is necessary to act as the nucleophile and drive the equilibrium towards the products.[8]

Issue 2: The Product Fails to Precipitate or Crystallize from Solution
  • Problem: After hydrolysis and removal of the acid, attempts to crystallize the this compound from various solvent systems are unsuccessful, resulting in an oil or no precipitation at all.

  • Potential Cause & Scientific Explanation: this compound is a highly polar and often hygroscopic compound, making it difficult to crystallize from many common solvents.[1] The presence of even small amounts of impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.

  • Suggested Solution & Protocol:

    • Solvent System Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.[9] An ideal solvent will dissolve the compound when hot but not when cold.[10] For polar compounds like this, mixed solvent systems are often effective. A common technique is to dissolve the compound in a minimal amount of a good solvent (like water or methanol) and then slowly add a poor solvent (like acetone, acetonitrile, or isopropanol) until turbidity is observed.[1] Heating to redissolve and then slow cooling can promote crystal growth.

    • Salt Formation for Crystallization: Converting the phosphonic acid to a salt can dramatically improve its crystallinity.[1]

      • Protocol for Sodium Salt Formation: Dissolve the crude acid in water. Slowly add a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution while monitoring the pH. Concentrate the solution and attempt crystallization from a water/alcohol mixture.

    • Precipitation by Solvent Addition: A patent for preparing diphosphonic acids describes a method where, after hydrolysis, the aqueous solution is cooled and then slowly poured into a large volume of a stirred anti-solvent like methanol to induce precipitation of the pure product.[11]

Issue 3: Persistent Impurities Detected After Recrystallization
  • Problem: After one or more recrystallization attempts, analytical techniques (e.g., ³¹P NMR) still show the presence of impurities.

  • Potential Cause & Scientific Explanation: Recrystallization is most effective at removing impurities with significantly different solubility profiles from the desired compound. If an impurity has very similar solubility characteristics, or if it co-crystallizes with the product, recrystallization alone may not be sufficient.[2]

  • Suggested Solution: Ion-Exchange Chromatography: For removing ionic impurities or separating compounds with different pKa values, ion-exchange chromatography is a highly effective technique.[1][12]

    • Principle: Phosphonic acids are strong acids and will be deprotonated at neutral pH.[12] They can be bound to an anion-exchange resin. Impurities that are less acidic or neutral will not bind as strongly. The bound phosphonic acid can then be eluted by changing the pH (e.g., with a formic acid gradient) or by increasing the ionic strength of the eluent.[1]

    • General Protocol:

      • Select a strong anion-exchange resin (e.g., Dowex).

      • Prepare a column with the resin and equilibrate it with a suitable buffer (e.g., water or a low concentration buffer).

      • Dissolve the impure this compound in the equilibration buffer and load it onto the column.

      • Wash the column with the equilibration buffer to remove any unbound, non-ionic impurities.

      • Elute the bound product using a gradient of a suitable acid (e.g., 0-2 M formic acid or HCl).

      • Collect fractions and analyze them (e.g., by TLC or NMR) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent/eluent, typically by lyophilization or rotary evaporation.

Visualizing the Purification Workflow

General Purification and Troubleshooting Workflow

The following diagram outlines the general workflow for purifying crude this compound, including key decision points for troubleshooting.

G cluster_synthesis Synthesis & Hydrolysis cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture (Post-Synthesis) hydrolysis Acid Hydrolysis (e.g., conc. HCl, reflux) start->hydrolysis workup Initial Workup (Solvent Removal) hydrolysis->workup crude_product Crude this compound workup->crude_product recrystallization Attempt Recrystallization (e.g., Water/Acetone) crude_product->recrystallization purity_check1 Assess Purity (³¹P NMR) recrystallization->purity_check1 ion_exchange Ion-Exchange Chromatography purity_check1->ion_exchange Impure final_product Pure Product (>98%) purity_check1->final_product Pure purity_check2 Assess Purity (³¹P NMR) ion_exchange->purity_check2 purity_check2->recrystallization Impure purity_check2->final_product Pure lyophilize Lyophilize or Dry Under Vacuum final_product->lyophilize

Caption: Purification workflow for this compound.

Decision Tree for Handling Non-Crystalline Product

This diagram helps researchers decide on the next steps when the product fails to crystallize.

G start Product is an Oil or Goo After Initial Purification check_solvent Are residual solvents (e.g., water, HCl) present? start->check_solvent remove_solvent Dry thoroughly under high vacuum or lyophilize check_solvent->remove_solvent Yes check_purity Is the product pure by NMR? check_solvent->check_purity No / Unsure re_attempt Re-attempt Crystallization remove_solvent->re_attempt salt_formation Form a Salt (e.g., Na⁺, DCHA⁺) for Crystallization check_purity->salt_formation Yes further_purify Perform Further Purification (e.g., Ion-Exchange) check_purity->further_purify No salt_formation->re_attempt further_purify->re_attempt

Caption: Troubleshooting non-crystalline this compound.

Quantitative Data Summary

PropertyValue / ObservationReference(s)
Molecular Formula C₄H₁₂O₆P₂[13]
Molecular Weight 218.08 g/mol [13]
Appearance White to almost white crystalline powder[14]
Purity (Commercial) >98.0%[14]
Melting Point 218.0 to 223.0 °C
Key Hazard H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[14]
Purification Challenge High polarity makes standard silica gel chromatography difficult. Prone to being hygroscopic.[1][2][3]

References

Technical Support Center: Optimizing Reaction Conditions for 1,4-Butylenediphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-butylenediphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges in this multi-step synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most established and widely used method is a two-step process. The first step is a double Michaelis-Arbuzov reaction, where 1,4-dibromobutane is reacted with a trialkyl phosphite (typically triethyl phosphite) to form the corresponding tetraalkyl 1,4-butylenediphosphonate ester.[1][2] The second step involves the hydrolysis of the four phosphonate ester groups to yield the final this compound.[3][4] This sequential approach allows for the formation of the stable C-P bond first, followed by the deprotection to the final acid.

Q2: Why is the Michaelis-Arbuzov reaction the preferred method for forming the C-P bond in this synthesis?

A2: The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry because of its reliability and efficiency in forming a carbon-phosphorus bond.[5] The reaction involves the nucleophilic attack of a trivalent phosphorus atom (from the trialkyl phosphite) on an electrophilic carbon of an alkyl halide.[2] The subsequent dealkylation of the resulting phosphonium salt intermediate is driven by the formation of a stable phosphoryl (P=O) bond and a volatile alkyl halide byproduct, which helps to drive the reaction to completion.[2][6]

Q3: What are the critical parameters to control during the initial Michaelis-Arbuzov reaction step?

A3: The three most critical parameters are:

  • Stoichiometry: The molar ratio of triethyl phosphite to 1,4-dibromobutane is crucial. A molar excess of the phosphite is required to ensure the reaction proceeds to the desired disubstituted product and to minimize the presence of the mono-phosphonated intermediate, (diethyl (4-bromobutyl)phosphonate).

  • Temperature: This reaction is typically performed neat (without solvent) at elevated temperatures, often in the range of 150-160 °C, to ensure a reasonable reaction rate.[1] Temperature control is vital to prevent side reactions or decomposition.[6]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the triethyl phosphite reagent to triethyl phosphate, which would be an undesirable impurity.[7]

Q4: Why is acidic hydrolysis the common method for converting the phosphonate ester to the final phosphonic acid?

A4: Acidic hydrolysis, typically using concentrated hydrochloric acid at reflux, is a robust and effective method for cleaving the stable phosphonate ester bonds.[3][8] The reaction proceeds through protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. While the hydrolysis of phosphonate esters can be challenging, this method is often preferred for its straightforwardness and the ability to drive the reaction to completion with a large excess of acid and water.[9]

Experimental Workflows & Protocols

The synthesis of this compound is a sequential process. Below is a diagram illustrating the overall workflow, followed by detailed protocols for each major step.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis Reactants 1,4-Dibromobutane + Triethyl Phosphite (excess) Reaction1 Heat (150-160°C) under N2 Reactants->Reaction1 Purification1 Vacuum Distillation to remove excess phosphite Reaction1->Purification1 Intermediate Tetraethyl 1,4-butylenediphosphonate Purification1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Proceed to Hydrolysis Reagents2 Concentrated HCl (aq) Reagents2->Reaction2 Purification2 Removal of volatiles & Crystallization Reaction2->Purification2 Product This compound Purification2->Product

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of Tetraethyl 1,4-butylenediphosphonate

This protocol details the Michaelis-Arbuzov reaction to form the phosphonate ester intermediate.

Materials:

  • 1,4-dibromobutane

  • Triethyl phosphite (≥ 2.2 equivalents)

  • Three-neck round-bottom flask

  • Reflux condenser, dropping funnel, and thermometer

  • Heating mantle with magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Assemble a dry three-neck flask with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Charge the flask with 1,4-dibromobutane (1.0 equivalent).

  • Heat the 1,4-dibromobutane to 150 °C with vigorous stirring.

  • Add triethyl phosphite (2.2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 150-160 °C. The volatile bromoethane byproduct will begin to distill off.

  • After the addition is complete, maintain the reaction at 160 °C for an additional 4-6 hours.

  • Monitor the reaction progress by ³¹P NMR. The signal for triethyl phosphite (around +139 ppm) should decrease, and a new signal for the product (around +30 to +32 ppm) should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation to remove unreacted triethyl phosphite and any other volatile impurities. The desired tetraethyl 1,4-butylenediphosphonate is a high-boiling point oil.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the ester intermediate to the final product.

Materials:

  • Tetraethyl 1,4-butylenediphosphonate

  • Concentrated Hydrochloric Acid (~37%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Place the purified tetraethyl 1,4-butylenediphosphonate into a round-bottom flask.

  • Add a sufficient volume of concentrated hydrochloric acid (a large excess, e.g., 10-20 mL per gram of ester).

  • Heat the mixture to reflux (approximately 110 °C) with stirring.

  • Maintain the reflux for 12-24 hours. The hydrolysis of all four ester groups can be slow.[3]

  • After the reflux period, allow the mixture to cool.

  • Remove the water and excess HCl under reduced pressure using a rotary evaporator. This may require repeated co-evaporation with water to remove all traces of HCl.

  • The final product, this compound, is typically a white, crystalline solid or a very viscous, sticky oil that may be induced to crystallize from a suitable solvent system (e.g., water/ethanol or water/acetone).[10]

Troubleshooting Guide

Navigating experimental challenges is key to successful synthesis. This section addresses common problems in a logical, cause-and-effect format.

G cluster_arbuzov Troubleshoot Step 1: Arbuzov Reaction cluster_hydrolysis Troubleshoot Step 2: Hydrolysis Start Low Yield or Impure Final Product Check_Intermediate Analyze Intermediate Ester (NMR, GC-MS) Start->Check_Intermediate Arbuzov_Incomplete Incomplete Reaction Check_Intermediate->Arbuzov_Incomplete Intermediate is mostly starting material Arbuzov_Side_Products Side Products Present (e.g., mono-phosphonate) Check_Intermediate->Arbuzov_Side_Products Impure Intermediate Hydrolysis_Incomplete Incomplete Hydrolysis (partially deprotected esters) Check_Intermediate->Hydrolysis_Incomplete   Intermediate is Pure    Arbuzov_Degradation Product Degradation Hydrolysis_Isolation Product Isolation Issues Hydrolysis_Incomplete->Hydrolysis_Isolation

Caption: Logical flow for troubleshooting the synthesis of this compound.

Troubleshooting Table: Common Issues & Solutions
ProblemPotential Cause(s)Recommended Solution(s)Rationale & Expert Tip
Low yield of tetraethyl 1,4-butylenediphosphonate (Step 1) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Incorrect Stoichiometry: Not enough triethyl phosphite to drive the reaction to the disubstituted product. 3. Reagent Oxidation: Triethyl phosphite was oxidized due to a poor inert atmosphere.1. Increase reaction time at 160 °C. Monitor via ³¹P NMR until starting material is consumed. 2. Ensure at least 2.2 molar equivalents of triethyl phosphite are used. 3. Ensure the reaction setup is completely dry and properly purged with nitrogen or argon.The Michaelis-Arbuzov reaction requires thermal energy to proceed efficiently.[6] Using a slight excess of the phosphite ensures that the second substitution is not rate-limiting.
Product decomposition during distillation (Step 1) Excessive Temperature: The distillation pot temperature is too high, causing the phosphonate product to degrade.Use a high-quality vacuum pump to lower the boiling point of the product and excess reagents. Ensure the heating mantle is not set too high and monitor the pot temperature closely.Phosphonates can be susceptible to thermal decomposition at very high temperatures.[1] A good vacuum is the best way to enable distillation at a safer, lower temperature.
Incomplete hydrolysis to the final acid (Step 2) 1. Insufficient Reflux Time: The cleavage of all four ester groups is a slow, sequential process.[3] 2. Insufficient Acid/Water: The concentration of H₃O⁺ is too low to effectively catalyze the hydrolysis.1. Extend the reflux time to 24 hours or longer. Monitor the reaction by taking small aliquots and checking for the disappearance of ester signals in ¹H or ³¹P NMR. 2. Use concentrated HCl and ensure a large volumetric excess relative to the ester.Phosphonate esters are significantly more stable to hydrolysis than carboxylate esters.[4] Driving the equilibrium towards the products requires forcing conditions, including prolonged heating and high acid concentration.
Final product is a sticky, non-crystalline oil Residual Solvent/Impurities: Trapped water, HCl, or partially hydrolyzed esters can inhibit crystallization. Inherent Product Nature: Some phosphonic acids are notoriously difficult to crystallize.[10]1. Perform several co-evaporations with deionized water or toluene to azeotropically remove residual HCl and water. 2. Attempt crystallization from various solvent systems (e.g., slow evaporation from water, or precipitation from an ethanol/ether mixture). Lyophilization from water can also yield a solid powder.Phosphonic acids are diprotic and can form extensive hydrogen-bonding networks, which can lead to amorphous solids or viscous oils.[11] Rigorous removal of impurities is the first and most critical step to induce crystallization.

References

Technical Support Center: A Researcher's Guide to Solubilizing 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a Senior Application Scientist, I've frequently collaborated with researchers working with phosphonic acids. A recurring challenge that can stall crucial experiments is the deceptively simple task of preparing a stock solution of 1,4-Butylenediphosphonic Acid (1,4-BDPA). While datasheets may list it as "water-soluble," achieving a clear, stable solution at a desired concentration often proves difficult. This guide is born from field experience and is designed to provide you not just with protocols, but with the chemical reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

The core issue with 1,4-BDPA solubility lies in its molecular structure. The two terminal phosphonic acid groups are powerful hydrogen bond donors and acceptors. In its solid, crystalline state, these groups form a tight, highly stable intermolecular network, making it difficult for water molecules to effectively solvate individual 1,4-BDPA molecules at neutral pH. This guide will walk you through the most effective strategies to overcome this energy barrier.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've added this compound to deionized water and it's just a cloudy suspension. What's happening?

Answer: You are observing the low kinetic and thermodynamic solubility of 1,4-BDPA in neutral water. The strong intermolecular hydrogen bonds that hold the crystal lattice together are energetically favorable compared to the solvation of the partially protonated molecule by water. To dissolve it, you need to disrupt this stable solid-state structure.

The most effective way to do this is by altering the protonation state of the phosphonic acid groups. By increasing the pH, you deprotonate the acidic protons, converting the neutral molecule into a multiply-charged anion.

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (Solid State) cluster_1 High pH (Aqueous State) A R-PO(OH)₂ Strong H-Bonding Network B Low Solubility (Crystalline Suspension) A->B Dominant State X Add Base (e.g., NaOH) Deprotonation B->X C R-PO(O⁻)₂ Anionic Form D High Solubility (Clear Solution) C->D Dominant State X->C

Caption: pH effect on 1,4-BDPA protonation and solubility.

Q2: What is the recommended, step-by-step protocol for dissolving 1,4-BDPA using pH adjustment?

Answer: This protocol is the most reliable method for preparing aqueous stock solutions.

⚠️ Safety First: this compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the solid or its solutions.

Experimental Protocol: pH-Assisted Solubilization

  • Prepare a Slurry: Weigh the desired amount of 1,4-BDPA powder and add it to a volume of high-purity deionized water (e.g., Milli-Q®) that is less than your final target volume (e.g., use 80% of the final volume). This will be a milky-white suspension.

  • Initial Mixing: Place the beaker or flask on a magnetic stir plate and begin stirring at a moderate speed.

  • Titrate with Base: Prepare a stock solution of 1M Sodium Hydroxide (NaOH). Using a pipette, add the 1M NaOH dropwise to the stirring suspension.

  • Monitor for Clarity: Continue adding NaOH slowly. You will observe the solution beginning to clear. The point at which the very last of the solid dissolves and the solution becomes completely transparent is your target.

  • Record the pH: Once the solution is clear, measure the pH with a calibrated meter. This pH is the minimum required for solubilizing 1,4-BDPA at this specific concentration. It will typically be in the alkaline range (pH > 8.0).

  • Final Volume Adjustment: Add deionized water to reach your final desired volume and concentration.

  • (Optional) Back-Titration: If your experiment requires a near-neutral pH, you can carefully back-titrate with a dilute acid (e.g., 0.1M HCl). Proceed with extreme caution , as reducing the pH can cause the 1,4-BDPA to precipitate out of solution if you cross its solubility threshold. It is often better to adjust the pH of your final experimental buffer to account for the alkaline stock solution.

Q3: Can I use heat or a sonicator to help dissolve it? What are the risks?

Answer: Yes, applying energy via heat or sonication can aid dissolution, but these methods have significant drawbacks compared to pH adjustment.

  • Heating: Gently warming the solution (e.g., to 40-50°C) increases the kinetic energy of the water molecules, helping them break down the crystal lattice. However, this can create a supersaturated solution . Upon cooling to room temperature for your experiment, the 1,4-BDPA may crash out of solution, leading to inaccurate concentrations and failed experiments. Heating is best used as a secondary aid in combination with pH adjustment.

  • Sonication: A brief sonication can help break up larger agglomerates of the powder, increasing the surface area available for solvation. However, it is generally insufficient on its own to fully dissolve the compound in neutral water and can introduce localized heating.

Comparative Troubleshooting Data

MethodEfficacyProsConsRecommendation
Stirring in Neutral Water Very LowSimple, non-invasiveIneffective for most concentrationsNot Recommended
Heating / Sonication Low-ModerateCan speed up dissolution rateRisk of precipitation on cooling; potential for degradationUse only as a secondary aid
pH Adjustment (Base) Very HighCreates a stable, true solutionAlters pH of stock solutionHighly Recommended Method
Q4: My experiment is sensitive to NaOH. Are there other bases or co-solvents I can use?

Answer: Absolutely. The choice of base can be adapted to your experimental needs.

  • Alternative Bases: Potassium Hydroxide (KOH) is a common alternative to NaOH. For biological applications where sodium or potassium ions are a concern, a volatile organic base like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) can be used, though their buffering capacity and potential side reactions must be considered.

  • Co-solvents: The use of co-solvents is generally discouraged as a primary method because they can alter the properties of your system (e.g., protein conformation, cell viability). If absolutely necessary, polar aprotic solvents may be tested in small percentages. However, pH adjustment remains the superior and more universally compatible method.

Workflow for Method Selection

G A Goal: Prepare Aqueous 1,4-BDPA Solution B Primary Method: pH Adjustment with NaOH/KOH A->B C Is the final solution stable and clear? B->C Check G Is the experiment sensitive to Na+/K+ ions? B->G Check Constraints D SUCCESS: Solution ready for use/storage C->D Yes E Secondary Method: Gentle Warming (<50°C) + pH Adjustment C->E No, slight turbidity remains F Alternative Method: Use alternative base (e.g., TEA) or consider co-solvents G->B No G->F Yes

Caption: Decision workflow for solubilizing 1,4-BDPA.

References

Technical Support Center: Preventing Nanoparticle Aggregation with 1,4-Butanediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nanoparticle stabilization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-butanediphosphonic acid (BDBPA) to prevent the aggregation of nanoparticles. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: The Core Mechanism of Stabilization

Understanding how 1,4-butanediphosphonic acid works is fundamental to troubleshooting its application. Unlike simple monophosphonate ligands, BDBPA offers a significant advantage due to its structure. It possesses two phosphonic acid groups separated by a flexible four-carbon butyl chain.

This dual-anchor structure allows for a much stronger and more stable interaction with metal and metal oxide nanoparticle surfaces. The phosphonic acid groups can form multidentate bonds with the metal atoms on the nanoparticle surface, a process known as chelation.[1][2] This creates a robust, self-assembled monolayer (SAM) that is highly resistant to desorption.[3][4] The stabilization is achieved through two primary forces:

  • Electrostatic Repulsion: The deprotonated phosphonate groups create a negative surface charge on the nanoparticles, causing them to repel each other.[5]

  • Steric Hindrance: The butyl chains of the BDBPA molecules form a physical barrier that prevents nanoparticles from getting close enough to aggregate due to van der Waals forces.[5][6]

Troubleshooting_Flowchart start Problem: Nanoparticle Aggregation q1 When did aggregation occur? start->q1 a1 Immediately after BDBPA addition q1->a1 Immediately a2 After purification or buffer exchange q1->a2 Later c1 Potential Cause: pH Shock / Incorrect pH a1->c1 c2 Potential Cause: Incomplete Surface Coverage a2->c2 c3 Potential Cause: High Ionic Strength a2->c3 s1 Solution: 1. Adjust pH of NP suspension BEFORE adding BDBPA. 2. Add BDBPA solution slowly while stirring vigorously. c1->s1 s2 Solution: 1. Increase BDBPA concentration. 2. Increase reaction time or temperature moderately. c2->s2 s3 Solution: 1. Use low ionic strength buffer. 2. Purify via dialysis against DI water before final buffer suspension. c3->s3

References

Technical Support Center: Formation of Uniform Self-Assembled Monolayers (SAMs) with 1,4-Butylenediphosphonic Acid (BDP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Butylenediphosphonic acid (BDP) for the formation of Self-Assembled Monolayers (SAMs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve uniform, high-quality BDP SAMs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDP) and why is it used for SAMs?

A1: this compound is a linear molecule with a phosphonic acid headgroup at both ends of a four-carbon alkyl chain.[1] This bifunctional nature allows it to act as a bridging or crosslinking agent in coordination chemistry and surface functionalization. In the context of SAMs, its two phosphonic acid groups provide strong binding to a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and indium tin oxide (ITO).

Q2: What is the binding mechanism of BDP to metal oxide surfaces?

A2: BDP binds to metal oxide surfaces through a condensation reaction between its phosphonic acid headgroups (-PO(OH)₂) and the hydroxyl groups (-OH) present on the substrate surface. This reaction forms robust, covalent metal-oxygen-phosphorus (M-O-P) bonds.[2] Each phosphonic acid headgroup can form monodentate, bidentate, or even tridentate linkages with the surface, contributing to the overall stability of the monolayer.[2][3]

Q3: What are the potential advantages of using a bidentate molecule like BDP for SAM formation?

A3: The bidentate nature of BDP can offer enhanced stability compared to monodentate phosphonic acids due to the potential for forming strong linkages at both ends of the molecule. This can be particularly advantageous for applications requiring robust surface modifications.

Q4: How can I qualitatively assess the quality of my BDP SAM?

A4: A simple and rapid method for qualitative assessment is contact angle goniometry. A uniform and consistent contact angle across the substrate surface suggests a well-ordered and complete monolayer. Significant variations in the contact angle are indicative of a defective or incomplete SAM.[4]

Q5: Which characterization techniques are recommended for a more detailed analysis of BDP SAMs?

A5: For a comprehensive analysis, a combination of techniques is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the molecules on the surface, confirming the presence of phosphorus and the desired chemical linkages.[4][5][6]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To directly visualize the topography of the SAM at the nanoscale, allowing for the identification of pinholes, domain boundaries, and other structural defects.[4]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique to probe the electronic properties and defect density. A well-packed, defect-free SAM will exhibit high charge transfer resistance.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the formation of BDP SAMs and provides actionable solutions based on scientific principles.

Issue 1: Poor or Inconsistent SAM Formation

Symptoms:

  • Inconsistent contact angle measurements across the substrate.

  • AFM images showing large bare patches or aggregated molecules.

  • Low charge transfer resistance in EIS measurements.

Potential Causes & Solutions:

  • Cause A: Substrate Contamination. The presence of organic residues or particulate matter on the substrate surface will inhibit the uniform self-assembly of BDP molecules.

    • Solution: Rigorous Substrate Cleaning. Implement a multi-step cleaning protocol. A common and effective procedure involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of inert gas (e.g., nitrogen or argon). For many oxide surfaces, a final treatment with oxygen plasma or UV-ozone immediately prior to SAM deposition can be highly effective in removing residual organic contaminants and creating a reactive, hydroxylated surface.

  • Cause B: Suboptimal Substrate Properties. The quality of the underlying substrate significantly influences SAM formation. High surface roughness and polycrystalline substrates with numerous grain boundaries can lead to defects in the monolayer.[1]

    • Solution: Substrate Selection and Preparation. Whenever possible, use smooth, amorphous, or single-crystalline substrates. For polycrystalline substrates, be aware that defects are more likely to form at grain boundaries.[1] If you are fabricating your own substrates, consider template-stripping methods to achieve ultra-smooth surfaces.

Issue 2: Formation of Multilayers or Aggregates

Symptoms:

  • Film thickness measured by ellipsometry is significantly greater than a single monolayer.

  • AFM images show large, irregular aggregates on the surface.

  • Inconsistent and often lower than expected contact angles.

Potential Causes & Solutions:

  • Cause A: Incorrect BDP Concentration. A high concentration of BDP in the deposition solution can lead to the formation of disordered multilayers as molecules adsorb too quickly and do not have sufficient time to organize into a well-packed monolayer.

    • Solution: Optimize BDP Concentration. Start with a relatively low concentration, typically in the range of 0.1 mM to 1 mM. It is advisable to perform a concentration-dependent study to find the optimal concentration for your specific substrate and solvent system.

  • Cause B: Inappropriate Solvent Choice. The solvent plays a crucial role in dissolving BDP and mediating its interaction with the substrate. A poor solvent can lead to the formation of BDP aggregates in solution, which then deposit onto the surface.

    • Solution: Judicious Solvent Selection. The ideal solvent should fully dissolve the BDP without causing aggregation. Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (THF). The choice of solvent can also impact the kinetics of SAM formation and the quality of the resulting monolayer.

Issue 3: Incomplete Monolayer Formation

Symptoms:

  • Lower than expected surface coverage observed with XPS or AFM.

  • Contact angle values are closer to that of the bare substrate.

  • Low charge transfer resistance in EIS measurements, indicating exposed substrate areas.[4]

Potential Causes & Solutions:

  • Cause A: Insufficient Deposition Time. The formation of a well-ordered SAM is a time-dependent process. If the deposition time is too short, the molecules will not have enough time to fully cover the surface and arrange into a densely packed monolayer.

    • Solution: Optimize Deposition Time. Conduct a time-course study to determine the minimum time required to achieve a complete monolayer. This can be monitored by periodically removing samples from the deposition solution and measuring the contact angle or another surface-sensitive property until a plateau is reached. Deposition times can range from a few hours to over 24 hours.

  • Cause B: Both Phosphonic Acid Groups Not Binding. Due to the bidentate nature of BDP, it is possible for only one of the phosphonic acid groups to bind to the surface, leaving the other end unbound. This can lead to a less ordered and potentially less stable monolayer.

    • Solution: Thermal Annealing. In some cases, a post-deposition thermal annealing step can promote the binding of the second phosphonic acid group and improve the overall order and stability of the SAM.[5] The annealing temperature and duration should be carefully optimized to avoid thermal degradation of the monolayer.

Experimental Protocols

Protocol 1: Standard BDP SAM Formation on a Metal Oxide Substrate
  • Substrate Cleaning: a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen gas. c. Treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Solution Preparation: a. Prepare a 0.5 mM solution of this compound in anhydrous ethanol. b. To minimize water content, use high-purity, anhydrous solvents and handle them in a low-humidity environment (e.g., a glovebox).

  • SAM Deposition: a. Immerse the cleaned substrate in the BDP solution. b. Seal the container to minimize solvent evaporation and contamination. c. Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying: a. Remove the substrate from the deposition solution. b. Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any physisorbed molecules. c. Dry the substrate under a stream of dry nitrogen gas.

Protocol 2: Characterization of BDP SAMs
  • Contact Angle Goniometry:

    • Place a 1-5 µL droplet of deionized water on the SAM surface.

    • Measure the static contact angle at multiple points across the sample to assess uniformity.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Obtain high-resolution spectra of the P 2p, C 1s, O 1s, and the relevant metal core levels to determine the chemical states and confirm the binding of the BDP molecules.

  • Atomic Force Microscopy (AFM):

    • Image the surface in tapping mode to minimize damage to the soft organic layer.[4]

    • Analyze the images for surface morphology, defects (pinholes, domain boundaries), and overall uniformity.

Data Presentation

Table 1: Typical Experimental Parameters for BDP SAM Formation

ParameterRecommended RangeRationale
BDP Concentration 0.1 mM - 1.0 mMBalances sufficient molecular availability with preventing multilayer formation.
Solvent Anhydrous Ethanol, Isopropanol, THFEnsures good solubility of BDP and minimizes side reactions with the substrate.
Deposition Time 12 - 24 hoursAllows for complete surface coverage and molecular organization.
Deposition Temperature Room Temperature (20-25 °C)Sufficient for the self-assembly process without inducing thermal degradation.
Post-Deposition Annealing 80 - 120 °C (optional)Can improve monolayer order and promote bidentate binding.

Visualizations

Diagram 1: Idealized Structure of a BDP SAM on a Metal Oxide Surface

BDP_SAM cluster_substrate Metal Oxide Substrate cluster_sam BDP Monolayer Substrate Metal-OH  Metal-OH  Metal-OH P1 P P1->Substrate M-O-P bond C1_1 P1->C1_1 P2 P P3 P P3->Substrate C2_1 P3->C2_1 P4 P P5 P P5->Substrate C3_1 P5->C3_1 P6 P C1_2 C1_1->C1_2 C1_3 C1_2->C1_3 C1_4 C1_3->C1_4 C1_4->P2 C2_2 C2_1->C2_2 C2_3 C2_2->C2_3 C2_4 C2_3->C2_4 C2_4->P4 C3_2 C3_1->C3_2 C3_3 C3_2->C3_3 C3_4 C3_3->C3_4 C3_4->P6

Caption: Idealized BDP SAM on a metal oxide.

Diagram 2: Troubleshooting Workflow for BDP SAM Formation

Troubleshooting_Workflow Start Start: Poor SAM Quality Check_Substrate 1. Verify Substrate Cleanliness & Quality Start->Check_Substrate Clean_Substrate Action: Implement Rigorous Cleaning Protocol Check_Substrate->Clean_Substrate Contaminated? Check_Deposition 2. Review Deposition Parameters Check_Substrate->Check_Deposition Clean Clean_Substrate->Check_Deposition Optimize_Concentration Action: Optimize BDP Concentration (0.1-1mM) Check_Deposition->Optimize_Concentration Multilayers? Optimize_Time Action: Optimize Deposition Time (12-24h) Check_Deposition->Optimize_Time Incomplete? Check_Solvent 3. Evaluate Solvent Choice Check_Deposition->Check_Solvent Parameters OK Optimize_Concentration->Check_Solvent Optimize_Time->Check_Solvent Change_Solvent Action: Use Anhydrous Ethanol, IPA, or THF Check_Solvent->Change_Solvent Inappropriate? Consider_Annealing 4. Consider Post-Deposition Annealing Check_Solvent->Consider_Annealing Appropriate Change_Solvent->Consider_Annealing Anneal Action: Anneal at 80-120°C Consider_Annealing->Anneal Disordered? Success Result: Uniform SAM Consider_Annealing->Success Ordered Anneal->Success

Caption: Troubleshooting workflow for BDP SAMs.

References

Technical Support Center: Advanced Purification of 1,4-Butylenediphosphonic Acid for High-Resolution NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organophosphorus compound purification. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,4-butylenediphosphonic acid, specifically for obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can adapt these protocols to your unique experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ³¹P and ¹H NMR spectra of this compound show broad peaks and poor resolution. What are the likely causes?

A1: This is a common issue when working with phosphonic acids. The poor spectral quality can typically be attributed to several types of impurities that are either inherent to the synthesis or introduced during workup.

  • Paramagnetic Metal Ions: The most frequent cause of significant peak broadening in NMR is the presence of trace paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺). Phosphonic acids are excellent chelating agents, meaning they bind strongly to metal ions.[1][2] Even minute, nanomolar concentrations of these metals can drastically affect the relaxation times of your nuclei, leading to broad, poorly resolved signals.[3]

  • Residual Solvents and Water: Phosphonic acids are often highly polar and hygroscopic, making them difficult to dry completely.[4][5] Trapped water or other solvents can interfere with your NMR solvent signals and affect the chemical environment of your analyte. Co-crystallization with water is also a known phenomenon.[6]

  • Unreacted Starting Materials or Byproducts: Depending on the synthetic route, you may have residual impurities. For instance, if the synthesis involves the hydrolysis of a phosphonate ester, incomplete hydrolysis can leave behind monoester or diester intermediates.[7][8] These will have distinct signals in both ³¹P and ¹H NMR.

  • Inorganic Salts: Salts from reagents or pH adjustments during workup (e.g., NaCl, phosphate buffers) can remain in the final product, potentially affecting solubility and ionic strength in the NMR tube.[9]

Q2: What is the most straightforward, first-line purification strategy for crude this compound?

A2: For solid phosphonic acids, recrystallization is the most effective and accessible initial purification method.[5] The high polarity of the phosphonic acid group often makes standard silica gel chromatography challenging, requiring highly polar and aqueous eluents which can complicate product isolation.[5]

The key to successful recrystallization is selecting an appropriate solvent system. Since this compound is highly polar, a mixed-solvent system is typically required. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent) to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.

Commonly successful solvent systems for phosphonic acids include:

  • Water / Acetone[4]

  • Water / Acetonitrile[4]

  • Water / Ethanol[4]

  • Water / Isopropanol[4]

The general approach is to dissolve the crude acid in a minimum amount of hot water and then slowly add the cold organic anti-solvent until persistent cloudiness is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.

Solvent SystemTarget ImpuritiesRationale & Key Considerations
Water / Acetone Less polar organic impurities, some inorganic salts.Acetone is a strong anti-solvent for the polar phosphonic acid but will keep less polar byproducts in solution.
Water / Acetonitrile Similar to Water/Acetone.Provides an alternative polarity profile that may be more effective for specific impurities.
Water / Ethanol Moderately polar impurities.Ethanol is more polar than acetone, offering a finer control over precipitation. The product can be highly hygroscopic, so rapid filtration is crucial.[4]
Q3: Recrystallization improved the purity, but my NMR resolution is still poor. What advanced techniques can I use?

A3: If recrystallization is insufficient, especially for removing ionic impurities or structurally similar byproducts, ion-exchange chromatography (IEC) is the next logical step.[10] Since phosphonic acids are anionic over a wide pH range, strong anion-exchange (SAX) resins are particularly effective.[11]

The mechanism involves immobilizing the anionic phosphonic acid on a positively charged stationary phase. Impurities that are neutral or cationic will pass through, while other anionic species can be separated by eluting with a gradient of increasing ionic strength (e.g., using NaCl or ammonium acetate) or by changing the pH.

For removing stubborn paramagnetic metals, a chelating resin or a pre-treatment step with a chelating agent like EDTA followed by a purification method is highly recommended to achieve sharp NMR signals.[3]

Q4: How do I specifically remove paramagnetic metal ions to improve my NMR spectra?

A4: This is a critical step for high-resolution NMR of any chelating compound. Even after other purification steps, trace metals can persist. The strategy is to introduce a stronger, water-soluble chelating agent that will sequester the metal ions, allowing the now "free" phosphonic acid to be separated.

A highly effective method involves a precipitation protocol that removes paramagnetic impurities prior to analysis.[3] This can be adapted for this compound by dissolving the sample in an alkaline solution (e.g., NaOH in D₂O for the NMR sample), which can help precipitate many transition metal hydroxides, followed by centrifugation.

A more robust method is to pass a solution of your compound through a column packed with a chelating resin (e.g., Chelex® 100). These resins have a very high affinity for di- and trivalent metal ions and will effectively strip them from your sample.

Experimental Protocols & Workflows

Workflow for Purification and NMR Analysis

G cluster_0 Purification Stages cluster_1 NMR Sample Preparation A Crude this compound B Initial Purity Assessment (¹H/³¹P NMR) A->B C Protocol 1: Recrystallization B->C Impurities present D Assess Purity C->D E Protocol 2: Ion-Exchange Chromatography D->E Insufficient purity F Final Purified Product D->F Purity acceptable E->F G Dissolve in D₂O F->G H Observe NMR Spectrum G->H I Are peaks sharp? H->I J Protocol 3: Paramagnetic Ion Removal I->J No (Broad Peaks) K High-Resolution NMR Analysis I->K Yes J->G Re-prepare sample

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from a Water/Acetone System
  • Dissolution: In a clean Erlenmeyer flask, add 1.0 g of crude this compound. Add the minimum volume of hot deionized water (start with 5-10 mL) with stirring until the solid is fully dissolved.

  • Precipitation: While the solution is still warm, slowly add ice-cold acetone dropwise with continuous stirring.

  • Crystallization: Continue adding acetone until the solution becomes persistently cloudy. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold acetone to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of water and acetone. Due to the hygroscopic nature of the product, drying and subsequent handling should be performed quickly or in a dry atmosphere (e.g., glove box).[4]

Protocol 2: Purification via Anion-Exchange Chromatography
  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex® 1x8) in deionized water. Pack a column with the resin and wash extensively with water, followed by a weak acid (e.g., 0.1 M HCl), and then water again until the eluent is neutral. Finally, equilibrate the column with the starting buffer (deionized water or a very dilute buffer).

  • Sample Loading: Dissolve the partially purified this compound in a minimum volume of deionized water. Carefully load the solution onto the top of the column, allowing it to enter the resin bed.

  • Elution:

    • Wash the column with several column volumes of deionized water to elute any neutral or cationic impurities.

    • Begin elution of the product using a linear gradient of an aqueous salt solution (e.g., 0 to 1.0 M NaCl or ammonium acetate). The diphosphonic acid, being strongly anionic, will require a relatively high salt concentration to elute.

  • Fraction Collection: Collect fractions and monitor them for the presence of the product using a suitable method (e.g., TLC with an appropriate stain, or by spotting on a plate and checking for a pH drop after solvent evaporation).

  • Desalting & Isolation: Combine the product-containing fractions. The removal of the elution salt (e.g., NaCl) can be achieved by reversed-phase chromatography (if the compound has sufficient retention on a C18 phase) or by repeated lyophilization if a volatile salt like ammonium bicarbonate was used for elution. The final product is then isolated by removing the solvent under vacuum.

Protocol 3: Final Sample Preparation for High-Resolution NMR
  • Dissolution: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of high-purity D₂O.

  • pH Adjustment (Optional but Recommended): To ensure consistent chemical shifts and potentially precipitate trace metals, adjust the pD of the solution. Adding a small amount of a non-metallic base like NaOH (in D₂O) to a slightly basic pD can improve spectral quality.

  • Centrifugation: Transfer the solution to a microcentrifuge tube and spin at high speed (>10,000 x g) for 5 minutes to pellet any precipitated metal hydroxides or fine particulates.

  • Transfer: Carefully transfer the supernatant to a clean NMR tube, avoiding any disturbance of the pellet.

  • Analysis: Acquire your ¹H and ³¹P NMR spectra. The removal of paramagnetic species should result in significantly sharper signals.[3]

References

Stability issues of 1,4-Butylenediphosphonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Butylenediphosphonic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. As Senior Application Scientists, we have structured this resource to address common challenges and questions, ensuring you can proceed with your experiments confidently and effectively.

Introduction to this compound Stability

This compound is a bifunctional molecule characterized by a stable carbon-phosphorus (C-P) bond. This inherent stability makes it a robust component in various applications.[1] However, like any reagent, its stability in aqueous solutions is not absolute and can be influenced by several experimental parameters. Understanding these factors is critical for ensuring the reproducibility and accuracy of your results. This guide will walk you through the key aspects of its stability, from proper storage to troubleshooting common issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

1. What are the recommended storage conditions for aqueous stock solutions of this compound?

For optimal stability, aqueous stock solutions should be stored at 2-8°C in tightly sealed containers. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles and reduce the risk of contamination. While phosphonates are known for their thermal stability, refrigeration is a standard practice to slow down any potential long-term degradation processes.[1]

2. What is the expected shelf-life of a prepared aqueous solution?

The shelf-life is highly dependent on the storage conditions, pH, and purity of the water used. While the C-P bond is very stable, the overall stability of the solution should be empirically determined for your specific application.[2][3] We recommend preparing fresh solutions for critical experiments. For ongoing studies, a stability test should be performed by analyzing the solution for purity and concentration over time using a suitable analytical method like HPLC.

3. How does pH affect the stability of this compound in solution?

The pH of the solution is a critical factor influencing the stability of many organic molecules.[4][5] this compound has multiple acidic protons and its ionization state will change with pH. While the molecule itself is stable across a range of pH values, extreme pH levels (highly acidic or alkaline) can potentially catalyze degradation over long periods or at elevated temperatures.[6][7] Alkaline conditions, in particular, have been shown to promote the degradation of some organophosphorus compounds.[8][9] It is crucial to buffer your solution to a pH that is optimal for your experiment and to be aware that this pH could influence the long-term stability.

4. Is this compound susceptible to thermal degradation in aqueous solutions?

Phosphonates generally exhibit excellent thermal stability.[1] However, prolonged exposure to high temperatures (e.g., above 60°C) in an aqueous environment can accelerate the degradation of many organic compounds.[10][11] For applications requiring heating, it is advisable to limit the duration and temperature as much as possible. A preliminary thermal stability study for your specific experimental conditions is recommended if high temperatures are unavoidable.

5. Can the presence of metal ions in the solution affect the stability of this compound?

Yes, this is a significant consideration. Phosphonates are potent chelating agents, meaning they can bind to multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) that may be present in your buffers or glassware.[12][13][14] This chelation can lead to several outcomes:

  • Precipitation: Formation of insoluble metal-phosphonate complexes, appearing as cloudiness or precipitate in your solution.[15]

  • Catalytic Degradation: Some metal ions, such as manganese, have been shown to catalyze the degradation of phosphonates.[2] To mitigate these effects, use high-purity water and acid-washed glassware. If you suspect metal ion contamination, the addition of a stronger chelating agent like EDTA can sometimes help, but this may interfere with your downstream application.[12]

6. Are there any known incompatibilities with common buffer components?

This compound is generally compatible with common biological buffers (e.g., phosphate, TRIS, HEPES). However, if your buffer contains high concentrations of divalent cations (e.g., calcium or magnesium), there is a risk of precipitation, as mentioned above. It is always good practice to perform a small-scale compatibility test by mixing the compound with your final buffer system and observing for any signs of precipitation over a few hours.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue 1: Precipitation or Cloudiness in Solution

You've prepared an aqueous solution of this compound, and you observe a precipitate or a general cloudiness, either immediately or after some time.

G start Precipitation Observed check_conc Is concentration above solubility limit? start->check_conc check_metal Any sources of multivalent metal ions? (e.g., hard water, glassware) check_conc->check_metal No sol_dilute Dilute solution to a lower concentration. check_conc->sol_dilute Yes check_ph Is the solution pH within the expected range? check_metal->check_ph No sol_water Use high-purity (e.g., 18 MΩ·cm) water. Use acid-washed glassware. check_metal->sol_water Yes sol_ph Adjust pH. Consider using a different buffer system. check_ph->sol_ph Yes end_resolved Issue Resolved check_ph->end_resolved No sol_dilute->end_resolved sol_water->end_resolved sol_ph->end_resolved

Caption: Troubleshooting workflow for precipitation issues.

A. Verify Concentration vs. Solubility

  • Causality: The solubility of this compound in water is high, but it is not infinite. Ensure that the concentration of your solution does not exceed its solubility limit, especially if you are using a buffer with high ionic strength, which can sometimes reduce solubility.

  • Action: If you are near the solubility limit, try preparing a more dilute stock solution.

B. Investigate Metal Ion Contamination

  • Causality: As a strong chelating agent, this compound will readily bind to multivalent cations.[14] This is the most common cause of precipitation. These ions can be introduced through the water source, buffer salts, or from residues on glassware.

  • Action:

    • Always use high-purity, deionized water (18 MΩ·cm).

    • Use high-purity grade buffer salts.

    • Implement a standard operating procedure for acid-washing glassware used for preparing phosphonate solutions.

C. Check and Adjust pH

  • Causality: The solubility of phosphonates can be pH-dependent. At certain pH values, the formation of less soluble protonated or deprotonated species or complexes with buffer components could occur.[15]

  • Action: Measure the pH of your final solution. If it has shifted unexpectedly, adjust it back to the target pH. If precipitation persists, you may need to evaluate the suitability of your buffer system.

Issue 2: Decrease in Activity or Concentration Over Time

You notice that the biological or chemical effect of your this compound solution diminishes over time, or analytical quantification shows a lower concentration than expected.

  • Chemical Degradation: While generally stable, degradation can occur under harsh conditions (extreme pH, high temperature, presence of catalytic metals).[2][4][8]

    • Solution: Review the storage and handling conditions of your solution. Ensure it is stored at the recommended temperature and protected from light. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.

  • Adsorption to Surfaces: Highly charged molecules like phosphonic acids can adsorb to the surfaces of storage containers, especially certain types of plastics or glass.

    • Solution: We recommend using polypropylene or borosilicate glass containers. If you suspect adsorption is an issue, you can try pre-rinsing the container with a solution of the same buffer to saturate the non-specific binding sites before adding your this compound solution.

This protocol provides a framework to assess the stability of your this compound solution under your specific storage or experimental conditions.

Objective: To quantify the concentration of this compound over time.

Materials:

  • Aqueous solution of this compound at the desired concentration.

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

  • Appropriate HPLC column (e.g., C18, anion exchange).

  • Mobile phase (to be optimized).

Method:

  • Time Point Zero (T=0): Immediately after preparing your solution, take an aliquot and analyze it by HPLC to determine the initial concentration. This will be your baseline.

  • Storage: Store the remainder of the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Subsequent Time Points: At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks), withdraw an aliquot and analyze it by HPLC under the exact same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time.

    • Look for the appearance of new peaks in the chromatogram, which could indicate degradation products.

Note: The specific HPLC method (column, mobile phase, detection) will need to be developed and optimized for this compound. A method using a C18 column with a mobile phase of methanol and a phosphate buffer at an acidic pH is a good starting point for method development.[16][17]

Issue 3: Appearance of Unexpected Analytical Peaks

Your analytical data (e.g., HPLC, LC-MS) shows additional peaks that are not present in your standard reference material.

While the C-P bond in this compound is highly resistant to cleavage, degradation, if it occurs, would likely involve oxidation of the butyl chain, especially under conditions that generate reactive oxygen species (e.g., in the presence of certain metal catalysts or UV light).[2][18]

G parent This compound prod1 Hydroxylated Intermediates parent->prod1 Oxidation prod4 Chain Cleavage Products + Orthophosphate parent->prod4 Harsh Conditions (e.g., AOPs) prod2 Carbonyl Intermediates (Aldehydes/Ketones) prod1->prod2 Further Oxidation prod3 Carboxylic Acid Products (e.g., Succinic Acid) prod2->prod3 Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

  • Confirm the Identity of the Peak: If you have access to mass spectrometry (LC-MS), try to get a mass for the unknown peak. This can provide clues as to its identity (e.g., an oxidation product would have a mass increase of 16 amu).

  • Analyze a "Forced Degradation" Sample: To help identify potential degradation products, you can intentionally degrade a small sample of your compound (e.g., by heating it at a high temperature or adjusting it to a very high pH for a short period). Analyze this sample by HPLC. If the unknown peak increases significantly, it is likely a degradation product.

  • Check for Contamination: The peak could also be a contaminant from your solvent, glassware, or other reagents. Run a "blank" injection (just your solvent and buffer) to see if the peak is present.

By systematically addressing these potential issues, you can ensure the integrity of your this compound solutions and the reliability of your experimental data.

References

Technical Support Center: Synthesis of 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Butylenediphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, mechanism-driven troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.

The synthesis of this compound is typically accomplished via a two-stage process: a Michaelis-Arbuzov reaction to form the phosphonate ester intermediate, followed by acid-catalyzed hydrolysis to yield the final diacid. While seemingly straightforward, each stage presents unique opportunities for side reactions that can complicate purification and significantly reduce overall yield. This guide will address these specific issues in a practical question-and-answer format.

Overall Synthetic Workflow

The following diagram outlines the primary transformation sequence from the starting 1,4-dihalobutane to the final product.

G cluster_0 Stage 1: Michaelis-Arbuzov Reaction cluster_1 Stage 2: Acid Hydrolysis 1,4-Dihalobutane 1,4-Dihalobutane Tetraalkyl 1,4-Butylenediphosphonate Tetraalkyl 1,4-Butylenediphosphonate 1,4-Dihalobutane->Tetraalkyl 1,4-Butylenediphosphonate P(OR)3 Trialkyl Phosphite Trialkyl Phosphite Tetraalkyl 1,4-Butylenediphosphonate_ref Tetraalkyl 1,4-Butylenediphosphonate Tetraalkyl 1,4-Butylenediphosphonate->Tetraalkyl 1,4-Butylenediphosphonate_ref Intermediate Purification (Optional) Final_Product This compound Tetraalkyl 1,4-Butylenediphosphonate_ref->Final_Product H3O+, Δ

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting the Michaelis-Arbuzov Reaction (Ester Formation)

The first stage, the formation of Tetraalkyl 1,4-Butylenediphosphonate via the Michaelis-Arbuzov reaction, is critical for the overall success of the synthesis.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide.[2] The primary challenge in this step is controlling the reaction to prevent the formation of undesired byproducts.

FAQ 1.1: My reaction is sluggish, the yield is low, and analytical data (TLC, NMR) shows a complex mixture of products. What are the most probable side reactions?

Answer: A low yield of the desired tetraalkyl 1,4-butylenediphosphonate is typically due to several competing side reactions. Understanding their mechanistic origin is key to mitigation.

The reaction proceeds via an initial SN2 attack from the nucleophilic phosphorus atom on the electrophilic carbon of the 1,4-dihalobutane.[3] This forms a phosphonium intermediate, which then undergoes dealkylation by the halide anion to form the final phosphonate ester and an alkyl halide byproduct (e.g., bromoethane if triethyl phosphite and 1,4-dibromobutane are used).[1]

Common Side Reactions:

  • Elimination Reactions: Although primary alkyl halides are less prone to elimination than secondary or tertiary ones, high reaction temperatures can promote the E2 elimination pathway, leading to the formation of butenylphosphonates or butadiene derivatives.[3]

  • Reaction with Alkyl Halide Byproduct: The alkyl halide generated during the reaction (e.g., bromoethane) can compete with the 1,4-dihalobutane starting material, reacting with the trialkyl phosphite to form a mono-phosphonate impurity (e.g., diethyl ethylphosphonate).[4] This is a significant issue as it consumes the phosphite reagent.

  • Incomplete Double-Addition: The reaction may stall after the first substitution, resulting in a significant amount of the mono-phosphonate intermediate (e.g., tetraethyl 4-bromobutylphosphonate). This is often due to insufficient reaction time, temperature, or a stoichiometric imbalance.

G cluster_main Desired Pathway cluster_side1 Byproduct Reaction cluster_side2 Elimination A Br-(CH2)4-Br + P(OEt)3 B Br-(CH2)4-P(O)(OEt)2 Mono-adduct Intermediate A->B - EtBr D EtBr + P(OEt)3 C (EtO)2(O)P-(CH2)4-P(O)(OEt)2 Desired Product B->C + P(OEt)3 - EtBr F Br-(CH2)4-P(O)(OEt)2 E Et-P(O)(OEt)2 Side Product D->E Rearrangement G H2C=CH-CH2-CH2-P(O)(OEt)2 Elimination Product F->G High Temp - HBr

Caption: Competing reaction pathways in the Michaelis-Arbuzov stage.

Troubleshooting Guide: Michaelis-Arbuzov Reaction
Problem Probable Cause Recommended Solution & Rationale
Significant amount of unreacted 1,4-dihalobutane Insufficient temperature or reaction time.Increase the reaction temperature to 140-160 °C and prolong the reaction time. The Michaelis-Arbuzov reaction often requires thermal energy to drive the dealkylation of the phosphonium intermediate.[3]
Presence of diethyl ethylphosphonate impurity Reaction of triethyl phosphite with the bromoethane byproduct.[4]Use a slight excess (1.05-1.1 equivalents) of 1,4-dihalobutane. This ensures the phosphite is preferentially consumed by the intended substrate. Remove the volatile bromoethane byproduct from the reaction mixture as it forms, if feasible.
Formation of elimination products Reaction temperature is too high.Maintain the temperature strictly within the optimal range (140-160 °C). Avoid localized overheating by ensuring efficient stirring. For sensitive substrates, the use of Lewis acid catalysts might allow for lower reaction temperatures.[4]
High levels of mono-adduct intermediate Insufficient phosphite reagent or reaction time.Ensure at least 2.1 equivalents of triethyl phosphite are used to account for potential side reactions and drive the reaction to completion. Monitor the reaction by TLC or ³¹P NMR until the mono-adduct is consumed.
Optimized Protocol: Synthesis of Tetraethyl 1,4-Butylenediphosphonate

This protocol is designed to minimize side reactions by controlling stoichiometry and reaction conditions.

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add 1,4-dibromobutane (1.0 eq). Begin vigorous stirring.

  • Addition: Add triethyl phosphite (2.1 eq) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the initial temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 150-155 °C. The formation of bromoethane will be observed as the liquid begins to reflux.

  • Monitoring: Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the progress by taking aliquots and analyzing via TLC or ³¹P NMR to confirm the disappearance of the starting material and mono-adduct intermediate.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess unreacted 1,4-dibromobutane and the product ester by vacuum distillation. The product is a colorless to pale yellow oil.

Part 2: Troubleshooting the Acid Hydrolysis Step

The final step involves the hydrolysis of the four phosphonate ester groups to yield the desired this compound. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.[5] The primary challenges are ensuring complete hydrolysis and preventing product degradation.

FAQ 2.1: My final product seems to be a sticky solid or oil, and NMR analysis shows residual ethoxy groups. What's causing this incomplete hydrolysis?

Answer: Incomplete hydrolysis is the most common issue in this stage. The hydrolysis of the tetraethyl ester is a sequential process, and forcing all four P-O-Et bonds to cleave requires harsh conditions.[5][6]

Causes of Incomplete Hydrolysis:

  • Insufficient Acid: A large stoichiometric excess of water and acid is required to drive the equilibrium towards the final diacid product.

  • Inadequate Reflux Time/Temperature: The hydrolysis of phosphonate esters can be slow.[6] Insufficient time or temperature will lead to a mixture of partially hydrolyzed species (mono-, di-, and tri-esters).

  • Water Concentration: Using aqueous HCl is crucial, as water is the nucleophile in the hydrolysis reaction.[7]

G Start Tetraethyl Ester P(O)(OEt)2 | (CH2)4 | P(O)(OEt)2 Intermediate1 Tri-Ester / Mono-Acid Start->Intermediate1 H3O+, Δ - EtOH Intermediate2 Di-Ester / Di-Acid Intermediate1->Intermediate2 Intermediate3 Mono-Ester / Tri-Acid Intermediate2->Intermediate3 Impurity_Note These intermediates are common impurities if hydrolysis is incomplete. Intermediate2->Impurity_Note End Final Di-Acid P(O)(OH)2 | (CH2)4 | P(O)(OH)2 Intermediate3->End H3O+, Δ - EtOH

Caption: Stepwise hydrolysis pathway and potential impurities.

FAQ 2.2: How can I ensure complete hydrolysis and obtain a high-purity crystalline product?

Answer: A robust protocol that uses a significant excess of concentrated acid and sufficient reflux time is essential. Post-reaction purification is also critical for removing residual acids and salts.

Optimized Protocol: Hydrolysis and Purification
  • Setup: Place the crude Tetraethyl 1,4-Butylenediphosphonate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrolysis: Add a 10-20 fold volumetric excess of concentrated hydrochloric acid (37%). Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Allow the reaction to reflux for 12-24 hours. The reaction progress can be monitored by ³¹P NMR. The signal for the starting ester (approx. +30 ppm) should be completely replaced by the signal for the final acid (approx. +25 ppm, solvent dependent).

  • Isolation: After cooling, transfer the solution to a beaker and remove the water and excess HCl under reduced pressure (rotary evaporator). This may require repeated co-evaporation with deionized water to remove all traces of HCl.

  • Purification (Recrystallization): The resulting crude solid or oil can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

    • Dissolve the crude product in a minimal amount of hot deionized water.

    • Slowly add ethanol until the solution becomes turbid.

    • Gently heat until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

Data Summary: Analytical Characterization
Compound Technique Expected Chemical Shift / Signal
Tetraethyl 1,4-Butylenediphosphonate ³¹P NMR~ +32 ppm (Singlet)
¹H NMR~ 4.1 ppm (quintet, -OCH₂-), ~ 1.8 ppm (m, P-CH₂- & P-CH₂-CH₂-), ~ 1.3 ppm (t, -CH₃)
This compound ³¹P NMR~ +28 ppm (Singlet, D₂O)
¹H NMR~ 1.7 ppm (m, P-CH₂- & P-CH₂-CH₂-), ~ 10-12 ppm (broad singlet, -P(O)(OH)₂)

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Butanediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-butanediphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot- or industrial-scale production. We will address common challenges, provide in-depth troubleshooting, and offer insights grounded in chemical principles to ensure a successful and efficient scale-up.

Introduction: The Challenge of Scaling 1,4-Butanediphosphonic Acid Synthesis

1,4-Butanediphosphonic acid (BDBPA) is a valuable compound used as a chelation agent, a bridging molecule in inorganic frameworks, and as a scale and corrosion inhibitor.[1][2] Its synthesis, while straightforward on a lab scale, presents unique challenges during scale-up. These challenges often relate to reaction control, purification of a highly polar and hygroscopic final product, and ensuring batch-to-batch consistency.

The most common synthetic route involves a two-step process: the formation of a tetraalkyl 1,4-butanediphosphonate ester, followed by acid hydrolysis to yield the final diacid.[1][3] This guide focuses on troubleshooting and optimizing this widely-used pathway.

Section 1: Core Synthesis Protocol and Workflow

A robust and scalable synthesis begins with a well-defined protocol. The following procedure is a validated starting point for producing high-purity 1,4-butanediphosphonic acid.

Overall Synthesis Workflow

The process can be visualized as a two-stage chemical transformation followed by purification.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification A 1,4-Dihalobutane + Trialkyl Phosphite B Tetraalkyl 1,4-Butanediphosphonate A->B Michaelis-Arbuzov Reaction D Crude 1,4-Butanediphosphonic Acid B->D Acid Hydrolysis (Reflux) C Concentrated HCl E Work-up & Solvent Removal D->E F Recrystallization E->F G High-Purity BDBPA F->G G cluster_1 Reaction Stage cluster_2 Hydrolysis Stage cluster_3 Purification Stage StartNode Problem Observed Cat1 Low Yield in Esterification StartNode->Cat1 Cat2 Product is Oily/Sticky, Not Crystalline StartNode->Cat2 Cat3 Final Product is Off-Color StartNode->Cat3 CategoryNode CategoryNode CauseNode CauseNode SolutionNode SolutionNode Cause1 Incomplete Reaction or Side Reactions Cat1->Cause1 Cause Cause2 Incomplete Hydrolysis or Residual Water/Solvent Cat2->Cause2 Cause Cause3 Thermal Decomposition or Carryover Impurities Cat3->Cause3 Cause Sol1 Verify Reagent Purity Ensure Anhydrous Conditions Maintain Temp >150°C Cause1->Sol1 Solution Sol2 Increase Reflux Time Use Azeotropic Distillation Ensure Sufficient Drying Cause2->Sol2 Solution Sol3 Charcoal Treatment Re-recrystallize Slowly Lower Drying Temperature Cause3->Sol3 Solution

References

Validation & Comparative

A Comparative Guide to Alkyl Diphosphonic Acids as Metal-Organic Framework Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Phosphonates in MOF Chemistry

In the vast landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, stability, and function of the material. While carboxylates have long dominated the field, researchers are increasingly turning to phosphonate-based linkers to overcome one of the most significant hurdles in MOF commercialization: stability. The inherent strength of the metal-phosphonate bond confers superior thermal and hydrolytic stability compared to the more common metal-carboxylate bond[1][2][3]. This robustness opens the door for MOF applications in harsh industrial processes and aqueous environments.

However, this same bond strength presents a synthetic challenge. Metal phosphonates often exhibit low solubility, leading to rapid precipitation and the formation of dense, non-porous layered structures rather than crystalline, high-surface-area frameworks[4]. The strategic use of alkyl diphosphonic acids as linkers provides a compelling solution. By connecting two phosphonate groups with an alkyl spacer, we can introduce a crucial element of geometric control, enabling the construction of robust, permanently porous 3D frameworks[5].

This guide provides a comparative analysis of different alkyl diphosphonic acids as MOF linkers, examining how the nature of the alkyl spacer—from short, linear chains to complex heterocyclic units—influences the resulting MOF's structural and functional properties. We will delve into the causality behind experimental outcomes and provide the necessary protocols for their synthesis and characterization.

Comparative Analysis of Alkyl Diphosphonic Acid Linkers

The structure of the alkyl spacer between the two phosphonate groups is a critical design element. Its length, rigidity, and the presence of heteroatoms directly impact the topology, porosity, and stability of the final MOF.

Short, Linear Alkyl Spacers: The Archetype of Stability

The simplest diphosphonate linkers feature short alkane chains, such as methylene or ethylene groups, separating the phosphonate moieties. These linkers tend to form highly interconnected, dense frameworks with exceptional stability.

A prime example is the MOF derived from methylenediphosphonic acid , Zr(O₃P-(CH₂)-PO₃), known as MIL-57[6]. This material is synthesized via hydrothermal methods and exhibits one of the highest thermal stabilities ever reported for a hybrid organic-inorganic material, remaining stable in air up to 750°C (1023 K)[6]. This remarkable robustness is a direct consequence of the strong, tridentate coordination of the phosphonate groups to the zirconium octahedra, creating a tightly woven 3D network.

However, this high degree of connectivity comes at the cost of porosity. The structure of MIL-57 contains only narrow tunnels, resulting in a very low surface area, which limits its applicability in areas like gas storage where high porosity is essential[6]. This illustrates a fundamental trade-off in MOF design: the pursuit of ultimate stability can lead to a reduction in accessible pore volume.

Visualizing Linker Structures

G cluster_0 Methylenediphosphonic Acid cluster_1 N,N'-piperazinebis(methylenephosphonic acid) MDPA HO(O)₂P-CH₂-P(O)₂OH PBMPA HO(O)₂P-CH₂-N(C₄H₈)N-CH₂-P(O)₂OH

Heterocyclic and Functionalized Spacers: Engineering Porosity

To overcome the low porosity of MOFs made with simple linear diphosphonates, more complex alkyl spacers incorporating rigid heterocyclic units can be employed. These spacers act as struts, propping open the framework to create well-defined pores and channels.

N,N'-piperazinebis(methylenephosphonic acid) is an excellent case study. The rigid piperazine ring enforces a specific geometry on the linker, preventing the dense packing often seen with more flexible chains. This linker has been successfully used to synthesize a family of porous MOFs, including MIL-91[7]. The titanium version, MIL-91(Ti), is a 3D framework with one-dimensional channels approximately 3.5 Å x 4.0 Å in size. After removal of guest water molecules, the material exhibits a significant Langmuir surface area of nearly 500 m²·g⁻¹[7].

This demonstrates a key design principle: incorporating rigid, bulky groups into the alkyl spacer can effectively frustrate the formation of dense phases and promote the crystallization of open, porous frameworks. The choice of the metal center (e.g., Al³⁺ vs. Ti⁴⁺) also subtly alters the unit cell dimensions and, consequently, the pore characteristics[7].

The Influence of Alkyl Chain Length

Systematic studies on isoreticular series of MOFs, where the linker connectivity remains the same but the length of the alkyl spacer is varied, reveal clear structure-property relationships. While direct comparative studies on a homologous series of alkyl diphosphonate MOFs are less common, principles can be drawn from analogous carboxylate systems.

For instance, in layered copper MOFs built with dicarboxylate linkers functionalized with alkoxy chains of increasing length (methoxy to pentoxy), a direct correlation was observed between chain length and interlayer distance[8][9]. This increased separation resulted in a larger accessible pore volume, which in turn led to higher CO₂ adsorption capacities[8][9]. This suggests that for diphosphonate systems, particularly those forming 2D layered structures, increasing the length of the alkyl spacer can be a viable strategy to tune the porosity and gas sorption properties of the material.

Quantitative Performance Data

The following table summarizes key performance metrics for the exemplary phosphonate MOFs discussed, providing a clear comparison of how linker choice impacts the final material properties.

MOF Name Linker Metal Ion Thermal Stability (TGA, in Air) BET Surface Area (m²/g) Pore Size (Å) Reference(s)
MIL-57 Methylenediphosphonic acidZr⁴⁺~750°C (1023 K)Very Low (Non-porous)Narrow Tunnels[6]
MIL-91(Ti) N,N'-piperazinebis(methylenephosphonic acid)Ti⁴⁺~190°C (463 K)~500 (Langmuir)~3.5 x 4.0[7]
MIL-91(Al) N,N'-piperazinebis(methylenephosphonic acid)Al³⁺~190°C (463 K)~500 (Langmuir)Similar to Ti form[7]

Experimental Protocols

Adherence to validated experimental protocols is crucial for the successful synthesis and characterization of phosphonate MOFs. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow for Phosphonate MOF Synthesis & Characterization

G Reactants 1. Reactant Mixing (Metal Salt + Diphosphonic Acid Linker + Solvent, e.g., H₂O) Hydrothermal 2. Hydrothermal Synthesis (Sealed Autoclave, 150-220°C, 1-3 days) Reactants->Hydrothermal Isolation 3. Product Isolation (Cooling, Filtration, Washing with H₂O/Ethanol) Hydrothermal->Isolation Activation 4. Activation (Solvent Exchange & Heating under Vacuum) Isolation->Activation PXRD 5a. PXRD Analysis (Phase Purity & Crystallinity) Activation->PXRD TGA 5b. TGA Analysis (Thermal Stability) Activation->TGA Sorption 5c. Gas Sorption (Porosity & Surface Area) Activation->Sorption Data Material Properties PXRD->Data TGA->Data Sorption->Data

Protocol 1: Hydrothermal Synthesis of a Zirconium Diphosphonate MOF

Causality: Hydrothermal synthesis utilizes high temperatures and autogenous pressure to increase the solubility of reactants and promote the crystallization of thermodynamically stable phases, which is often necessary for the stubborn crystallinity of phosphonate MOFs[6][10].

  • Reactant Preparation: In a Teflon-lined stainless-steel autoclave, combine the alkyl diphosphonic acid linker (e.g., methylenediphosphonic acid) and the metal salt (e.g., zirconium(IV) chloride) in a stoichiometric ratio (typically 1:1).

  • Solvent Addition: Add deionized water to the mixture. The volume of water is critical and affects the reaction kinetics and final product purity.

  • Sealing and Heating: Securely seal the autoclave. Place it in a programmable oven and heat to a temperature between 160°C and 220°C for a period of 24 to 72 hours[6][11]. The slow heating and cooling rates can be crucial for obtaining larger crystals.

  • Product Recovery: After the autoclave has cooled to room temperature, open it carefully. Collect the resulting solid product by filtration.

  • Washing: Wash the product thoroughly and sequentially with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final white powder in an oven at 60-80°C overnight.

Protocol 2: Characterization of Thermal Stability via TGA

Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This allows for the precise determination of solvent loss and the framework decomposition temperature, a key metric for thermal stability[3][12].

  • Sample Preparation: Place 5-10 mg of the activated MOF powder into an alumina TGA pan.

  • Instrument Setup: Load the pan into the TGA instrument.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (typically flowing air or nitrogen) from room temperature to 800-1000°C at a constant ramp rate (e.g., 5-10°C/min).

  • Data Analysis: The resulting TGA curve will show distinct mass loss steps. The initial drop typically corresponds to the loss of adsorbed and coordinated solvent molecules. A sharp, significant mass loss at a higher temperature indicates the decomposition of the organic linker and the collapse of the MOF framework. This onset temperature is reported as the decomposition temperature.

Protocol 3: Porosity Assessment via N₂ Sorption (BET Analysis)

Causality: Gas sorption analysis measures the amount of gas adsorbed onto a material's surface at a constant temperature. The Brunauer-Emmett-Teller (BET) theory is then applied to these data to calculate the specific surface area, providing a quantitative measure of the material's porosity[7].

  • Sample Activation (Degassing): Accurately weigh 50-100 mg of the MOF sample into a sample tube. The sample must be "activated" to remove any guest molecules from the pores. This is achieved by heating the sample (e.g., 150-200°C) under high vacuum for several hours until a stable weight is achieved. The activation temperature must be below the framework's decomposition temperature.

  • Analysis: Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Isotherm Measurement: Immerse the sample tube in a liquid nitrogen bath (77 K). The instrument will then dose the sample with known amounts of nitrogen gas at increasing relative pressures (P/P₀) to generate an adsorption isotherm, followed by a desorption branch.

  • Data Calculation: The specific surface area is calculated from the linear part of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.30) using the BET equation. Pore size distribution can be calculated from the isotherm data using methods like Density Functional Theory (DFT).

Conclusion and Future Outlook

Alkyl diphosphonic acids are a powerful, albeit challenging, class of linkers for creating highly stable MOFs. The comparative data clearly show that a judicious choice of the alkyl spacer is essential for balancing the competing demands of stability and porosity. While short, linear linkers like methylenediphosphonic acid yield frameworks with unparalleled thermal stability, the incorporation of more complex, rigid spacers like the piperazine unit is a validated strategy for engineering permanent porosity.

Future research should focus on the synthesis of new alkyl diphosphonic acid linkers with varied lengths, flexibilities, and functionalities. Systematic studies on isoreticular series of phosphonate MOFs will be crucial for developing predictive design rules. As synthetic methodologies improve, these exceptionally robust materials hold immense promise for applications in catalysis, separations, and drug delivery, particularly under conditions where traditional carboxylate MOFs falter.

References

A Comparative Guide to the Efficacy of 1,4-Butylenediphosphonic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components across numerous industries. The financial and safety implications of unchecked corrosion necessitate the development and application of effective corrosion inhibitors. These chemical compounds, when added in small concentrations to a corrosive environment, adsorb onto the metal surface, forming a protective barrier that mitigates the anodic and/or cathodic reactions of the corrosion process. This guide provides an in-depth technical comparison of 1,4-butylenediphosphonic acid, a promising but less-studied corrosion inhibitor, with more conventional alternatives. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available options, supported by experimental data and protocols.

This compound: A Diphosphonate Perspective

This compound belongs to the class of diphosphonic acids, which are known for their strong chelating properties and ability to form stable, protective films on metal surfaces. The efficacy of phosphonate-based inhibitors is closely linked to their molecular structure, particularly the presence of phosphonate groups that can strongly chemisorb onto metal oxides.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a self-assembled protective layer on the metal surface. The phosphonate groups act as anchoring points, binding to the metal oxide layer through the formation of stable metal-oxygen-phosphorus bonds. The butyl chain connecting the two phosphonate groups provides a degree of flexibility and contributes to the packing density of the adsorbed layer. This protective film acts as a physical barrier, isolating the metal from the corrosive environment. Diphosphonates can form thin polymolecular layers due to intermolecular interactions between the phosphonate groups, which can enhance the protective properties of the film.[1]

Caption: Mechanism of this compound Corrosion Inhibition.

Alternative Corrosion Inhibitors: A Comparative Analysis

While this compound shows promise, a comprehensive evaluation requires comparison with established corrosion inhibitors. The following sections detail the mechanisms and performance of common alternatives.

Molybdate-Based Inhibitors

Molybdates are anodic inhibitors that promote the formation of a passive oxide film on the metal surface.[2] They are considered environmentally friendly alternatives to chromates.

  • Mechanism: In the presence of oxygen, molybdate ions facilitate the formation of a protective ferric-molybdate complex within the passive layer, enhancing its stability and resistance to chloride attack.

  • Performance: Molybdate-based inhibitors are effective in neutral to alkaline conditions.[2] Their performance can be synergistically enhanced when combined with other inhibitors like phosphates or zinc.[3][4] For instance, a combination of molybdate and nitrite has been shown to achieve a high inhibition efficiency of 99.6% for carbon steel in simulated cooling water.[5]

Nitrite-Based Inhibitors

Sodium nitrite is a well-known anodic inhibitor, particularly effective for ferrous metals in closed-loop cooling systems.[1][6][7][8][9]

  • Mechanism: Nitrite is an oxidizing agent that directly participates in the formation and repair of the protective ferric oxide (γ-Fe2O3) passive film on the steel surface.

  • Performance: The effectiveness of nitrite is highly dependent on concentration, pH, and the presence of aggressive ions like chlorides.[1][9] Inhibition efficiency can be excellent in neutral to alkaline conditions, with studies showing that sufficient concentrations can protect mild steel in the presence of up to 1000 ppm of chloride or sulfate ions.[1] However, in acidic environments, nitrites can accelerate corrosion.[9] A synergistic blend of 100 ppm sodium nitrite and 50 ppm of Zn2+ has demonstrated a 93% inhibition efficiency in simulated concrete pore solution.[8]

Zinc-Based Inhibitors

Zinc salts, such as zinc phosphate and zinc sulfate, function as cathodic inhibitors.

  • Mechanism: Zinc ions precipitate as zinc hydroxide at cathodic sites on the metal surface, forming a barrier that stifles the oxygen reduction reaction. Phosphates can further enhance this by forming a dense, adherent layer of zinc phosphate.

  • Performance: Zinc-based inhibitors are often used in combination with other inhibitors to provide comprehensive protection. For instance, the synergistic effect of zinc ions with phosphonates has been well-documented, where the zinc-phosphonate complex provides enhanced inhibition.[3][10][11] The combination of sodium octanoate and zinc salts has also shown high inhibition efficiencies.[8]

Quantitative Performance Data of Alternative Inhibitors

Direct comparative data for this compound is limited in publicly available literature. However, the following table summarizes the performance of alternative inhibitors under specified conditions to provide a quantitative benchmark.

Inhibitor SystemMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Sodium Nitrite + Zn2+Mild SteelSimulated Concrete Pore Solution100 ppm NaNO2 + 50 ppm Zn2+93[8]
Molybdate + NitriteCarbon SteelSimulated Cooling Water200 ppm Molybdate + 200 ppm Nitrite99.6[5]
Sodium NitriteMild SteelSimulated Cooling Water (pH 8)500 ppm>90 (inferred from polarization curves)[9]
Zinc-PhosphonateMild SteelDistilled Water20 ppm75[3]
Molybdate + PhosphateMild SteelSimulated Cooling WaterNot specifiedSynergistic effect observed[4]
Sodium MolybdateMild SteelDistilled Water4000 ppm>90 (inferred from potentiostatic curves)[3]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are crucial. Below are detailed methodologies for two common techniques used to evaluate inhibitor performance.

Gravimetric (Weight Loss) Method

This method directly measures the material loss of a metal coupon over time.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons to a standard size (e.g., 5 cm x 2 cm x 0.2 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons by sonicating in acetone, followed by rinsing with distilled water and drying with a stream of warm air.

    • Accurately weigh each coupon to four decimal places (W_initial) and measure its surface area.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 3.5% NaCl solution) with and without the desired concentrations of the corrosion inhibitor.

    • Completely immerse the prepared coupons in the test solutions in beakers, ensuring no contact between coupons or with the beaker walls.

    • Maintain the beakers at a constant temperature (e.g., 25 °C or 50 °C) in a water bath for a specified duration (e.g., 24, 48, 72 hours).

  • Specimen Cleaning and Final Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1-03 standard practice to remove corrosion products. This typically involves immersing the coupons in a cleaning solution (e.g., inhibited hydrochloric acid), followed by gentle scrubbing with a soft brush.

    • Rinse the cleaned coupons with distilled water and acetone, then dry thoroughly.

    • Accurately weigh the cleaned and dried coupons (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D), where A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

    • The working electrode should have a well-defined exposed surface area.

  • Potentiodynamic Polarization:

    • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response and present it as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Caption: A typical experimental workflow for evaluating corrosion inhibitor efficacy.

Discussion and Future Outlook

This compound, as a member of the diphosphonate family, is expected to be an effective corrosion inhibitor, particularly for mild steel in neutral to slightly acidic environments. Its dual phosphonate groups suggest a strong affinity for metal surfaces and the potential for forming a robust, protective film. Based on the performance of other phosphonates, it is reasonable to hypothesize that its efficacy would be comparable to or potentially synergistic with zinc-based treatments.

Compared to traditional inorganic inhibitors like molybdates and nitrites, phosphonates like this compound offer the advantage of being effective in a broader pH range and can also function as scale inhibitors. However, a key consideration is their phosphorus content, which can be a concern for wastewater discharge due to eutrophication. This has driven the development of phosphorus-free alternatives.[12]

The future of corrosion inhibition lies in the development of multifunctional and environmentally benign inhibitors. While this compound holds promise, further research is needed to provide direct, quantitative comparisons with existing technologies under a variety of industrially relevant conditions. Investigating its synergistic effects with other "green" inhibitors could also yield novel and highly effective corrosion protection strategies.

References

A Senior Application Scientist’s Guide to Purity Validation of 1,4-Butylenediphosphonic Acid: A Comparative Analysis of Titrimetric and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 1,4-Butylenediphosphonic Acid Applications

This compound (BDPDA) is a bifunctional molecule of significant interest in materials science, drug delivery, and as a building block in chemical synthesis.[1][2][3] Its two phosphonic acid moieties provide strong chelating properties and the ability to form stable bonds with metal oxides, making it a valuable linker for surface modification and the creation of self-assembled monolayers. In pharmaceutical research, its structural analogues are explored for their therapeutic potential. The successful application of BDPDA is fundamentally dependent on its purity. The presence of acidic or non-acidic impurities can lead to unpredictable reactivity, altered surface properties, and potential toxicity in biological systems.

This guide provides an in-depth, comparative analysis of methodologies for validating the purity of BDPDA. We will begin with a detailed exploration of potentiometric titration, a classic and robust method for determining overall acidic purity. We will then compare its performance and utility against modern spectroscopic techniques, including ³¹P Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, ensuring the integrity and reliability of their work.

Part 1: The Gold Standard for Acidic Purity – Potentiometric Titration

Potentiometric titration is a highly reliable technique for determining the total acidic content of a sample.[4] Unlike methods that rely on visual indicators, it uses a pH electrode to monitor the change in potential (or pH) as a standardized titrant is added, providing an unbiased and precise location of the equivalence points.[5][6]

The Chemistry of BDPDA Titration

This compound is a tetraprotic acid, meaning it can donate four protons in a stepwise manner. Each phosphonic acid group (-PO(OH)₂) has two dissociable protons with distinct pKa values. The titration curve of BDPDA with a strong base like sodium hydroxide (NaOH) will therefore exhibit multiple inflection points, corresponding to the neutralization of these protons.[7][8]

The titration of a phosphonic acid typically shows two distinct equivalence points.[8] For BDPDA, we can expect to clearly resolve the neutralization of the first two protons (one from each phosphonic group) and the second two protons.

  • First Equivalence Point (V₁): H₄L + 2NaOH → Na₂H₂L + 2H₂O

  • Second Equivalence Point (V₂): Na₂H₂L + 2NaOH → Na₄L + 2H₂O

The volume of titrant required to reach the second equivalence point (V₂) is theoretically double that of the first (V₁). This relationship serves as an internal validation of the titration's accuracy. The second equivalence point is often sharper and more pronounced, making it the preferred point for accurate quantification.[9]

Experimental Protocol: Potentiometric Titration of BDPDA

This protocol describes a self-validating system for determining the purity of BDPDA.

Materials:

  • This compound (BDPDA) sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water, CO₂-free

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the BDPDA sample into a 250 mL beaker.

  • Dissolution: Add 50 mL of CO₂-free DI water and a magnetic stir bar. Stir until the sample is completely dissolved. Causality: Using CO₂-free water is crucial as dissolved atmospheric carbon dioxide can form carbonic acid, which would react with the NaOH titrant and introduce a positive systematic error.

  • Titration Setup: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the beaker on the magnetic stirrer, immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the BDPDA solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL initially). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. As you approach the equivalence points (anticipated around pH 4-5 and pH 9-10), reduce the increment size to 0.1 mL or less to precisely map the sharp change in pH.[6]

  • Endpoint Determination: Continue the titration well past the second equivalence point until the pH begins to plateau.

  • Data Analysis: Plot pH versus the volume of NaOH added. The equivalence points are the points of maximum slope on the titration curve. For higher accuracy, calculate the first and second derivatives of the curve (ΔpH/ΔV and Δ²pH/ΔV²). The peak of the first derivative or the zero-crossing of the second derivative plot provides the most precise endpoint volume.[5]

Purity Calculation:

Where:

  • V_eq = Volume of NaOH at the equivalence point (in L). Use the volume for the second equivalence point.

  • M_NaOH = Molarity of the standardized NaOH solution (in mol/L).

  • MW_BDPDA = Molecular weight of BDPDA (218.08 g/mol ).

  • m_sample = Mass of the BDPDA sample (in g).

  • n = Number of protons titrated at the chosen equivalence point (n=4 for the second equivalence point).

Workflow for Potentiometric Titration of BDPDA

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh 1. Accurately weigh BDPDA sample dissolve 2. Dissolve in CO2-free DI water weigh->dissolve setup 3. Calibrate pH meter & set up titration apparatus dissolve->setup titrate 4. Titrate with standardized NaOH setup->titrate record 5. Record pH vs. volume of titrant titrate->record plot 6. Plot titration curve (pH vs. Volume) record->plot derivative 7. Determine equivalence point (1st/2nd Derivative) plot->derivative calculate 8. Calculate purity derivative->calculate

Caption: Workflow for purity determination of BDPDA via potentiometric titration.

Part 2: Alternative and Complementary Purity Validation Methods

While titration provides excellent data on overall acidic purity, it cannot distinguish between the target analyte and other acidic impurities. Furthermore, it is blind to non-acidic or neutral impurities. For a comprehensive purity profile, complementary methods are required.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Principle: ³¹P NMR is a highly specific technique for analyzing phosphorus-containing compounds.[10] The phosphorus-31 nucleus has 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable signals.[11][12] Each unique phosphorus environment in a molecule produces a distinct peak in the NMR spectrum, with a chemical shift characteristic of its electronic environment.

Application to BDPDA Purity:

  • Identification: The spectrum of pure BDPDA should show a single signal (or a narrow multiplet due to proton coupling if not decoupled).

  • Purity Assessment: The presence of other phosphorus-containing impurities (e.g., phosphorous acid, phosphoric acid, or incompletely reacted starting materials) will appear as separate peaks.

  • Quantitative Analysis (qNMR): By including a certified internal standard of known concentration, the purity of BDPDA can be determined by integrating the respective signal areas.[13] This makes ³¹P qNMR a powerful tool for obtaining an absolute purity value that is specific to the target molecule.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[14] For polar, acidic compounds like BDPDA, specialized HPLC techniques are often necessary as standard reversed-phase columns may provide poor retention.[15]

Applicable HPLC Techniques for BDPDA:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged BDPDA, enhancing its retention on a C18 column.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain highly polar compounds and are an excellent alternative.[15]

  • Detection: BDPDA lacks a strong UV chromophore, making detection challenging. Detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC to a Mass Spectrometer (LC-MS).[16]

Advantages: HPLC is unparalleled in its ability to separate BDPDA from non-acidic and structurally similar impurities that are invisible to titration.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It provides precise molecular weight information and, through fragmentation analysis (MS/MS), can elucidate the structure of the analyte and any impurities.[18][19]

Application to BDPDA Purity:

  • Molecular Weight Confirmation: Direct infusion MS can quickly confirm the presence of the compound corresponding to the molecular weight of BDPDA (218.08 g/mol ).

  • Impurity Identification: When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks, providing crucial information for process optimization and safety assessment.[20]

Part 3: Comparative Guide and Method Selection

The choice of analytical method depends on the specific question being asked. Is the goal a routine quality control check of acidic content, or a comprehensive characterization of all potential impurities?

Data Summary: Comparison of Analytical Methods
FeaturePotentiometric Titration³¹P NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Acid-base neutralizationNuclear magnetic resonance of ³¹P nucleiDifferential partitioningMass-to-charge ratio of ions
Information Provided Total acidic content (Assay)Structure, identification & quantification of P-containing speciesSeparation and quantification of all separable componentsMolecular weight and structure
Specificity Low (measures all acids)High (for P-compounds)High (separates isomers and related substances)High (for mass)
Quantification Absolute (primary method)Absolute (with internal standard)Relative (requires reference standard)Semi-quantitative; quantitative with LC-MS
Typical Accuracy High (± 0.1-0.5%)High (± 1-2%)High (± 1-5%)N/A (for purity alone)
Throughput ModerateModerate to LowHighHigh
Cost (Instrument) LowHighModerateHigh
Expertise Required Low to ModerateHighModerate to HighHigh
Decision-Making Workflow for Purity Analysis

This diagram provides a logical pathway for selecting the appropriate analytical method(s) based on the specific requirements of the analysis.

References

A Comparative Guide to Surface Modification: 1,4-Butylenediphosphonic Acid vs. Silanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials and biomedical sciences, the ability to precisely engineer surface properties is paramount. Whether enhancing the biocompatibility of an implant, improving the adhesion of a coating, or developing sophisticated drug delivery systems, the choice of surface modification agent is a critical decision that dictates the performance and longevity of the product. This guide provides an in-depth, objective comparison between two prominent classes of surface modifiers: 1,4-butylenediphosphonic acid and organosilanes. Drawing upon experimental data and established scientific principles, we will explore the nuances of their chemistries, performance characteristics, and practical applications to empower you in selecting the optimal solution for your research and development endeavors.

The Critical Role of the Anchoring Group: A Tale of Two Chemistries

At the heart of any surface modification strategy lies the anchoring group – the molecular moiety responsible for forming a stable bond with the substrate. It is here that the fundamental differences between phosphonic acids and silanes emerge, with profound implications for the stability, uniformity, and functionality of the resulting surface.

This compound: Forging Robust Metal-Oxygen-Phosphorus Bonds

This compound belongs to the organophosphonate family, molecules characterized by a carbon-phosphorus bond. The phosphonic acid group (-PO(OH)₂) serves as a powerful anchor to a wide variety of metal oxide surfaces, including titanium, aluminum, iron, and zinc oxides. The binding mechanism involves the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1] This interaction is often multidentate, meaning a single phosphonic acid group can form multiple bonds with the surface, contributing to a highly stable and densely packed self-assembled monolayer (SAM).

The bifunctional nature of this compound, with a phosphonic acid group at each end of a flexible butyl chain, allows it to act as a cross-linking agent or to present a second phosphonic acid group for further functionalization. This unique characteristic opens up possibilities for creating layered structures or for subsequent conjugation of biomolecules.

Silanes: A Versatile Toolkit for Surface Engineering

Organosilanes are a diverse class of compounds with the general formula R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. Their versatility has made them a popular choice for surface modification for decades. The mechanism of silane grafting onto a hydroxylated surface is a two-step process:

  • Hydrolysis: The alkoxy groups (e.g., methoxy or ethoxy) react with water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane (Si-O-M) bonds.[2]

A key feature of silane chemistry is the potential for lateral polymerization, where adjacent silane molecules form Si-O-Si bonds. While this can enhance the stability of the resulting film, it can also lead to the formation of thicker, less-defined multilayers if not carefully controlled. The choice of the organofunctional group 'R' is vast, offering a wide array of surface functionalities, from hydrophobic alkyl chains to reactive amino or epoxy groups for covalent attachment of other molecules.[2][3]

Head-to-Head Comparison: Performance Metrics

The selection of a surface modification agent should be driven by data. Here, we compare this compound and silanes based on key performance indicators, supported by experimental evidence.

Performance MetricThis compoundSilanesKey Insights & Causality
Hydrolytic Stability Excellent: Forms robust M-O-P bonds that are highly resistant to hydrolysis, particularly in aqueous and physiological pH environments.[4][5][6]Variable: The Si-O-M bond is susceptible to hydrolysis, especially under neutral to alkaline conditions. The stability can be improved through cross-linking (Si-O-Si bonds).[4][5][6]The inherent strength and multidentate nature of the M-O-P bond provide superior resistance to water-induced degradation compared to the Si-O-M bond. This is a critical consideration for biomedical applications and devices exposed to aqueous environments.
Surface Coverage & Ordering High & Well-ordered: Tends to form dense, well-ordered self-assembled monolayers (SAMs).[4]Variable: Can form monolayers, but also prone to forming less-ordered multilayers or aggregates due to self-polymerization.[5]The direct and strong interaction of the phosphonic acid headgroup with the surface promotes the formation of a more uniform and densely packed monolayer. Silane polymerization can be a competing reaction, leading to less control over the final layer structure.
Adhesion Strength Strong: The covalent M-O-P bond provides excellent adhesion to metal oxide substrates.Strong: The formation of covalent Si-O-M and Si-O-Si bonds results in strong adhesion, particularly on silica and glass surfaces.[7][8]Both chemistries provide strong covalent attachment. The choice may depend on the specific substrate and the desired interfacial properties.
Substrate Versatility Broad: Excellent for a wide range of metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃, ZnO).Broad: Traditionally favored for silica, glass, and other hydroxylated surfaces, but can be applied to various metal oxides.[3]Phosphonic acids have a strong affinity for a broader range of metal oxides, making them a versatile choice for diverse material platforms.
Process Simplicity Relatively Simple: Typically involves immersion of the substrate in a dilute solution of the phosphonic acid.More Complex: Often requires careful control of water content for hydrolysis and can involve multi-step processes to control layer thickness.The self-assembly of phosphonic acids is often a more straightforward process, while silanization may require more stringent control over reaction conditions to achieve a desired outcome.

Experimental Data Snapshot:

A notable study directly compared the properties of phosphonate and siloxane monolayers on a Ti-6Al-4V alloy, a key material in biomedical implants. The results demonstrated that:

  • Surface Loading: The phosphonate monolayer exhibited approximately four times greater surface loading (on a nanomole/area basis) compared to the siloxane monolayers.[4][5]

  • Hydrolytic Stability: The siloxane monolayers showed poor hydrolytic stability at a physiological pH of 7.5, while the phosphonate monolayer remained stable.[4][5]

These findings strongly suggest that for applications requiring long-term stability in aqueous or biological environments, phosphonate-based surface modifications are more desirable.[4][5]

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the application of this compound and a generic organosilane. It is crucial to note that optimal conditions (e.g., concentration, temperature, time) will depend on the specific substrate, the chosen modifier, and the desired surface properties.

Protocol 1: Surface Modification with this compound

This protocol outlines the formation of a self-assembled monolayer of this compound on a metal oxide surface.

Materials:

  • Substrate with a native oxide layer (e.g., titanium, aluminum)

  • This compound (e.g., from TCI America, Fisher Scientific)[9]

  • Anhydrous solvent (e.g., ethanol or isopropanol)

  • Deionized water

  • Ultrasonic bath

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sequential ultrasonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each to remove organic contaminants.

    • Dry the substrate under a stream of nitrogen gas.

  • Surface Activation (Optional but Recommended):

    • To ensure a high density of surface hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • After activation, rinse the substrate extensively with deionized water and dry it under a nitrogen stream.

  • Monolayer Formation:

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in the chosen anhydrous solvent.

    • Immerse the cleaned and activated substrate in the phosphonic acid solution.

    • Allow the self-assembly to proceed for a specified time (typically 12-24 hours) at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any non-covalently bound molecules.

    • Dry the modified substrate under a stream of nitrogen gas.

Diagram of this compound Modification Workflow

G cluster_prep Substrate Preparation cluster_mod Modification cluster_post Post-Modification Clean Substrate Cleaning (Ultrasonication) Activate Surface Activation (e.g., O₂ Plasma) Clean->Activate Immerse Immersion in 1,4-Butylenediphosphonic Acid Solution Activate->Immerse Rinse Rinsing with Fresh Solvent Immerse->Rinse Dry Drying (Nitrogen Stream) Rinse->Dry Final Final Dry->Final Modified Surface

Workflow for surface modification with this compound.

Protocol 2: Surface Modification with an Organosilane

This protocol describes a general procedure for depositing an organosilane layer on a hydroxylated surface.

Materials:

  • Hydroxylated substrate (e.g., glass, silicon wafer, or plasma-treated metal)

  • Organosilane (e.g., (3-Aminopropyl)triethoxysilane - APTES, from suppliers like Sigma-Aldrich, SiSiB Silicones)[10]

  • Anhydrous toluene or ethanol

  • Deionized water

  • Acetic acid (for catalysis, optional)

  • Ultrasonic bath

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Perform the same cleaning and activation steps as described in Protocol 1 to ensure a clean and hydroxyl-rich surface.

  • Silane Solution Preparation:

    • Prepare a solution of the organosilane (e.g., 1-5% v/v) in the chosen anhydrous solvent.

    • For hydrolysis, a controlled amount of water is required. This can be the residual water on the substrate surface or a small amount added to the silane solution. For some protocols, a small amount of acetic acid is added to catalyze the hydrolysis.[3]

  • Silanization:

    • Immerse the cleaned and activated substrate in the silane solution.

    • The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-80°C) for a period ranging from 30 minutes to several hours.[11]

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove excess, unreacted silane.

    • Dry the substrate under a stream of nitrogen gas.

    • To promote the formation of a stable, cross-linked siloxane network, a curing step is often performed by heating the substrate in an oven (e.g., 100-120°C) for 30-60 minutes.

Diagram of Organosilane Modification Workflow

G cluster_prep Substrate Preparation cluster_mod Modification cluster_post Post-Modification Clean Substrate Cleaning & Hydroxylation Immerse Immersion in Organosilane Solution Clean->Immerse Rinse Rinsing with Fresh Solvent Immerse->Rinse Dry Drying Rinse->Dry Cure Curing (Heating) Dry->Cure Final Final Cure->Final Modified Surface

Workflow for surface modification with an organosilane.

Validating Your Surface Modification: Essential Characterization Techniques

To ensure the success of your surface modification, it is crucial to characterize the resulting layer. A combination of techniques is often employed to gain a comprehensive understanding of the surface properties.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding states at the surface, confirming the presence of the phosphonate or silane layer.[12]

  • Contact Angle Goniometry: Measures the surface wettability. A change in the water contact angle before and after modification indicates a successful alteration of the surface chemistry.

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, providing insights into the uniformity and morphology of the deposited layer.

  • Ellipsometry: A non-destructive optical technique used to determine the thickness of thin films.

Making the Right Choice: A Decision Framework

The selection between this compound and a silane is not a one-size-fits-all decision. The optimal choice depends on a careful consideration of the application-specific requirements.

Decision-Making Framework

G cluster_criteria Key Considerations start Application Requirements stability High Hydrolytic Stability Needed? start->stability substrate Substrate Type? start->substrate functionality Specific Organic Functionality Required? start->functionality phosphonic 1,4-Butylenediphosphonic Acid stability->phosphonic Yes silane Organosilane stability->silane No substrate->phosphonic Metal Oxide substrate->silane Silica/Glass functionality->phosphonic No (or requires further modification) functionality->silane Yes

A simplified decision-making guide for selecting a surface modification agent.

Conclusion: A Matter of Strategic Selection

Both this compound and organosilanes are powerful tools for surface modification, each with its own set of strengths and ideal application areas. For applications demanding exceptional stability in aqueous environments, such as biomedical implants and biosensors, the robust nature of the phosphonate-surface bond makes this compound a superior choice. Its ability to form dense, well-ordered monolayers further enhances its appeal for creating precisely engineered surfaces.

On the other hand, the vast chemical diversity of organosilanes provides an unparalleled toolbox for introducing a wide range of functionalities onto surfaces. For applications where a specific organic functional group is required and hydrolytic stability is less of a concern, or for silica-based substrates, silanes remain an excellent and versatile option.

Ultimately, a thorough understanding of the underlying chemistry and a careful evaluation of the specific requirements of your application will guide you to the most effective surface modification strategy. This guide serves as a foundation for making that informed decision, empowering you to push the boundaries of materials science and drug development.

References

A Comparative Guide to 1,4-Butylenediphosphonic Acid and Other Bisphosphonates in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the precise control of surface chemistry and the rational design of functional materials are paramount. Bisphosphonates (BPs), a class of organophosphorus compounds, have emerged as exceptionally versatile molecular building blocks, extending far beyond their traditional roles in medicine. Their robust P-C-P backbone and potent metal-chelating phosphonate groups enable a wide range of applications, from creating corrosion-resistant coatings and biocompatible implant surfaces to synthesizing complex metal-organic frameworks (MOFs).

This guide provides an in-depth comparison of 1,4-butylenediphosphonic acid (1,4-BDPA) with other widely used bisphosphonates, such as alendronic acid and etidronic acid. We will explore how subtle differences in their molecular architecture translate into significant variations in performance for materials science applications, supported by experimental insights and protocols.

The Decisive Factor: Molecular Structure and Its Implications

The functionality of a bisphosphonate in a material science context is dictated by the nature of the organic "R" group connecting the two phosphonate moieties. This structural element governs the molecule's flexibility, steric hindrance, and potential for secondary interactions.

1,4-BDPA is distinguished by its flexible four-carbon (butyl) chain. This contrasts sharply with many medicinal bisphosphonates, which often feature shorter chains with additional functional groups (e.g., the hydroxyl group in etidronic acid or the primary amine in alendronic acid).[1][2] This seemingly simple difference has profound consequences:

  • Flexibility and Conformational Freedom: The butyl chain in 1,4-BDPA allows for greater conformational freedom compared to the more rigid structures of other BPs. This flexibility can be advantageous in forming well-ordered self-assembled monolayers (SAMs) on surfaces and in accommodating different coordination geometries within metal-organic frameworks.

  • Intermolecular Interactions: Unlike alendronate, 1,4-BDPA lacks a primary amine group, which reduces the potential for strong hydrogen bonding between adjacent molecules in a SAM. This can influence the packing density and ordering of the monolayer.

  • Coordination Versatility: The longer, flexible spacer of 1,4-BDPA enables it to bridge metal centers at greater distances and with more varied angles than shorter, more constrained BPs. This property is particularly valuable in the design of porous coordination polymers and MOFs with specific channel sizes and topologies.[3][4]

SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Monolayer Assembly cluster_post Post-Processing & Characterization p1 Degrease Ti Substrate (Sonication in Acetone, IPA, H₂O) p2 Piranha Etch (Optional, High-Risk) or Plasma Clean p1->p2 p3 Rinse & Dry (DI Water, N₂ Stream) p2->p3 a1 Immerse in Bisphosphonate Solution (e.g., 1 mM in Ethanol) p3->a1 a2 Incubate for 12-24h (Ambient Temp, Sealed Vial) a1->a2 c1 Rinse Excess BP (Sonication in fresh solvent) a2->c1 c2 Dry Sample (N₂ Stream) c1->c2 c3 Characterize Surface (Contact Angle, XPS, AFM) c2->c3

References

The Superior Capping Performance of 1,4-Butylenediphosphonic Acid for High-Performance Quantum Dots: A Comparative Guide to Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanotechnology, the surface chemistry of quantum dots (QDs) is a critical determinant of their performance and applicability, particularly in demanding fields such as bio-imaging and drug delivery. The choice of capping ligand, a molecule that passivates the QD surface, directly influences quantum yield, stability, and biocompatibility. While oleic acid (OA) has been a workhorse ligand in QD synthesis, its labile nature often limits the long-term performance of the resulting nanocrystals. This guide provides an in-depth comparison of 1,4-butylenediphosphonic acid (BDPA) and oleic acid as capping ligands, presenting the scientific rationale and experimental evidence that establish BDPA as a superior alternative for robust and highly luminescent quantum dots.

The Critical Role of Ligand Binding: A Tale of Two Anchors

The efficacy of a capping ligand is fundamentally dictated by the strength and nature of its bond to the quantum dot surface. Oleic acid, a carboxylic acid, binds to the metal atoms on the QD surface through a carboxylate group. This interaction, while sufficient for initial synthesis and dispersion in nonpolar solvents, is often reversible and subject to dynamic equilibrium.[1] This lability can lead to ligand desorption, exposing the QD core to the surrounding environment, which in turn results in diminished quantum yield and colloidal instability.

In contrast, phosphonic acids, including BDPA, form significantly stronger bonds with the surface of semiconductor nanocrystals.[2][3] The phosphonate headgroup offers a more robust anchoring to the metal-rich surface of the QD. Studies using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that phosphonic acids can quantitatively and often irreversibly replace oleic acid ligands on the surface of QDs like CdSe and CsPbBr3.[1][4] This strong binding is the cornerstone of the enhanced performance observed in phosphonic acid-capped QDs.

Performance Metrics: A Head-to-Head Comparison

The theoretical advantages of the stronger phosphonate bond translate into tangible improvements in the key performance indicators of quantum dots.

Performance MetricOleic Acid (OA)This compound (BDPA)Scientific Rationale
Binding Affinity Moderate, reversibleHigh, often irreversible[1][4]The phosphonate group forms a stronger, more stable bond with the QD surface compared to the carboxylate group of oleic acid.
Photoluminescent Quantum Yield (PLQY) Moderate to HighHigh to Near-UnitySuperior surface passivation by BDPA reduces non-radiative recombination pathways, leading to enhanced emission efficiency.[1]
Photostability ModerateHighThe robust BDPA capping layer protects the QD core from photo-oxidation and degradation under continuous irradiation.[5]
Thermal Stability ModerateHighStronger ligand binding prevents desorption at elevated temperatures, maintaining the integrity and optical properties of the QDs.[6]
Colloidal Stability Good in nonpolar solventsExcellent in a range of solvents (tunable with R-group)The strong anchoring of BDPA prevents aggregation and precipitation of the QDs over time.
Biocompatibility & Aqueous Dispersibility Poor (requires further modification)Good (inherently more hydrophilic)The diphosphonic acid structure of BDPA provides better aqueous dispersibility, a crucial requirement for biological applications.[7][8]

Experimental Workflow: From Synthesis to High-Performance QDs

The transition from oleic acid-capped QDs to the more robust BDPA-capped counterparts typically involves a post-synthetic ligand exchange process. This procedure is critical for harnessing the benefits of phosphonic acid passivation.

Synthesis of Oleic Acid-Capped Quantum Dots (Exemplary: CdSe/ZnS)

This protocol outlines a typical hot-injection synthesis for producing high-quality, oleic acid-capped core/shell quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc acetate (Zn(OAc)₂)

  • Sulfur (S) powder

  • 1-Octadecene (ODE)

  • Oleic acid (OA)

  • Trioctylphosphine (TOP)

Procedure:

  • Cadmium Precursor Preparation: A mixture of CdO, oleic acid, and 1-octadecene is heated under vacuum to form a clear Cd-oleate solution.

  • Selenium Precursor Preparation: Selenium powder is dissolved in trioctylphosphine.

  • Core Synthesis: The selenium precursor is rapidly injected into the hot cadmium precursor solution, leading to the nucleation and growth of CdSe cores.

  • Shelling: A solution of zinc acetate and sulfur in oleic acid and 1-octadecene is added dropwise to the core solution to grow a protective ZnS shell.

  • Purification: The resulting OA-capped CdSe/ZnS QDs are purified by precipitation with a non-solvent (e.g., acetone) and redispersion in a nonpolar solvent (e.g., toluene).

Ligand Exchange to this compound

This procedure details the exchange of the native oleic acid ligands with the more robust BDPA.

Materials:

  • Purified OA-capped QDs in toluene

  • This compound (BDPA)

  • Methanol or another suitable polar solvent

Procedure:

  • Ligand Solution Preparation: A solution of BDPA is prepared in a suitable solvent, such as methanol.

  • Ligand Exchange Reaction: The BDPA solution is added to the solution of OA-capped QDs. The mixture is stirred at room temperature or slightly elevated temperatures for several hours to facilitate the ligand exchange.

  • Purification: The BDPA-capped QDs are precipitated by adding a non-solvent and collected by centrifugation. The purified QDs are then redispersed in a suitable solvent, which can now include more polar options depending on the application.

Visualizing the Ligand Exchange and Surface Passivation

The following diagrams illustrate the fundamental difference in ligand binding and the process of ligand exchange.

Ligand_Binding cluster_OA Oleic Acid Capping cluster_BDPA BDPA Capping QD1 Quantum Dot Surface Metal Atom OA Oleic Acid Carboxylate Headgroup QD1:f1->OA:f1 Weaker, Reversible Bond QD2 Quantum Dot Surface Metal Atom BDPA This compound Phosphonate Headgroup QD2:f1->BDPA:f1 Stronger, Stable Bond

Caption: Comparison of Oleic Acid and BDPA binding to a quantum dot surface.

Ligand_Exchange_Workflow OA_QD Oleic Acid-Capped QD in Nonpolar Solvent Add_BDPA Addition of BDPA Solution OA_QD->Add_BDPA Initiate Exchange Stir Stirring at Room or Elevated Temperature Add_BDPA->Stir Facilitate Ligand Replacement Purify Precipitation and Centrifugation Stir->Purify Isolate Product BDPA_QD BDPA-Capped QD in Desired Solvent Purify->BDPA_QD Final Product

Caption: Workflow for the ligand exchange from oleic acid to BDPA.

Conclusion and Future Outlook

The empirical evidence and underlying chemical principles unequivocally demonstrate the superiority of this compound over oleic acid as a capping ligand for high-performance quantum dots. The stronger binding affinity of the phosphonate headgroup leads to significant improvements in quantum yield, photostability, and thermal stability. Furthermore, the inherent properties of BDPA facilitate better aqueous dispersibility, a critical prerequisite for the integration of quantum dots into biological systems for applications such as in-vivo imaging and targeted drug delivery.

For researchers and professionals in drug development, the adoption of BDPA and other phosphonic acid-based ligands represents a pivotal step towards creating robust and reliable QD-based platforms. The enhanced stability and performance of these nanocrystals will undoubtedly accelerate their translation from the laboratory to clinical and commercial applications.

References

A Researcher's Guide to the Formation and Validation of 1,4-Butylenediphosphonic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of surface engineering and nanotechnology, the ability to precisely control the physicochemical properties of a material's surface is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this field, offering a molecularly-defined approach to tailoring surface wettability, biocompatibility, and corrosion resistance. While alkanethiols on noble metals and organosilanes on oxides have been the traditional workhorses, phosphonic acid-based SAMs are emerging as a superior alternative for modifying a wide range of metal oxide surfaces, owing to their exceptional thermal and chemical stability.[1][2]

This guide provides an in-depth technical comparison and experimental validation workflow for monolayers formed from 1,4-butylenediphosphonic acid (BDP). Unlike simple alkylphosphonic acids, the bifunctional nature of BDP, with phosphonic acid groups at both ends of its butyl chain, offers unique potential for creating robust, potentially cross-linked surface modifications. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage advanced surface functionalization techniques.

Comparative Analysis: BDP vs. Alternative SAM Chemistries

The choice of a SAM-forming molecule is dictated by the substrate and the desired application-specific properties, primarily stability. Phosphonic acids form strong covalent bonds (P–O–Metal) with metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂).[1][3] This bond is significantly more robust than the S-Au bond of thiols and less susceptible to hydrolysis than many siloxane (Si-O-Si) networks formed by organosilanes.[1]

The key advantage of phosphonic acids is their exceptional thermal stability. The P-O bond between the phosphonic acid headgroup and a metal oxide substrate can remain stable up to 800°C.[3][4] The thermal degradation of the monolayer is typically initiated by the cleavage of bonds within the molecule's backbone rather than the anchor-substrate bond itself.[5][6] This contrasts sharply with alkanethiols, which can begin desorbing from gold surfaces at temperatures as low as 70°C, and organosilanes, which show decomposition on silicon around 250°C.[3][7]

Here, we compare BDP with other common SAMs based on critical performance metrics.

Performance Metric This compound (BDP) on Metal Oxide Alkylphosphonic Acids (e.g., ODPA) on Metal Oxide Organosilanes (e.g., APTES) on SiO₂ Alkanethiols (e.g., ODT) on Gold
Primary Binding Covalent P-O-Metal linkage. Potential for bifunctional binding, enhancing surface adhesion and cross-linking.Strong, covalent P-O-Metal linkage (mono-, bi-, and tridentate).[8]Covalent Si-O-Substrate bond. Susceptible to hydrolysis without proper curing.Coordinative S-Au bond.
Thermal Stability High. Degradation limited by the alkyl backbone (>500°C). The P-O anchor is stable to ~800°C.[4][5]High. Similar to BDP, stability is dictated by the alkyl chain length and composition.[6]Moderate. Onset of decomposition reported around 250°C.[3][9]Low. Desorption can begin around 70-100°C.[7]
Chemical Stability Excellent hydrolytic stability across a wide pH range.[2]Excellent hydrolytic stability.[1]Prone to hydrolysis, especially in alkaline conditions. Can form multilayers if not controlled.Susceptible to oxidation and displacement by other nucleophiles.
Formation Complexity Requires careful substrate preparation and controlled deposition, often via methods like T-BAG.[1][10]Similar to BDP.[1][10]Sensitive to ambient moisture during deposition, which can cause uncontrolled polymerization.Relatively simple solution-based deposition.

Experimental Workflow for BDP Monolayer Formation & Validation

This section details a comprehensive, self-validating protocol for depositing and confirming the formation of a BDP monolayer on a titanium oxide surface, a common substrate in biomedical and electronics applications.[11][12]

G cluster_prep Step 1: Substrate Preparation cluster_dep Step 2: Monolayer Deposition (T-BAG Method) cluster_val Step 3: Characterization & Validation A Titanium Oxide Substrate B Sonication: Acetone (15 min) A->B C Sonication: Ethanol (15 min) B->C D Sonication: DI Water (15 min) C->D E Dry under N₂ Stream D->E F UV-Ozone Clean (15 min) E->F G Prepare 1mM BDP in Ethanol F->G Proceed with activated, hydrophilic surface H Immerse Clean Substrate in BDP Solution (24h) G->H I Rinse with Ethanol H->I J Anneal at 120°C (1h) I->J K Contact Angle Goniometry (Initial Validation) J->K L X-ray Photoelectron Spectroscopy (XPS) K->L Confirm Wettability Change M Atomic Force Microscopy (AFM) L->M Confirm Elemental Composition & Binding N Validated BDP Monolayer M->N Confirm Surface Uniformity

Caption: Experimental workflow for BDP monolayer formation and validation.

Step 1: Substrate Preparation (Titanium Oxide)

The causality behind a multi-step cleaning process is the systematic removal of different classes of contaminants. A pristine, high-energy surface is essential for the formation of a well-ordered monolayer.

  • Solvent Cleaning: Sequentially sonicate the TiO₂ substrate in acetone, ethanol, and deionized (DI) water for 15 minutes each. This removes organic residues and inorganic salts.

  • Drying: Dry the substrate under a stream of inert nitrogen gas.

  • Surface Activation: Place the substrate in a UV-Ozone cleaner for 15 minutes. This step removes final traces of organic contaminants and generates surface hydroxyl (-OH) groups, which are the primary binding sites for phosphonic acids.[13] A successfully activated surface is highly hydrophilic, a property that can be confirmed by an initial contact angle measurement.

Step 2: Monolayer Deposition (T-BAG Method)

The "Tethering by Aggregation and Growth" (T-BAG) method is a reliable technique for forming high-quality phosphonate SAMs.[1][10][14]

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Immersion: Immerse the freshly cleaned and activated TiO₂ substrate into the BDP solution. Seal the container and leave it undisturbed for 24 hours at room temperature. This allows sufficient time for the BDP molecules to adsorb onto the surface and self-organize.

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with fresh ethanol to remove any physisorbed (non-covalently bonded) molecules.

  • Annealing: Dry the substrate with nitrogen and anneal it in an oven at 120°C for 1 hour. This thermal treatment step drives the condensation reaction between the phosphonic acid headgroups and the surface hydroxyls, solidifying the covalent P-O-Ti bonds and improving the order and stability of the monolayer.[1]

Step 3: Characterization and Validation

A multi-technique approach is required to unequivocally validate the formation of a monolayer.

  • Contact Angle Goniometry:

    • Purpose: A rapid, primary check of successful surface modification.

    • Methodology: Measure the static water contact angle on the bare, activated substrate and the BDP-modified substrate.

    • Expected Result: The clean, hydroxylated TiO₂ surface should be highly hydrophilic (contact angle < 15°). After modification with the BDP monolayer, the surface should become more hydrophobic due to the exposed butyl chains, resulting in a significantly higher contact angle (typically 40-60°, depending on order and environment).

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To provide definitive proof of the elemental composition and chemical binding at the surface.[13]

    • Methodology: Acquire high-resolution spectra of the P 2p, C 1s, O 1s, and Ti 2p regions.

    • Expected Result:

      • Phosphorus (P 2p): The appearance of a peak around 133-134 eV is a clear indicator of the phosphonate group's presence on the surface.[1]

      • Carbon (C 1s): An intense C 1s signal will confirm the presence of the butyl backbone.

      • Substrate Signals: The attenuation of the underlying Ti 2p signal from the substrate after BDP deposition confirms the presence of an overlayer. Analysis of the O 1s peak can also reveal the formation of P-O-Ti bonds.[11]

  • Atomic Force Microscopy (AFM):

    • Purpose: To assess the topography, uniformity, and quality of the monolayer.

    • Methodology: Image the surface in tapping mode. Compare the root-mean-square (RMS) roughness of the bare substrate with the BDP-coated surface.

    • Expected Result: A successful monolayer should form a smooth, uniform coating. The RMS roughness should not significantly increase and may even decrease if the monolayer passivates surface defects. The absence of large, irregular aggregates indicates a well-formed SAM.

Caption: Binding of BDP to a hydroxylated metal oxide surface.

Conclusion

Monolayers of this compound offer a highly stable and robust platform for the functionalization of metal oxide surfaces, demonstrating clear advantages in thermal and chemical stability over traditional organosilane and alkanethiol systems. The bifunctional nature of BDP provides strong surface anchoring, making it an excellent candidate for applications demanding long-term performance in challenging environments. By following a systematic experimental workflow encompassing meticulous substrate preparation, controlled deposition, and validation with a suite of surface-sensitive analytical techniques, researchers can reliably fabricate and verify high-quality BDP monolayers for their specific application needs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,4-Butylenediphosphonic Acid, a compound that requires careful handling due to its corrosive nature. By adhering to these procedures, you can ensure a safe laboratory environment and maintain full regulatory compliance.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is also corrosive to metals.[1][2][3] Due to these hazardous properties, it is imperative that this chemical is not disposed of down the drain or in regular waste streams.[4] Improper disposal can lead to damage to plumbing, harm to aquatic ecosystems, and potential harm to individuals who may come into contact with the waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to be in a well-ventilated area, preferably a chemical fume hood.[5] Always wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)
Body Protection A laboratory coat or chemical-resistant apron
The Core Directive: Professional Waste Disposal

The primary and most highly recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service. This ensures that the waste is managed in accordance with all federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department should be your primary point of contact for arranging waste pickup.[4]

Workflow for Professional Waste Disposal:

start Start: this compound Waste Generated collect Collect waste in a designated, compatible, and labeled container start->collect store Store container in a designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs pickup Waste collected by licensed hazardous waste disposal service contact_ehs->pickup end_disp End: Proper Disposal pickup->end_disp

Caption: Workflow for the professional disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive, sequential guide for the safe handling and disposal of this compound waste.

Step 1: Waste Collection and Segregation

Proper collection and segregation are the first critical steps in managing chemical waste.

  • Use Compatible Containers : Collect all waste containing this compound in a designated container that is resistant to corrosion. High-density polyethylene (HDPE) or polypropylene containers are generally suitable for phosphonic acids.[6] Glass containers can also be used, but care must be taken to prevent breakage.[6] Avoid using metal containers as the acid is corrosive to metals.[1][2][3][4]

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams, especially bases or oxidizing agents, to prevent potentially violent reactions.[7]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect contaminated items such as weighing paper, pipette tips, and gloves in a clearly labeled, sealed plastic bag or a designated solid waste container.

    • Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof liquid waste container.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An indication of the hazard: "Corrosive"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and away from general laboratory traffic.

  • Secondary Containment : It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Secure and Closed : Ensure that the lids of the waste containers are always securely closed when not in use.

Step 4: Arranging for Professional Disposal

As previously emphasized, the final disposal of this compound must be handled by professionals.

  • Contact your EHS Department : Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating the pickup and disposal of hazardous chemical waste.

  • Provide Necessary Information : Be prepared to provide your EHS department with all the information from your hazardous waste label.

Neutralization: A Potential Pre-treatment Step (with Caution)

Causality Behind Neutralization: The goal of neutralization is to react the acid with a base to form a salt and water, resulting in a solution with a neutral pH (typically between 6 and 8). This reduces the corrosive hazard of the waste.

Experimental Protocol for Neutralization (General Guidance):

  • Work in a Fume Hood : All neutralization procedures must be carried out in a certified chemical fume hood.

  • Prepare a Dilute Basic Solution : Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large beaker.

  • Cool the Base Solution : Place the beaker containing the basic solution in an ice bath to help dissipate the heat that will be generated during the reaction.

  • Slowly Add the Acid Waste : Very slowly and with constant stirring, add the this compound waste to the basic solution. Never add water or base to the concentrated acid , as this can cause a violent, exothermic reaction.[10]

  • Monitor the pH : Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Adjust as Needed : Continue to slowly add the acid waste until the pH of the solution is between 6 and 8.

  • Final Disposal of Neutralized Solution : Once neutralized, this solution may be suitable for drain disposal, followed by flushing with a large amount of water. However, you must confirm this with your local EHS and wastewater authorities.

Logical Relationship for Neutralization Decision:

start Have this compound Waste consult_ehs Consult with Institutional EHS Department start->consult_ehs ehs_approves EHS Approves Neutralization? consult_ehs->ehs_approves perform_neutralization Perform Neutralization Protocol (with caution) ehs_approves->perform_neutralization Yes professional_disposal Proceed with Professional Disposal Protocol ehs_approves->professional_disposal No end_neutralization Dispose of Neutralized Waste as per EHS Guidance perform_neutralization->end_neutralization

Caption: Decision-making process for the potential neutralization of this compound waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Evacuate and Alert : Evacuate the immediate area and alert your colleagues and supervisor.

  • Wear Appropriate PPE : Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to contain the spill.[4] For solid spills, carefully sweep the material into a designated container.

  • Neutralize (if safe to do so) : For small spills, you can cautiously neutralize the acid with a weak base like sodium bicarbonate.

  • Collect and Dispose : Collect the absorbed and neutralized material into a designated hazardous waste container and dispose of it through your institution's hazardous waste program.

  • Decontaminate the Area : Thoroughly clean the spill area with soap and water.

References

Comprehensive Safety and Handling Guide for 1,4-Butylenediphosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,4-Butylenediphosphonic Acid. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep understanding of the principles of safe laboratory practice. Our goal is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust in your handling of this and other reactive chemicals.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a corrosive solid organic compound.[1] Its primary hazards, as identified in safety data sheets, are severe skin burns and eye damage.[1][2][3][4] The solid nature of this compound can sometimes lead to a false sense of security compared to liquid corrosives; however, dust particles can be generated during handling, posing a significant risk if inhaled or if they come into contact with skin or eyes.[1][5] The precautionary principle dictates that we treat this compound with the utmost respect for its corrosive potential.

Table 1: Hazard Identification and GHS Classification for this compound

Hazard ClassGHS Hazard StatementSignal WordHazard Pictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2][3][4]DangerCorrosion
Corrosive to MetalsH290: May be corrosive to metals[1][2][3][4]WarningCorrosion
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of responsible scientific practice. The following recommendations are based on the specific hazards of this compound.

Table 2: Glove Selection Guide for Handling this compound

Glove MaterialRecommended UseKey Considerations
Butyl Rubber Handling large quantities, prolonged use, or immersionExcellent resistance to a wide range of corrosive acids.[6][7][8]
Neoprene General laboratory use, handling moderate quantitiesGood resistance to acids, alkalis, and organic solvents.[6]
Nitrile Incidental contact, handling small quantities, splash protectionGood for short-term use; inspect for any signs of degradation.[2][7]

It is imperative to inspect gloves for any signs of damage before each use and to remove and replace them immediately if contamination is suspected.

Given the risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling this compound to provide a complete seal around the eyes.

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a risk of dust generation. This provides an additional layer of protection for the entire face.

  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, should be worn and fully fastened.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are required to prevent skin exposure.

Handling of this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and transfer of the solid should be performed inside a certified chemical fume hood to minimize the inhalation of any dust particles.[5]

  • Respirator: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

  • Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any new procedure.

  • Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a chemical fume hood.

  • Assemble all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before handling the chemical.

  • Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest safety shower and eyewash station.

PPE_Donning_Sequence Start Start: Prepare for Handling LabCoat 1. Don Lab Coat Start->LabCoat Goggles 2. Don Chemical Splash Goggles LabCoat->Goggles FaceShield 3. Don Face Shield Goggles->FaceShield Gloves 4. Don Appropriate Gloves FaceShield->Gloves Handle Proceed with Handling in Fume Hood Gloves->Handle

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer: Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood. Use a spatula for transfers and avoid creating dust.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring. Be aware that dissolving corrosive solids can sometimes generate heat.

  • Post-Handling: After use, securely close the container. Decontaminate the spatula and any other equipment used.

  • Gloves: Remove gloves first, turning them inside out to avoid contaminating your hands.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat, turning the sleeves inside out.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Any solid this compound waste, including contaminated weigh boats and paper towels, should be collected in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with corrosive solids.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a separate, labeled bag for hazardous waste disposal.

  • Aqueous Waste: If you have prepared a solution, it should be collected in a designated, labeled container for corrosive aqueous waste. Do not mix with other waste streams.[9]

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10] Under no circumstances should this chemical be disposed of down the drain.

Disposal_Workflow Start Waste Generated Segregate Segregate Waste by Type (Solid, Liquid, PPE) Start->Segregate Label Label Containers Clearly 'Hazardous Waste - Corrosive' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Emergency Procedures: Spill and Exposure Response

Immediate and correct action in the event of a spill or exposure is crucial to minimizing harm.

For a small spill of solid this compound:

  • Alert others: Inform colleagues in the immediate area.

  • Evacuate: If the spill is large or if you feel it is unsafe to clean up, evacuate the area and contact your EHS office.

  • Don appropriate PPE: This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).

  • Contain the spill: Gently cover the spill with an absorbent material to prevent the spread of dust.

  • Neutralize: Carefully and slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, starting from the outside of the spill and working inwards.[11][12] Avoid creating a vigorous reaction.

  • Collect the residue: Once the fizzing has stopped, use a plastic dustpan and brush to collect the neutralized material. Do not use metal tools.

  • Package for disposal: Place the collected residue and any contaminated cleaning materials into a labeled hazardous waste container.

  • Decontaminate the area: Wipe the spill area with a damp cloth or paper towel. Dispose of these as hazardous waste.

  • Wash hands: Thoroughly wash your hands after the cleanup is complete.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butylenediphosphonic Acid
Reactant of Route 2
Reactant of Route 2
1,4-Butylenediphosphonic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.